molecular formula C6H11NO3 B3081222 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 109794-96-9

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B3081222
CAS No.: 109794-96-9
M. Wt: 145.16 g/mol
InChI Key: URCBHRLIPUAWTF-UHFFFAOYSA-N
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Description

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCBHRLIPUAWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacological properties is perpetual. Among these, conformationally restricted amino acid analogs have garnered significant attention for their ability to modulate peptide and protein structures, thereby influencing biological activity. 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a prime example of such a scaffold. Its rigid cyclobutane core offers a unique three-dimensional presentation of functional groups—an amino group, a carboxylic acid, and a hydroxymethyl moiety—making it a valuable building block for creating sophisticated therapeutic agents.[1][2][3][4]

The constrained nature of the cyclobutane ring reduces the conformational flexibility inherent in linear amino acid counterparts. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability. However, the true potential of this molecule can only be unlocked through a comprehensive understanding of its stereochemistry. The presence of multiple stereocenters gives rise to a family of stereoisomers, each with a distinct spatial arrangement and, consequently, unique biological and physicochemical properties.[5][6][7]

This guide provides a detailed exploration of the structure and stereochemistry of this compound, offering insights into the synthesis, characterization, and implications of its various isomeric forms for researchers, scientists, and drug development professionals.

Molecular Structure and Stereoisomerism

The fundamental structure of this compound comprises a four-membered carbocyclic ring. The key to its complexity and utility lies in the substitution pattern at the C1 and C3 positions.

  • C1 Position : This carbon is a quaternary center, bonded to an amino group, a carboxylic acid group, and two other ring carbons.

  • C3 Position : This carbon is bonded to a hydroxymethyl group, a hydrogen atom, and two other ring carbons.

The presence of stereocenters at C1 and C3 results in the existence of four possible stereoisomers. These isomers can be categorized based on the relative orientation of the substituents on the cyclobutane ring.

Cis and Trans Diastereomers

The relative positioning of the amino and hydroxymethyl groups across the cyclobutane ring defines two diastereomeric forms:

  • cis isomer : The amino and hydroxymethyl groups are on the same face of the ring.

  • trans isomer : The amino and hydroxymethyl groups are on opposite faces of the ring.

Each of these diastereomers exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. This gives rise to the following four stereoisomers:

  • (1R, 3R)-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (cis)

  • (1S, 3S)-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (cis)

  • (1R, 3S)-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (trans)

  • (1S, 3R)-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (trans)

The distinct three-dimensional arrangement of these isomers is critical, as it dictates how they interact with chiral biological molecules like enzymes and receptors. The subtle differences in their shapes can lead to significant variations in pharmacological activity.[5][7]

Stereoselective Synthesis and Characterization

The synthesis of specific stereoisomers of this compound is a significant challenge due to the strained nature of the cyclobutane ring and the need for precise stereochemical control.[8] Various synthetic strategies have been developed to address this, often starting from commercially available cyclobutane precursors like 3-oxocyclobutanecarboxylic acid.[8][9]

Synthetic Approaches

Stereocontrolled synthesis can be achieved through several routes:

  • Diastereoselective Reduction : The reduction of a ketone precursor can be influenced by the existing stereochemistry on the ring to favor the formation of one diastereomer over another.

  • Chiral Resolution : A racemic mixture of isomers can be separated into its constituent enantiomers through the use of chiral resolving agents or chiral chromatography.[10]

  • Asymmetric Catalysis : The use of chiral catalysts can guide a reaction to produce a single enantiomer preferentially.

One common synthetic pathway involves the conversion of a cyclobutanone derivative to an amino acid via methods like the Strecker synthesis or the Bucherer-Bergs reaction. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. For instance, a Mitsunobu reaction can be employed to invert the stereochemistry at a specific center, allowing for the synthesis of the trans isomer from a cis precursor.[11]

Below is a generalized workflow for the stereoselective synthesis of a particular isomer:

G A Starting Material (e.g., 3-Oxocyclobutanecarboxylic acid) B Functional Group Interconversion A->B Protection C Introduction of Amino Group Precursor B->C e.g., Strecker Synthesis D Stereoselective Reduction of Ketone C->D Diastereocontrol E Separation of Diastereomers D->E Chromatography F Chiral Resolution of Enantiomers E->F Chiral HPLC G Final Product (Single Stereoisomer) F->G Deprotection

Caption: Generalized workflow for stereoselective synthesis.

Characterization Techniques

Confirming the structure and stereochemistry of the synthesized isomers is paramount. A combination of analytical techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers.[12][13] The coupling constants and chemical shifts of the ring protons are sensitive to their spatial orientation.[14][15] For example, the coupling constants between protons on adjacent carbons are generally different for cis and trans isomers. Advanced NMR techniques like NOESY can provide through-space correlations, further elucidating the relative stereochemistry.[13][16]

  • X-ray Crystallography : This is the gold standard for determining the absolute stereochemistry of a crystalline compound.[17][18][19] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise arrangement of atoms in the molecule.[20][21]

  • Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is used to separate and quantify enantiomers. By using a chiral stationary phase, the two enantiomers of a compound will have different retention times, allowing for their separation and analysis.

Technique Information Obtained Application
¹H and ¹³C NMR Connectivity, relative stereochemistry (cis vs. trans)Routine analysis of reaction progress and product identification.[12][13][14]
NOESY NMR Through-space proton-proton correlationsConfirmation of relative stereochemistry.[15]
X-ray Crystallography Absolute stereochemistry, 3D structureUnambiguous determination of the isomeric form.[17][18][19][20][21]
Chiral HPLC Enantiomeric puritySeparation and quantification of enantiomers.[10]

Applications in Drug Discovery and Development

The unique structural features of this compound and its isomers make them attractive building blocks in drug design. Their incorporation into larger molecules can lead to compounds with improved pharmacological profiles.

Role as a Constrained Amino Acid Analog

When incorporated into peptides, these cyclobutane amino acids can induce specific secondary structures, such as turns or helices. This can lead to peptidomimetics with enhanced stability against enzymatic degradation and improved receptor binding affinity.[2][3] For example, replacing a natural amino acid with a cyclobutane analog can lock the peptide into a bioactive conformation.[2]

Use as a Scaffold

The three functional groups on the cyclobutane ring provide multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. This makes it a versatile scaffold for the development of small molecule drugs targeting a wide range of diseases. The trans isomer, for instance, is a key intermediate in the synthesis of modulators for metabotropic glutamate receptors.

The following diagram illustrates the role of this scaffold in a drug discovery workflow:

G A 1-Amino-3-(hydroxymethyl)cyclobutane- 1-carboxylic acid Scaffold B Library Synthesis (Combinatorial Chemistry) A->B Diversification C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Candidate E->F

Caption: Role of the scaffold in a drug discovery workflow.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its constrained cyclic structure and multiple functional groups. A thorough understanding of its stereochemistry is crucial for harnessing its full potential in drug discovery. The ability to synthesize and characterize its distinct stereoisomers allows for the fine-tuning of molecular properties to achieve desired biological activities. As synthetic methodologies become more sophisticated, we can expect to see the continued emergence of novel therapeutics built upon this versatile and powerful scaffold.

References

  • Chiral resolution of the racemic cyclobutane amino acids 7. Reaction... - ResearchGate. Available from: [Link]

  • Verkh, Y., Illa, O., & Ortuño, R. M. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2021(41), 6022-6030. Available from: [Link]

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  • Sorrenti, A., Illa, O., & Ortuño, R. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(35), 9537-9547. Available from: [Link]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4858-4866. Available from: [Link]

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Sources

Physical and chemical properties of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Conformationally constrained amino acids are invaluable tools in modern medicinal chemistry. By introducing rigidity into molecular scaffolds, we can unlock enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide focuses on a particularly intriguing building block: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. Its unique three-dimensional structure, featuring a cyclobutane ring substituted with key functional groups, offers a compelling platform for the design of novel therapeutics. This document provides a comprehensive analysis of its physical and chemical properties, empowering researchers to strategically incorporate this versatile molecule into their drug discovery programs.

Molecular Structure and Isomerism

This compound is a non-proteinogenic amino acid characterized by a four-membered carbocyclic ring. The substitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers, which possess distinct spatial arrangements of their functional groups and, consequently, different biological activities and physical properties.

PropertyValue
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
IUPAC Name This compound
Canonical SMILES C1C(C(C1)(C(=O)O)N)CO
PubChem CID 360046[1]

Stereoisomers:

  • trans-isomer: The amino and hydroxymethyl groups are on opposite faces of the cyclobutane ring.

    • CAS Number: 116823-32-6

  • cis-isomer: The amino and hydroxymethyl groups are on the same face of the cyclobutane ring.

    • CAS Number: 109794-96-9

  • General CAS Number: 1555492-59-5[2]

Expertise & Experience: The choice between the cis and trans isomer is a critical design element in drug development. The fixed spatial relationship between the amino, carboxyl, and hydroxymethyl groups in each isomer allows for precise probing of target binding pockets. The rigidity of the cyclobutane scaffold prevents the conformational flexibility seen in acyclic amino acids, which can be advantageous for locking in a bioactive conformation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this molecule is essential for its application in drug discovery, influencing aspects from solubility and permeability to target binding.

Physical State and Appearance

Both the cis and trans isomers are typically white crystalline powders under standard conditions.

Melting Point

The melting point provides an indication of the purity and the strength of the intermolecular forces in the crystalline lattice.

IsomerMelting Point (°C)
trans175 - 178

Causality Behind Experimental Choices: The distinct melting point of the trans-isomer highlights the influence of stereochemistry on the crystal packing and intermolecular interactions. The melting point is a fundamental parameter determined using standard techniques like capillary melting point apparatus or differential scanning calorimetry (DSC) to ensure the identity and purity of the synthesized compound.

Solubility Profile

The solubility of this compound is dictated by its polar functional groups.

  • Aqueous Solubility: It exhibits fair solubility in warm aqueous sodium hydroxide. The presence of the amino and carboxylic acid groups allows it to exist as a zwitterion, contributing to its water solubility.

  • Organic Solvent Solubility: It has limited solubility in most common organic solvents.

Trustworthiness: The qualitative solubility data indicates that for biological assays and formulation development, aqueous-based systems, potentially with pH adjustment, are likely to be most suitable. For synthetic transformations, a careful selection of polar aprotic or protic solvents may be necessary.

Acidity and Basicity (pKa)
Ionizable GroupPredicted pKa
Carboxylic Acid~2-3
Amino Group~9-10

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for the experimental determination of the pKa values.

  • Solution Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), monitoring the pH with a calibrated pH meter after each incremental addition.

  • Titration with Base: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH at each step.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa of the carboxylic acid is the pH at the midpoint of the first equivalence point in the basic titration, and the pKa of the amino group is the pH at the midpoint of the equivalence point in the acidic titration.

Diagram of the Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. Given the polar nature of this amino acid, a negative LogP value is expected, indicating hydrophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate each phase with the other.

  • Partitioning: Dissolve a known concentration of the amino acid in the aqueous phase. Mix this with an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the mixture for a set period to allow for partitioning between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of the amino acid in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the reactivity of its three functional groups: the primary amine, the carboxylic acid, and the primary alcohol.

Diagram of Functional Group Reactivity

G cluster_functional_groups Functional Groups cluster_reactions Typical Reactions Molecule This compound Amino Amino (-NH2) Carboxyl Carboxyl (-COOH) Hydroxyl Hydroxyl (-CH2OH) Acylation Acylation / Alkylation Amino->Acylation Nucleophilic Attack Esterification Esterification / Amidation Carboxyl->Esterification Nucleophilic Acyl Substitution Oxidation Oxidation / Etherification Hydroxyl->Oxidation Oxidation/ Substitution

Caption: Reactivity pathways of the constituent functional groups.

  • Amino Group: Acts as a nucleophile and a base. It can be readily acylated, alkylated, or used in the formation of amides (peptide bonds). Protection of the amino group (e.g., as a Boc or Fmoc carbamate) is a common strategy in multi-step syntheses.

  • Carboxylic Acid Group: Exhibits acidic properties and can be converted to esters, amides, or acid chlorides. It can also be reduced to the corresponding primary alcohol.

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. It can also be converted into a good leaving group for nucleophilic substitution or undergo etherification.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves multi-step sequences starting from commercially available cyclobutane derivatives. The stereochemistry (cis or trans) is controlled through stereoselective reactions or by separation of the diastereomers.

  • ¹H NMR: The spectrum would be complex due to the rigid cyclobutane ring and the presence of multiple diastereotopic protons. Signals for the cyclobutane ring protons would be expected in the aliphatic region (1.5-3.0 ppm). The protons of the hydroxymethyl group would likely appear as a doublet or multiplet around 3.5-4.0 ppm. The α-proton is absent.

  • ¹³C NMR: The spectrum would show six distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The carbon bearing the amino and carboxyl groups would be in the range of 50-60 ppm. The carbon of the hydroxymethyl group would appear around 60-70 ppm, and the remaining cyclobutane carbons would be in the aliphatic region (20-40 ppm).

Applications in Drug Development

The primary application of this compound is as a constrained building block in medicinal chemistry. Its rigid structure is particularly valuable for designing ligands with high affinity and selectivity for their biological targets.

A notable application is in the synthesis of metabotropic glutamate receptor (mGluR) modulators .[3][4] These receptors are involved in a variety of neurological and psychiatric disorders, making them important drug targets. The defined stereochemistry of this amino acid allows for the precise positioning of pharmacophoric elements to interact with the receptor binding site, leading to potent and selective modulation of receptor activity.

Conclusion

This compound represents a sophisticated and powerful tool for medicinal chemists. Its well-defined stereochemistry and rigid framework provide a unique advantage in the design of conformationally restricted molecules. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is paramount for its successful implementation in the synthesis of novel drug candidates with improved pharmacological profiles. The continued exploration of this and similar constrained amino acids will undoubtedly fuel future innovations in drug discovery.

References

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The Biological Activity of Constrained Cyclobutane Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced specificity, metabolic stability, and potency is relentless. Unnatural amino acids have emerged as powerful tools in this endeavor, with constrained cyclic amino acids offering a particularly compelling strategy for modulating the biological activity of peptides and small molecules. Among these, cyclobutane-containing amino acids (CBAAs) stand out due to the unique conformational rigidity imparted by the strained four-membered ring. This guide provides a comprehensive technical overview of the biological activity of constrained CBAAs for researchers, scientists, and drug development professionals. We will explore the fundamental principles of their conformational behavior, delve into key synthetic methodologies, analyze their diverse applications as peptidomimetics and enzyme inhibitors, and provide detailed experimental protocols for their synthesis and incorporation into peptide scaffolds.

Part 1: The Structural and Conformational Uniqueness of Cyclobutane Amino Acids (CBAAs)

The Rationale for Conformational Constraint in Peptidomimetics

Native peptides, despite their exquisite biological specificity, often suffer from significant pharmacological limitations, including poor metabolic stability due to enzymatic degradation and low bioavailability.[1][2] A primary reason for this is their inherent conformational flexibility. By incorporating rigid structural elements, such as cyclic amino acids, into a peptide backbone, we can overcome these challenges.[1] This strategy of conformational constraint can "lock" a peptide into its bioactive conformation, leading to improved receptor binding affinity and selectivity, while simultaneously shielding it from proteolytic enzymes.[2]

The Cyclobutane Ring: A Scaffold of Controlled Rigidity

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[3] This inherent strain prevents the ring from adopting a planar conformation. Instead, it exists in a puckered or "folded" state to minimize eclipsing interactions between its hydrogen atoms.[4][5][6][7] This puckering creates distinct axial and equatorial positions for substituents, similar to cyclohexane but with a much lower energy barrier for ring inversion (around 1.5 kcal/mol).[4][7]

The critical insight for drug design is that the introduction of substituents onto the cyclobutane ring can stabilize a specific puckered conformation.[4][8][9] The precise geometry and orientation of the amino and carboxyl groups, along with any side chains, are thus fixed in a well-defined three-dimensional space. This provides a rigid scaffold that can be rationally designed to present functional groups to a biological target with high precision.

Classification of Cyclobutane Amino Acids

CBAAs are generally classified based on the relative positions of the amino and carboxyl groups on the cyclobutane ring. This classification has significant implications for the geometry and potential applications of the resulting amino acid.

  • α-Amino Acids: The amino and carboxyl groups are attached to the same carbon atom (Cα). These are direct analogues of natural amino acids and are used to constrain the peptide backbone locally.

  • β-Amino Acids: The amino and carboxyl groups are on adjacent carbons (Cα and Cβ). When incorporated into peptides, they create a different backbone spacing and can induce unique secondary structures like helices and turns.[10][11]

  • γ-Amino Acids: The amino and carboxyl groups are on carbons separated by two other carbons (Cα and Cγ). These introduce even greater spacing and flexibility changes in a peptide chain.[1]

CBAA_Classification cluster_alpha α-CBAA cluster_beta β-CBAA cluster_gamma γ-CBAA node_alpha Cα(NH2)(COOH) node_beta_1 Cα(COOH) node_beta_2 Cβ(NH2) node_beta_1->node_beta_2 - node_gamma_1 Cα(COOH) node_gamma_2 C node_gamma_1->node_gamma_2 - node_gamma_3 Cγ(NH2) node_gamma_2->node_gamma_3 -

Caption: Classification of cyclobutane amino acids.

Part 2: Synthesis of Constrained Cyclobutane Amino Acids

Core Synthetic Strategies

The creation of the strained cyclobutane ring requires specific synthetic strategies. The choice of method depends on the desired substitution pattern and stereochemistry.

  • [2+2] Photocycloaddition: This is arguably the most common and versatile method for constructing the cyclobutane core.[11][12] It involves the light-induced reaction of two alkene-containing molecules. Recent advances utilize visible-light photocatalysis, which offers milder and more selective reaction conditions, allowing for the synthesis of complex CBAAs with high functional group tolerance.[1][13]

  • Metal-Catalyzed Cycloadditions: Iron-catalyzed [2+2] cycloadditions of enimides with alkylidene malonates represent an alternative thermal method for accessing cyclobutane derivatives, particularly β-amino acid precursors.[14]

  • Functionalization of Pre-formed Scaffolds: An alternative approach involves starting with a pre-existing cyclobutene molecule and introducing the amino and acid functionalities. For example, a tandem amidation/Michael addition protocol can be used to synthesize β-N-heterocyclic cyclobutane carboximides from cyclobutene-1-carboxylic acid.[11]

Experimental Protocol: Visible Light-Catalyzed [2+2] Cycloaddition

This protocol provides a representative method for synthesizing a protected cyclobutane α-amino acid derivative, adapted from methodologies described in the literature.[1][13] The causality behind this choice is its high efficiency, mild conditions, and broad substrate scope, making it an authoritative and reproducible system.

Objective: To synthesize a protected 2-aryl cyclobutane α-amino acid via photocatalyzed [2+2] cycloaddition.

Materials:

  • N-acetyl-α,β-dehydroalanine methyl ester (Substrate 1)

  • Styrene derivative (e.g., 4-methoxystyrene) (Substrate 2)

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (Photocatalyst, e.g., 1 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Schlenk flask or reaction vial with stir bar

  • Blue LED light source (e.g., 456 nm)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine N-acetyl-α,β-dehydroalanine methyl ester (1.0 eq), the styrene derivative (1.5 eq), and the iridium photocatalyst (0.01 eq).

  • Solvent Addition: Add anhydrous, degassed solvent via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Degassing (Self-Validation Step): The removal of oxygen is critical as it can quench the excited state of the photocatalyst. Subject the reaction mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Photocatalysis: Place the sealed flask approximately 5 cm from the blue LED light source and stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired cyclobutane product.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereomeric ratio can be determined from the ¹H NMR spectrum.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Analysis A Combine Reactants & Photocatalyst B Add Anhydrous Solvent A->B C Degas via Freeze-Pump-Thaw B->C D Irradiate with Blue LED (Stir at RT, 12-24h) C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F G Silica Gel Chromatography F->G H Characterize by NMR, HRMS G->H Peptide_Binding cluster_flexible Flexible Peptide cluster_constrained CBAA-Constrained Peptide cluster_receptor Receptor P1 Conf 1 P2 Conf 2 P3 Conf 3 R Binding Pocket P2->R Weak/Non-specific binding C1 Bioactive Conformation C1->R Strong & Selective binding

Caption: Constrained vs. flexible peptide-receptor interaction.

Other Therapeutic Applications

The utility of CBAAs extends beyond GPCR-targeting peptidomimetics.

  • Enzyme Inhibitors: The defined stereochemistry of CBAAs is ideal for positioning functional groups to interact with an enzyme's active site. Peptidomimetic compounds incorporating constrained amino acids at the P2 position have been developed as potent and selective inhibitors of μ-calpain, a protease implicated in various pathological conditions. [15]* Cell-Penetrating Peptides (CPPs): The spatial arrangement of charged groups is critical for the function of CPPs. The rigid cyclobutane backbone can be used to pre-organize guanidinium groups into a topology that enhances cell membrane translocation, although the degree of rigidity is a critical parameter to optimize. [10]* Antimicrobial and Antitumor Agents: Natural products containing cyclobutane rings often exhibit antimicrobial properties. [3][16]Synthetic peptides incorporating constrained CBAAs have been investigated for their antimicrobial activity, showing that these modifications can be well-tolerated. [17]Furthermore, cyclobutane-containing compounds have been explored as antitumor agents. [12]

Quantitative Data Summary

The following table summarizes representative biological activity data for compounds containing constrained cyclic amino acids, illustrating the potency that can be achieved.

Compound ClassTargetAmino Acid TypeMeasurementValueReference
Peptidomimetic Inhibitorμ-Calpain1-aminocyclopentane carboxylic acidKᵢ1.1 ± 0.1 μM[15]
Peptidomimetic InhibitorCathepsin B1-aminocyclopentane carboxylic acidKᵢ12.1 ± 0.9 μM[15]
Hybrid β,γ-PeptideLeishmania donovanicyclobutane trans-β-amino acidActivitySubstantial microbicidal at 50 µM[10]
Cyclic Antimicrobial PeptideBacteriacyclobutane-derived Arginine analogueActivityComparable to native peptide[17]

Part 4: Characterization and Incorporation into Peptides

Conformational Analysis: A Synergistic Approach

Understanding the precise three-dimensional structure of a CBAA is paramount to its rational use in drug design. This is achieved through a powerful combination of experimental and computational techniques.

  • Experimental Techniques: Single-crystal X-ray diffraction provides definitive solid-state structural information. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through measurements of nuclear Overhauser effects (NOEs) and coupling constants, reveals the preferred conformation. [4][8][9]* Computational Methods: Density Functional Theory (DFT) calculations in the gas phase and in solution, along with Molecular Dynamics (MD) simulations, provide a detailed picture of the conformational energy landscape, puckering preferences, and barriers to ring inversion. [4][8][9]The synergy between these methods provides a validated and comprehensive understanding of the molecule's structure.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with CBAAs

Incorporating a CBAA into a growing peptide chain requires adaptation of standard SPPS protocols. This protocol outlines the Fmoc/tBu strategy. [18] Objective: To incorporate an Fmoc-protected cyclobutane amino acid into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide or Wang resin)

  • Fmoc-protected cyclobutane amino acid (Fmoc-CBAA-OH)

  • Fmoc-protected standard amino acids

  • Deprotection solution: 20% piperidine in Dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the preceding amino acid) by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF, DCM, and DMF.

  • Activation and Coupling (Self-Validation Step): The sterically hindered nature of CBAAs often requires stronger coupling conditions than standard amino acids.

    • In a separate vial, pre-activate the Fmoc-CBAA-OH (3-5 eq) with HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times are a key modification for these sterically demanding residues.

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Part 5: Conclusion and Future Outlook

Constrained cyclobutane amino acids represent a mature yet continually evolving class of building blocks for drug discovery. Their unique ability to impart conformational rigidity provides a reliable strategy for enhancing the metabolic stability, receptor selectivity, and overall potency of peptidomimetics and small molecules. [1][3]The development of novel and efficient synthetic methods, particularly in photocatalysis, has made a wider variety of CBAA scaffolds accessible to medicinal chemists. [13] The future of this field lies in the exploration of more complex and diversely functionalized cyclobutane systems. As our understanding of the relationship between three-dimensional structure and biological function deepens, the rational design of CBAA-containing therapeutics will become increasingly sophisticated, opening new avenues for targeting challenging diseases and unlocking the potential of previously intractable biological targets.

References

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link]

  • Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. ResearchGate. [Link]

  • New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. [Link]

  • Total synthesis of cyclobutane amino acids from Atelia herbert smithii. ACS Publications. [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NIH. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Confining the Χ space of basic natural amino acids: Cyclobutane-derived Χ1, Χ2-constrained analogues of arginine, lysine and ornithine. ResearchGate. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science Publishers. [Link]

  • Conformational analysis. Slideshare. [Link]

  • Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC - NIH. [Link]

  • Synthesis of a Conformationally Constrained δ-amino Acid Building Block. PubMed. [Link]

  • Anticonvulsant activity of cyclopentano amino acids. PubMed. [Link]

  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. PubMed. [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. PMC. [Link]

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CAS number for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Foreword

The landscape of medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that can overcome the limitations of existing therapeutic agents. Non-proteinogenic amino acids, particularly those with conformationally restricted skeletons, have emerged as invaluable building blocks in this endeavor. This compound represents a strategic asset in this class. Its rigid cyclobutane core, combined with the versatile amino acid and hydroxymethyl functionalities, offers a unique three-dimensional geometry for probing biological targets and engineering molecules with enhanced metabolic stability and pharmacological profiles. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and application, for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of all chemical research and development. This compound is registered under CAS Number 1555492-59-5 .[1][2] Its key identifiers and computed properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

IdentifierValueSource
CAS Number 1555492-59-5[1][2]
IUPAC Name This compound[1]
Molecular Formula C₆H₁₁NO₃[1][3]
Molecular Weight 145.16 g/mol (Calculated)
Canonical SMILES NC1(C(=O)O)CC(CO)C1[1]
InChI Key URCBHRLIPUAWTF-UHFFFAOYSA-N[1]

The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

The incorporation of the cyclobutane motif into drug candidates is a deliberate strategy to impart specific, advantageous properties.[4] Unlike flexible aliphatic chains or flat aromatic rings, the puckered, three-dimensional structure of the cyclobutane ring offers a unique set of benefits.

  • Conformational Restriction: The rigid cyclobutane core locks the relative positions of its substituents, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity.

  • Metabolic Stability: The cyclobutane ring is chemically inert and not readily metabolized by common enzymatic pathways (e.g., P450 enzymes), which can enhance the pharmacokinetic profile of a drug candidate.[4]

  • Novel Vectorial Orientation: The defined stereochemistry of the substituents on the ring allows for precise spatial orientation of key pharmacophoric groups, enabling exploration of binding pockets in ways that are inaccessible to more conventional scaffolds.

  • Aryl Group Bioisostere: In some contexts, the cyclobutane ring can serve as a non-planar bioisostere for phenyl rings, reducing the molecule's planarity and often improving solubility and pharmacokinetic properties.[4]

The diagram below illustrates the principle of using a cyclobutane scaffold to constrain pharmacophores into a specific bioactive conformation, a key strategy in modern drug design.

G cluster_0 Flexible Analogue cluster_1 Cyclobutane-Constrained Analogue A Pharmacophore A C Flexible Linker A->C D Multiple Inactive Conformations A->D X Pharmacophore A B Pharmacophore B B->D C->B Z Cyclobutane Scaffold X->Z W Bioactive Conformation Stabilized X->W Y Pharmacophore B Y->W Z->Y

Caption: Role of Cyclobutane in Conformational Constraint.

Synthesis Methodologies: A Strategic Overview

The synthesis of a related compound, 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid, highlights the difficulties with traditional methods and the necessity for developing novel strategies to achieve the desired substitution pattern.[6] A plausible approach often begins with a commercially available cyclobutane precursor, such as 3-oxocyclobutane-1-carboxylic acid.[5] The key transformations would involve the stereocontrolled introduction of the amino and hydroxymethyl groups.

Below is a conceptual workflow illustrating a potential synthetic pathway. This diagram is not a detailed experimental protocol but rather a strategic map of the chemical logic involved.

G start 3-Oxocyclobutane- 1-carboxylic acid step1 Esterification (e.g., MeOH, H+) start->step1 intermediate1 Methyl 3-oxocyclobutane- 1-carboxylate step1->intermediate1 step2 Reductive Amination or Strecker Synthesis intermediate1->step2 intermediate2 Protected 1-Amino- 3-oxocyclobutane -1-carboxylate step2->intermediate2 step3 Ketone Reduction (e.g., NaBH4) intermediate2->step3 intermediate3 Protected 1-Amino- 3-hydroxycyclobutane -1-carboxylate step3->intermediate3 step4 Ester Hydrolysis & Deprotection intermediate3->step4 final 1-Amino-3-(hydroxymethyl) cyclobutane-1-carboxylic acid step4->final

Caption: Conceptual Synthetic Workflow.

Causality Behind Experimental Choices:

  • Esterification: The initial carboxylic acid is protected as an ester to prevent it from interfering with subsequent reactions, particularly those involving nucleophiles or bases.

  • Introduction of the Amine: A Strecker-type synthesis or reductive amination at the C1 position is a classic and effective method for forming α-amino acids from a ketone precursor. This step requires protection of the amine (e.g., as a Boc or Cbz group) for subsequent steps.

  • Ketone Reduction: The reduction of the C3 ketone to a hydroxyl group must be performed carefully. The choice of reducing agent (e.g., sodium borohydride) is critical to avoid reducing the ester group. This step will likely produce a mixture of cis and trans diastereomers, which would require separation, often via chromatography.

  • Hydrolysis & Deprotection: The final step involves the removal of the ester and amine protecting groups, typically under acidic or basic conditions, to yield the final product.

Applications in Research and Drug Development

The utility of this compound lies in its function as a versatile building block for more complex molecules.

  • Peptide Synthesis and Peptidomimetics: As a non-proteinogenic amino acid, it can be incorporated into peptide chains to create peptidomimetics.[7][8] The cyclobutane backbone introduces a rigid kink, influencing the secondary structure (e.g., turns, helices) of the peptide.[7] This can enhance resistance to enzymatic degradation and improve receptor selectivity. The hydroxymethyl group offers an additional point for modification or conjugation.

  • Scaffold for Small Molecule Inhibitors: The compound serves as a valuable starting point for the synthesis of novel small-molecule drugs.[4] The amino acid moiety can interact with target residues (e.g., aspartate, glutamate) in an active site, while the hydroxymethyl group can form hydrogen bonds or be used as a handle to attach other pharmacophoric elements.

  • Precursors for PET Imaging Agents: Structurally related compounds, such as 1-amino-3-fluorocyclobutanecarboxylic acid ([¹⁸F]FACBC), are important Positron Emission Tomography (PET) agents used for imaging tumors that exhibit high amino acid transporter activity.[9] The subject compound is a direct precursor to such agents, where the hydroxyl group can be chemically converted to a leaving group for subsequent radiofluorination.

Representative Experimental Protocol: Amide Coupling

To illustrate the practical use of this compound as a building block, the following is a representative protocol for coupling its amino group to a carboxylic acid, a fundamental transformation in drug discovery. This protocol is adapted from standard methodologies for amide bond formation.[5]

Objective: To couple the amino group of a protected form of this compound with benzoic acid as a model reaction.

Materials:

  • Boc-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid methyl ester (starting material)

  • Benzoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reactant Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the protected cyclobutane starting material (1.0 eq) and benzoic acid (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Coupling Agent Addition: Add the coupling agent HATU (1.2 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. The solution may turn yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quench: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Workup - Wash: Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide-coupled product.

Trustworthiness through Self-Validation: This protocol incorporates standard validation checkpoints. The use of a well-established coupling reagent (HATU) ensures high efficiency. The aqueous workup is designed to systematically remove specific impurities. Finally, chromatographic purification and subsequent characterization (NMR, MS) would confirm the structure and purity of the final product, validating the success of the transformation.

References

  • This compound | C6H11NO3 | CID 360046. PubChem, National Center for Biotechnology Information.[Link]

  • 1-Amino-3-methylcyclobutane-1-carboxylic acid | C6H11NO2 | CID 23958158. PubChem, National Center for Biotechnology Information.[Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. [Link]

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2(7), 958-978. [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks.[Link]

  • New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.[Link]

  • Preparation of a 1-amino-3-hydroxy-cyclobutaine-1-carboxylic acid derivative.

Sources

Role of conformationally restricted amino acids in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of Conformationally Restricted Amino Acids in Drug Design

Abstract

The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their clinical translation is often hampered by inherent liabilities, primarily their conformational flexibility and susceptibility to proteolytic degradation.[1] This guide provides a comprehensive technical overview of a powerful strategy to overcome these limitations: the incorporation of conformationally restricted amino acids. By pre-organizing a peptide into its bioactive conformation, we can significantly enhance its binding affinity, selectivity, metabolic stability, and overall bioavailability.[2][3] This document will explore the fundamental rationale, strategic implementation, synthetic methodologies, and successful clinical applications of this cornerstone of modern peptidomimetic drug design.

The Central Challenge: Taming Peptide Flexibility

Peptides in solution typically exist as an ensemble of rapidly interconverting conformers.[4] While this flexibility allows them to adapt to various biological targets, it presents significant challenges for drug development:

  • High Entropic Cost of Binding: For a flexible peptide to bind its receptor, it must "freeze" into a single, specific conformation. This transition from a disordered state to an ordered one is entropically unfavorable, which can weaken binding affinity.[5]

  • Poor Receptor Selectivity: The ability to adopt multiple shapes can lead to off-target binding, resulting in undesirable side effects.[6]

  • Susceptibility to Proteolysis: Proteases recognize and cleave peptides that adopt an extended conformation.[1] The inherent flexibility of linear peptides makes them prime substrates for enzymatic degradation, leading to a short in-vivo half-life.

Conformational restriction addresses these challenges directly by reducing the rotational freedom of the peptide backbone or side chains, effectively locking the molecule into a shape that is optimized for biological activity and stability.[2][7]

The Rationale: Thermodynamic and Pharmacokinetic Advantages

The introduction of conformational constraints is a cornerstone of rational drug design, offering predictable improvements in a molecule's pharmacodynamic and pharmacokinetic profiles.[3]

  • Enhanced Binding Affinity (Potency): By pre-organizing the peptide into its bioactive conformation, the entropic penalty for binding is minimized, leading to a significant increase in binding affinity (lower Ki or IC50 values).[5]

  • Improved Target Selectivity: A rigid peptide is less likely to adopt the conformations required for binding to off-target receptors, leading to greater selectivity and a better safety profile.[2][6]

  • Increased Metabolic Stability: Constraining a peptide can mask protease cleavage sites or prevent the peptide from adopting the extended conformation necessary for enzyme recognition, thereby enhancing its resistance to degradation.[1]

  • Improved Bioavailability: Increased stability and, in some cases, enhanced membrane permeability contribute to better overall bioavailability, making oral administration a more feasible goal.[2]

The overarching workflow for leveraging these advantages in a drug discovery program is a multi-step, iterative process.

G cluster_0 Design & Synthesis Phase cluster_1 Validation & Optimization Phase Target Target Identification & Validation Lead_ID Initial Lead Peptide (e.g., from screening) Target->Lead_ID Comp_Model Computational Modeling (MD Simulations) Lead_ID->Comp_Model Identify flexible regions Constraint_Strategy Select Constraint Strategy (Local vs. Global) Comp_Model->Constraint_Strategy Synthesis Synthesis of Constrained Analog Library Constraint_Strategy->Synthesis Binding_Assay In Vitro Binding Assays (Affinity & Selectivity) Synthesis->Binding_Assay Iterative cycle Structural_Analysis Structural Characterization (NMR, X-ray) Binding_Assay->Structural_Analysis Confirm conformation Stability_Assay Proteolytic Stability Assay Structural_Analysis->Stability_Assay Cell_Assay Cell-Based Potency Assays Stability_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Lead_Opt->Synthesis Refine design

Caption: Drug discovery workflow using constrained peptides.

Core Strategies for Conformational Restriction

Approaches to constrain peptide conformation can be broadly categorized into two main types: local restrictions, which involve modifying individual amino acid residues, and global restrictions, which involve cyclizing larger portions of the peptide backbone.[3]

Local Conformational Restriction

This approach introduces rigid structural elements at specific points in the peptide sequence.

The substitution of the α-hydrogen with a methyl group (e.g., replacing Alanine with α-methylalanine or Aib) is a simple yet profound modification.[8] This steric bulk severely restricts the allowable Ramachandran angles (Φ/ψ), strongly promoting helical (α- or 310-helix) conformations.[8][9]

  • Causality: The gem-dimethyl group sterically clashes with adjacent residues, preventing the peptide from adopting an extended β-strand conformation and favoring tighter helical turns.

  • Benefit: This modification effectively shields the adjacent peptide bond from proteolytic enzymes, significantly enhancing metabolic stability.[9] Trofinetide, a recently approved drug for Rett syndrome, is a derivative of a tripeptide where the central proline is α-methylated.[9]

Methylating the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric constraints that can influence cis/trans isomerism of the preceding peptide bond.[10][11]

  • Causality: The N-methyl group can favor the cis amide bond conformation, which is a key feature in many β-turns. It also adds steric bulk that restricts backbone rotation.

  • Benefit: This modification improves resistance to peptidases and can enhance membrane permeability by removing a hydrogen bond donor.[11]

Proline is nature's own conformationally restricted amino acid, with its side chain cyclized back onto the backbone nitrogen.[12] Synthetic chemists have developed a vast array of proline analogues to exert even finer control over backbone geometry.[13][14]

  • Examples: Fluoroprolines, α-methylproline, and bicyclic proline analogues are used to fine-tune the puckering of the pyrrolidine ring and the preferred cis/trans isomerism of the Xaa-Pro bond.[13][14]

  • Application: Proline analogues are found in numerous approved drugs, including ACE inhibitors (Zabicipril), anti-diabetics (Saxagliptin), and antivirals (Nirmatrelvir), demonstrating their profound impact on drug design.[13][14][15]

β-turns are secondary structures where the peptide chain reverses direction.[16] They are critical for molecular recognition.[17] Designing rigid scaffolds that mimic the geometry of a β-turn is a powerful strategy.[18][19]

  • Strategy: This involves replacing the two central amino acids (i+1 and i+2) of a four-residue turn with a single, rigid chemical scaffold that correctly positions the side chains of the flanking residues (i and i+3).[16][19]

  • Benefit: These mimetics can lock a peptide into a bioactive conformation, leading to highly potent and selective ligands for targets like GPCRs.[16]

G cluster_local Local Restriction Strategies cluster_global Global Restriction Strategies Ca Cα-Alkylation (e.g., Aib) NMe N-Alkylation (e.g., N-Me-Ala) Pro Proline Analogues (Bicyclic Pro) Beta β-Turn Mimetics (Rigid Scaffolds) HT Head-to-Tail Cyclization SS Sidechain-Sidechain (Lactam, Disulfide) Staple Peptide Stapling (Hydrocarbon)

Caption: Major strategies for peptide conformational restriction.

Global Conformational Restriction (Cyclization)

Cyclization reduces the overall flexibility of a peptide and can protect it from exopeptidases.

  • Head-to-Tail Cyclization: Forming a peptide bond between the N- and C-termini creates a truly cyclic structure, as seen in natural products like cyclosporine.[2] This dramatically reduces conformational freedom.

  • Side-Chain to Side-Chain Cyclization: Covalent bridges can be formed between amino acid side chains. Common examples include disulfide bonds between two cysteines or lactam bridges between the side chains of Lysine and Aspartic/Glutamic acid.[1][2]

  • Peptide Stapling: This technique is used to stabilize α-helical conformations by introducing a covalent, all-hydrocarbon "staple" across one or more turns of the helix.[5][7] This is particularly effective for targeting intracellular protein-protein interactions (PPIs), as the staple can improve both stability and cell permeability.[5]

Methodologies and Protocols

Synthesis of Constrained Amino Acids

The synthesis of non-proteinogenic amino acids is a specialized field of organic chemistry.[20][21] A general, illustrative protocol for a novel constrained amino acid might involve a key stereoselective step.

Protocol: Asymmetric Synthesis of a Cyclically Constrained γ-Amino Acid [22]

  • Michael Addition (Key Step): Perform an organocatalytic Michael addition of an aldehyde to a nitroalkene (e.g., 1-nitrocyclohexene). This step establishes the key stereocenters with high enantiomeric excess (e.e.).

  • Reduction: Reduce the resulting aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride.

  • Nitro Group Reduction: Convert the nitro group to a primary amine. This is often achieved via catalytic hydrogenation (e.g., using H2 gas and a Palladium catalyst) or with reducing agents like zinc in acetic acid.

  • Protection: Protect the newly formed amine with a suitable protecting group for peptide synthesis, typically Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).

  • Oxidation: Oxidize the primary alcohol to a carboxylic acid to complete the amino acid structure.

  • Purification: Purify the final constrained amino acid building block using chromatography or crystallization.

Incorporation into Peptides via SPPS

Once synthesized and protected, these custom amino acids are incorporated into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Start with a solid support resin functionalized with a linker and the first protected amino acid.

  • Deprotection: Remove the N-terminal Fmoc group using a solution of 20% piperidine in a solvent like DMF.

  • Coupling: Activate the carboxylic acid of the incoming amino acid (in this case, the constrained building block) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Add this activated mixture to the resin to form the new peptide bond.

  • Wash: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Iteration: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the final constrained peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

Characterization and Validation

Confirming that the designed constraint has the desired structural effect is a critical validation step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information in solution. 2D NMR experiments like NOESY can identify protons that are close in space, confirming turns and specific secondary structures. Temperature coefficients of amide protons can identify those involved in stable intramolecular hydrogen bonds.[18]

  • X-Ray Crystallography: Yields atomic-resolution data on the peptide's conformation in the solid state, providing definitive proof of its structure.[19]

  • Circular Dichroism (CD) Spectroscopy: A rapid method to assess the overall secondary structure content (e.g., α-helix vs. β-sheet vs. random coil) of a peptide in solution.

  • Protease Degradation Assay: To validate enhanced stability, the constrained peptide is incubated with relevant proteases (e.g., trypsin, chymotrypsin) or in serum, and its degradation is monitored over time by HPLC, comparing its half-life to the linear, unconstrained parent peptide.

Case Studies: From Concept to Clinic

The successful application of conformationally restricted amino acids is best illustrated by approved therapeutics.

Drug NameTherapeutic AreaIncorporated ConstraintMechanism of Action / BenefitReference(s)
Octreotide Acromegaly, TumorsGlobal (Disulfide Bridge)A potent, stable analogue of somatostatin. The cyclization provides metabolic stability and high affinity for somatostatin receptors.[2]
Saxagliptin Type 2 DiabetesLocal (Proline Analogue)A DPP-4 inhibitor. The constrained amino acid is critical for fitting into the enzyme's active site and provides stability.[15]
Nirmatrelvir COVID-19Local (Bicyclic Proline)A key component of Paxlovid, it's a SARS-CoV-2 main protease inhibitor. The rigid proline analogue orients the molecule for optimal binding.[13][14]
Zabicipril HypertensionLocal (Proline Analogue)An Angiotensin-Converting Enzyme (ACE) inhibitor. The constrained proline mimic is a common feature in this class of drugs.[15]

The Role of Computational Design

Modern drug design heavily relies on computational tools to predict the effects of conformational constraints before undertaking complex synthesis.[23][24]

  • Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of a peptide in silico, predicting how a specific constraint will alter its preferred structures in solution.[4][23]

  • Rational Design Software: Programs like Rosetta can be used to design peptides with specific folds. These tools can screen vast numbers of potential sequences and constraints to identify candidates most likely to adopt a desired structure and bind a target.[25]

  • Free Energy Perturbation (FEP): These methods can computationally "mutate" an amino acid to a constrained version and predict the resulting change in binding affinity with high accuracy, guiding synthetic efforts toward the most promising modifications.[23]

Conclusion and Future Prospects

The strategic use of conformationally restricted amino acids is a mature and highly successful approach in drug design. It transforms peptides from flexible, unstable molecules into potent, selective, and durable therapeutic candidates.[2] By reducing the entropic cost of binding and shielding against proteolysis, this strategy directly addresses the primary liabilities of peptide-based drugs. The continued development of novel synthetic building blocks, coupled with the predictive power of computational chemistry, ensures that conformational restriction will remain a vital tool for creating the next generation of peptide therapeutics targeting an ever-wider range of diseases.

References

  • Kritzer, J. A. (2014). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. Available at: [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, Y., et al. (2013). Synthesis of a Conformationally Constrained δ-amino Acid Building Block. Amino Acids. Available at: [Link]

  • Unknown. (n.d.). Conformational Restriction of Peptidomimetics in Drug Design. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. Available at: [Link]

  • Galeazzi, R., Mobbili, G., & Orena, M. (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. Current Organic Chemistry. Available at: [Link]

  • Galeazzi, R., Mobbili, G., & Orena, M. (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. Ingenta Connect. Available at: [Link]

  • Cabezas, E., & Satterthwait, A. C. (1999). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Spadaccini, R., et al. (2019). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. Available at: [Link]

  • Gellman, S. H. (1998). Incorporation of conformationally constrained beta-amino acids into peptides. Accounts of Chemical Research. Available at: [Link]

  • Miller, S. J., & Grubbs, R. H. (1995). Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis. Journal of the American Chemical Society. Available at: [Link]

  • Janecka, A., et al. (2001). Conformationally restricted peptides as tools in opioid receptor studies. Current Medicinal Chemistry. Available at: [Link]

  • Iris Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech GmbH. Available at: [Link]

  • Fleszar, A., & Sieroń, L. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. International Journal of Molecular Sciences. Available at: [Link]

  • LePlae, P. R., et al. (2001). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of Organic Chemistry. Available at: [Link]

  • D. A. Long, et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Chemical Biology. Available at: [Link]

  • Bray, C. D. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. Available at: [Link]

  • J. A. Horsley, et al. (2017). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Grieco, P., et al. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry. Available at: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. Available at: [Link]

  • Hruby, V. J., et al. (2014). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Methods in Molecular Biology. Available at: [Link]

  • Sia, S. K., et al. (2002). Constrained Peptides as Miniature Protein Structures. Current Opinion in Structural Biology. Available at: [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • G. M. S. De Luca, et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Available at: [Link]

  • S. J. O. K. G. S. O. S. K. T. A. H. D. H. M. B. E. W. U. K. (2010). Structural characterization of a β-turn mimic within a protein–protein interface. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Zanuy, D., et al. (2011). Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. Journal of Materials Chemistry. Available at: [Link]

  • PeptiDream Inc. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

  • Unknown. (n.d.). Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. Preprints.org. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Proline Analogues. Chemical Reviews. Available at: [Link]

  • Linsky, T. (2024). A robust and versatile computational peptide design pipeline to inform wet-lab experiments. Sciforum. Available at: [Link]

  • Unknown. (n.d.). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. Available at: [Link]

  • Galeazzi, R., et al. (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. ResearchGate. Available at: [Link]

  • J. B. O. P. R. P. (2021). Computational Ways to Enhance Protein Inhibitor Design. Frontiers in Molecular Biosciences. Available at: [Link]

  • Hosseinzadeh, P. (2023). A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. Available at: [Link]

  • J. D. Good, et al. (2020). β-Turn Mimics by Chemical Ligation. Organic Letters. Available at: [Link]

  • D. K. Yadav. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. Available at: [Link]

  • A. H. C. L. P. (2022). Towards rational computational peptide design. Frontiers in Molecular Biosciences. Available at: [Link]

  • Unknown. (n.d.). Libraries of conformationally restricted and rigid amino acids. ResearchGate. Available at: [Link]

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Spectroscopic Unveiling of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a fascinating non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid cyclobutane scaffold, combined with the presence of three distinct functional groups—an amine, a carboxylic acid, and a hydroxymethyl group—imparts unique conformational constraints and potential for diverse chemical modifications. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral data, provide detailed experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra.

Molecular Structure and Conformational Dynamics

The core of this compound is a four-membered cyclobutane ring. Unlike planar depictions often seen in textbooks, cyclobutane exists in a puckered or "butterfly" conformation to alleviate torsional strain. This puckering leads to two distinct substituent positions: axial and equatorial. The molecule can undergo a rapid ring-inversion process, interconverting these conformers. The presence of three substituents on the cyclobutane ring of our target molecule will influence the equilibrium of this puckering, with certain conformations being energetically more favorable. This dynamic behavior is a key factor to consider when interpreting the NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the conformational flexibility of the cyclobutane ring and the diastereotopic nature of the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-NH₂2.5 - 4.0 (broad)s2H
-COOH10.0 - 13.0 (broad)s1H
-OH3.0 - 5.0 (broad)s1H
Cyclobutane CH₂ (adjacent to C-NH₂)2.0 - 2.8m4H
Cyclobutane CH2.2 - 3.0m1H
-CH₂OH3.5 - 4.0d2H

Causality behind Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The protons of the hydroxymethyl group are deshielded by the adjacent oxygen atom, leading to a downfield shift. The cyclobutane ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling, further complicated by the ring's puckering. The broadness of the NH₂, COOH, and OH signals is due to chemical exchange and, in the case of the carboxylic acid and alcohol, hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
-COOH170 - 185
C-NH₂55 - 70
Cyclobutane CH₂30 - 45
Cyclobutane CH35 - 50
-CH₂OH60 - 75

Causality behind Predictions: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. The carbon atom bearing the amino group (C-NH₂) is also deshielded. The cyclobutane and hydroxymethyl carbons appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the labile protons (-NH₂, -COOH, -OH), causing their signals to disappear from the ¹H NMR spectrum. Using DMSO-d₆ will allow for the observation of these protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity within the cyclobutane ring and the hydroxymethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

cluster_workflow NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) InstrumentSetup Instrument Setup (Tuning, Matching, Shimming) SamplePrep->InstrumentSetup H1_Acquisition 1D ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition 1D ¹³C NMR Acquisition InstrumentSetup->C13_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->DataProcessing DataProcessing->TwoD_NMR Iterative Refinement StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C=O functional groups.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch2500-3300Broad, Strong
O-H (Alcohol)Stretch3200-3600Broad, Strong
N-H (Amine)Stretch3300-3500Medium
C-H (sp³)Stretch2850-3000Medium-Strong
C=O (Carboxylic Acid)Stretch1700-1725Strong
C-O (Carboxylic Acid/Alcohol)Stretch1000-1300Strong
N-H (Amine)Bend1550-1650Medium

Causality behind Predictions: The broadness of the O-H stretching bands is a direct consequence of intermolecular hydrogen bonding.[1] The C=O stretch of the carboxylic acid is expected to be a very intense and sharp peak, a hallmark of this functional group. The N-H stretching of the primary amine will likely appear as a medium-intensity band in the same region as the O-H stretches. The C-O stretching vibrations from both the carboxylic acid and the alcohol will contribute to a strong, broad absorption in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound (C₆H₁₁NO₃) is 145.07 g/mol . In electrospray ionization (ESI), which is a soft ionization technique, the protonated molecule [M+H]⁺ at m/z 146.0761 is expected to be the base peak.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A fragment corresponding to the loss of water from the hydroxymethyl group or the carboxylic acid is likely, resulting in a peak at m/z 128.0655.

    • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a peak at m/z 101.0813.

    • Loss of CH₂OH: Cleavage of the hydroxymethyl group would result in a fragment at m/z 114.0555.

    • Ring Opening and Fragmentation: The cyclobutane ring can undergo various ring-opening and fragmentation pathways, leading to a complex pattern of lower mass ions.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

M [M+H]⁺ m/z 146.0761 M_H2O [M+H-H₂O]⁺ m/z 128.0655 M->M_H2O -H₂O M_CO2 [M+H-CO₂]⁺ m/z 101.0813 M->M_CO2 -CO₂ M_CH2OH [M+H-CH₂OH]⁺ m/z 114.0555 M->M_CH2OH -CH₂OH Other Other Fragments M->Other

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure and functional group composition. NMR spectroscopy reveals the intricate details of the carbon-hydrogen framework and the conformational dynamics of the cyclobutane ring. IR spectroscopy offers a rapid and definitive confirmation of the key functional groups. Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior. The integrated application of these three powerful analytical techniques is essential for the unambiguous identification and structural elucidation of this and other novel molecules in the field of chemical and pharmaceutical research. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data, ensuring scientific integrity and reproducibility.

References

  • PubChem. This compound. [Link][2]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link][1]

  • Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. John Wiley & Sons.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning.
  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link][3]

  • ACS Publications. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link][4]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link][5]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link][6]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Iowa State University. [Link]

  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. ResearchGate. [Link][7][8]

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A-Z Guide to Cyclobutane Amino Acid Synthesis: Strategies & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Amino Acids in Medicinal Chemistry

In the landscape of modern drug development, the quest for molecular diversity and enhanced pharmacological properties is perpetual. Unnatural amino acids have emerged as powerful tools in this endeavor, offering a means to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, cyclobutane-containing amino acids (CBAAs) have garnered significant attention.[1][2] Their inherent ring strain and constrained four-membered ring structure impart unique conformational rigidity to peptide backbones. This structural constraint can lock a peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclobutane scaffold serves as a versatile platform for introducing a wide array of functional groups, enabling the fine-tuning of physicochemical properties like lipophilicity and metabolic stability.[3][4] The incorporation of fluorine atoms, for example, can profoundly alter electronic properties and has become a mainstay in drug design.[3][4][]

This in-depth guide provides a comprehensive overview of the key synthetic routes to access these valuable building blocks. We will delve into the mechanistic underpinnings of each strategy, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for seminal reactions.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of cyclobutane amino acids can be broadly categorized into three main approaches:

  • [2+2] Cycloaddition Reactions: The most direct and widely employed method for constructing the cyclobutane core.[6][7][8][9][10]

  • Ring Expansion and Contraction Reactions: Clever strategies that utilize readily available starting materials to access the four-membered ring system.[6][11][12]

  • Functionalization of Pre-existing Cyclobutane Scaffolds: A versatile approach for diversifying cyclobutane-containing molecules.

The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

[2+2] Cycloaddition: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition, a reaction that forms a four-membered ring from two unsaturated components, is a cornerstone of cyclobutane synthesis.[6][7][8][9][10] This approach can be initiated by various means, including light (photocycloaddition), heat, or metal catalysis, each offering distinct advantages in terms of scope and selectivity.

Photochemical [2+2] Cycloaddition: Harnessing Light for Ring Formation

Visible-light-mediated photocycloaddition has emerged as a powerful and sustainable method for synthesizing cyclobutane rings.[13][14] These reactions often proceed under mild conditions and exhibit high functional group tolerance.[1]

Causality Behind Experimental Choices: The success of a photochemical [2+2] cycloaddition hinges on the efficient population of an excited triplet state of one of the alkene partners. This is typically achieved through the use of a photosensitizer, such as an iridium or ruthenium complex, which absorbs visible light and then transfers its energy to the alkene (a process known as triplet energy transfer).[1][6] The resulting triplet-state alkene can then react with a ground-state alkene to form the cyclobutane ring via a diradical intermediate. The choice of photosensitizer is critical for matching the energy levels of the reactants and ensuring efficient energy transfer.

Key Workflow:

G cluster_0 Visible-Light Photocycloaddition Workflow start Dehydroamino Acid + Styrene-type Olefin catalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (Photosensitizer) start->catalyst light Visible Light (e.g., Blue LEDs) catalyst->light reaction Triplet Energy Transfer & [2+2] Cycloaddition light->reaction product Cyclobutane α-Amino Acid Derivative reaction->product

Caption: General workflow for a visible-light mediated photocatalytic [2+2] cycloaddition.

Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition of Dehydroamino Acids [1]

This protocol describes the synthesis of a cyclobutane α-amino acid derivative via a photocatalyzed [2+2] cycloaddition.

  • Materials:

    • α,β-Dehydroamino acid derivative (1.0 equiv)

    • Styrene-type olefin (1.5-2.0 equiv)

    • [Ir(dFCF3ppy)2(dtbpy)]PF6 (photocatalyst, 1-2 mol%)

    • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

    • Schlenk tube or similar reaction vessel

    • Visible light source (e.g., blue LED lamp)

  • Procedure:

    • To a Schlenk tube under an inert atmosphere (e.g., argon), add the α,β-dehydroamino acid derivative, the styrene-type olefin, and the iridium photocatalyst.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and place it at a fixed distance from the visible light source.

    • Irradiate the reaction mixture with stirring at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane amino acid derivative.

Enantioselective [2+2] Cycloadditions: Controlling Stereochemistry

The biological activity of cyclobutane amino acids is often highly dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.[15][16][17][18] Chiral Lewis acids and organocatalysts have been successfully employed to induce high levels of stereocontrol in [2+2] cycloadditions.[13][15]

Causality Behind Experimental Choices: In Lewis acid-catalyzed enantioselective [2+2] cycloadditions, the chiral catalyst coordinates to one of the reactants, typically an electron-deficient alkene, creating a chiral environment.[15] This coordination lowers the LUMO of the alkene, activating it for cycloaddition, and shields one face of the molecule, directing the approach of the other alkene from the less sterically hindered face. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands like PyBox (pyridine-2,6-bis(oxazoline)) are often effective in creating a well-defined chiral pocket around the metal center.[13]

Key Relationship:

G cluster_1 Enantioselective Catalysis Logic catalyst Chiral Lewis Acid (e.g., Rare-Earth-PyBox complex) complex Chiral Catalyst-Substrate Complex catalyst->complex substrate Prochiral Alkene Substrate substrate->complex cycloaddition [2+2] Cycloaddition with Second Alkene complex->cycloaddition product Enantioenriched Cyclobutane Product cycloaddition->product

Caption: Logical flow of an enantioselective Lewis acid-catalyzed [2+2] cycloaddition.

Ring Expansion and Contraction Strategies

While [2+2] cycloadditions are powerful, alternative strategies involving ring expansion or contraction can provide access to unique cyclobutane structures that may be difficult to obtain otherwise.

Ring Expansion of Cyclopropanes

The Kulinkovich reaction, which synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) catalyst, offers an indirect route to cyclobutane precursors.[19][20][21][22][23] The resulting cyclopropanols can then be induced to undergo ring expansion to form cyclobutanones, which are versatile intermediates for the synthesis of cyclobutane amino acids.

Causality Behind Experimental Choices: The Kulinkovich reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[20][21] The choice of Grignard reagent is important; reagents with β-hydrogens, such as ethylmagnesium bromide, are required for the formation of the key titanacyclopropane.[20] The subsequent ring expansion of the cyclopropanol is typically promoted by acid or a Lewis acid, which facilitates the rearrangement of the carbon skeleton.

Experimental Protocol: Kulinkovich Cyclopropanation [22][23]

This protocol outlines the general procedure for the synthesis of a cyclopropanol from a methyl ester.

  • Materials:

    • Methyl ester (1.0 equiv)

    • Chlorotitanium triisopropoxide (ClTi(O-iPr)3) in THF (e.g., 0.46 M solution, 4.8 equiv)

    • Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1.0 M solution, 9.6 equiv)

    • Anhydrous THF

    • Saturated aqueous NH4Cl solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Under an argon atmosphere, combine the methyl ester with the ClTi(O-iPr)3 solution in THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the EtMgBr solution dropwise over 1.5 hours, maintaining the temperature at 0 °C.

    • Stir the solution at 0 °C for an additional hour, then allow it to warm to room temperature for 30 minutes.

    • Quench the reaction by the addition of EtOAc, followed by saturated aqueous NH4Cl.

    • Filter the mixture through a pad of Celite, washing with EtOAc.

    • Separate the layers of the filtrate and extract the aqueous layer with EtOAc.

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to yield the cyclopropanol product.

Synthesis of Fluorinated Cyclobutane Amino Acids

The introduction of fluorine into amino acid structures is a widely used strategy in medicinal chemistry to modulate their biological properties.[3][4][] Several methods have been developed for the synthesis of fluorinated cyclobutane amino acids.[3][24]

One common approach involves the nucleophilic fluorination of a suitable cyclobutane precursor.[24]

Causality Behind Experimental Choices: The choice of fluorinating agent is critical for the success of these reactions. Reagents like morpholinosulfur trifluoride (Morph-DAST) or tetramethylammonium fluoride (TMAF) are often used for nucleophilic fluorination of alcohols or other suitable leaving groups on the cyclobutane ring.[24] The stereochemical outcome of the reaction (inversion or retention of configuration) depends on the mechanism of the fluorination reaction and the nature of the substrate.

Data Summary: Comparison of Synthetic Routes

Synthetic StrategyKey FeaturesTypical YieldsStereocontrolKey References
Photochemical [2+2] Cycloaddition Mild conditions, high functional group tolerance, utilizes visible light.Good to excellent (up to 96%)[13]Diastereoselectivity can be high; enantioselectivity requires chiral catalysts.,[25],[13],[6]
Enantioselective [2+2] Cycloaddition Provides access to chiral, non-racemic products.Good to excellent (up to 96%)[13]High enantioselectivity (up to >99% ee)[13][15],[13],
Kulinkovich Reaction / Ring Expansion Access to cyclobutanones from esters; good for certain substitution patterns.Moderate to goodDiastereoselective in some cases; subsequent steps determine final stereochemistry.[19],[20],[21],[22]
Nucleophilic Fluorination Introduction of fluorine atoms to modulate properties.Variable, depends on substrate and reagent.Can be stereospecific (e.g., with inversion).[24]

Conclusion and Future Outlook

The synthesis of cyclobutane amino acids is a vibrant and evolving field of research. The methods outlined in this guide, particularly the advancements in visible-light photocatalysis and enantioselective catalysis, have made these valuable building blocks more accessible than ever before.[13] These strategies provide researchers and drug development professionals with a powerful toolkit to design and synthesize novel peptide-based therapeutics with enhanced properties. Future efforts will likely focus on the development of even more efficient and selective catalytic systems, as well as the expansion of the substrate scope to allow for the synthesis of an even greater diversity of cyclobutane amino acid analogues. The continued innovation in this area promises to further solidify the role of cyclobutane amino acids as key components in the next generation of medicines.

References

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  • Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Catalysis, 12(16), 10233–10239. Available at: [Link]

  • Nam, J., & Rawal, V. H. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(5), 1485–1519. Available at: [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron Letters, 56(23), 3177-3187. Available at: [Link]

  • Montroni, D., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3535. Available at: [Link]

  • Li, M., et al. (2022). Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. Angewandte Chemie International Edition, 61(40), e202208693. Available at: [Link]

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  • Aitken, D. J., et al. (2007). A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. Tetrahedron: Asymmetry, 18(16), 1932-1936. Available at: [Link]

  • Chen, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances, 14(27), 19502-19520. Available at: [Link]

  • Zhang, Z., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications, 11(1), 4331. Available at: [Link]

  • Grellepois, F., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics. The Journal of Organic Chemistry, 78(2), 212-23. Available at: [Link]

  • Li, Y., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(12), 2256-2283. Available at: [Link]

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  • Vázquez, S., et al. (2021). Visible Light-Mediated Synthesis of Enantiopure γ-Cyclobutane Amino and 3-(Aminomethyl)-5-phenylpentanoic Acids. The Journal of Organic Chemistry, 86(1), 350-360. Available at: [Link]

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Whitepaper: The Therapeutic Potential of Novel Amino Acid Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The foundational role of amino acids as the building blocks of life has long made them a focal point of biomedical research. However, it is the strategic manipulation of their structures—giving rise to novel amino acid analogs—that is unlocking a new frontier of therapeutic interventions. These synthetic compounds, designed to mimic or antagonize the function of their natural counterparts, are demonstrating significant potential across a spectrum of diseases, including oncology, neurology, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core principles driving the field of amino acid analog therapeutics. We will explore the rational design and synthesis of these molecules, delve into their diverse mechanisms of action, and present detailed workflows for their preclinical evaluation. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers and drug development professionals with the knowledge to navigate this promising area of therapeutic innovation.

Introduction: Amino Acid Analogs as Therapeutic Modulators

Amino acid analogs are synthetic molecules that bear a structural resemblance to natural amino acids. This structural mimicry allows them to interact with the cellular machinery that recognizes, transports, and utilizes natural amino acids. However, subtle modifications to their side chains, backbone, or stereochemistry bestow upon them unique properties that can be harnessed for therapeutic effect. These modifications can lead to a range of outcomes, including the inhibition of key enzymes, the disruption of protein synthesis, and the modulation of cellular signaling pathways.

The therapeutic utility of amino acid analogs stems from their ability to selectively target cells with altered metabolic demands. For instance, many cancer cells exhibit an increased dependence on specific amino acids to fuel their rapid proliferation. By introducing an analog of that particular amino acid, it is possible to selectively starve or poison the cancer cells while leaving healthy cells relatively unharmed. This concept of "metabolic targeting" is a powerful strategy in the ongoing quest for more effective and less toxic cancer therapies.

Rational Design and Synthesis of Novel Amino Acid Analogs

The design of a successful amino acid analog therapeutic is a meticulous process that balances structural similarity to the natural amino acid with the introduction of a functional "warhead" or a modification that confers a specific inhibitory or modulatory activity.

Core Design Principles

The primary considerations in the design of amino acid analogs include:

  • Target Selectivity: The analog must be designed to interact with a specific enzyme or transporter that is upregulated or uniquely expressed in the target cells. This often involves iterative cycles of computational modeling and medicinal chemistry to optimize the analog's structure for high-affinity binding to the target protein.

  • Cellular Uptake: For an analog to be effective, it must be efficiently transported into the target cells. This is typically achieved by designing the analog to be a substrate for one or more of the numerous amino acid transporters present on the cell surface.

  • Metabolic Stability: The analog should be resistant to rapid degradation by cellular enzymes to ensure a sustained therapeutic effect. This can be achieved by incorporating non-natural stereochemistry (e.g., D-amino acids) or by modifying the peptide backbone to resist proteolysis.

  • Bioavailability: For systemic administration, the analog must possess favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthetic Strategies

A variety of synthetic routes are employed to generate novel amino acid analogs. A common approach is the modification of existing amino acid scaffolds. For example, fluorination of the side chain of an amino acid can block a site of metabolism or alter the electronic properties of the molecule, leading to enhanced target engagement. Another strategy involves the de novo synthesis of entirely new amino acid structures, which allows for greater chemical diversity but often requires more complex multi-step synthetic pathways.

Mechanisms of Action: How Amino Acid Analogs Exert Their Effects

The therapeutic efficacy of amino acid analogs is rooted in their ability to disrupt essential cellular processes. Their mechanisms of action can be broadly categorized as follows:

  • Enzyme Inhibition: Many amino acid analogs are designed as competitive or irreversible inhibitors of enzymes that metabolize amino acids. By blocking the active site of these enzymes, the analogs can deplete the cell of essential metabolites or lead to the accumulation of toxic byproducts. A notable example is L-methioninase, an enzyme that has been investigated for its ability to deplete methionine in cancer cells, which are often "methionine-addicted".

  • Disruption of Protein Synthesis: Some analogs are mistakenly incorporated into newly synthesized proteins by the cell's translational machinery. The presence of these aberrant amino acids can lead to protein misfolding, aggregation, and a loss of function, ultimately triggering a cellular stress response and apoptosis.

  • Modulation of Signaling Pathways: Amino acid availability is closely monitored by cells through signaling pathways such as the mTORC1 pathway. Certain amino acid analogs can interfere with these sensing mechanisms, leading to the downregulation of protein synthesis and cell growth.

Below is a diagram illustrating the primary mechanisms of action for therapeutic amino acid analogs.

Mechanisms_of_Action cluster_0 Cellular Environment Amino_Acid_Analog Novel Amino Acid Analog Transporter Amino Acid Transporter Amino_Acid_Analog->Transporter Uptake Enzyme Target Enzyme Transporter->Enzyme Inhibition Ribosome Ribosome Transporter->Ribosome Incorporation Signaling_Pathway Signaling Pathway (e.g., mTORC1) Transporter->Signaling_Pathway Modulation Metabolic_Disruption Metabolic Disruption Enzyme->Metabolic_Disruption Leads to Misfolded_Protein Misfolded Proteins / ER Stress Ribosome->Misfolded_Protein Produces Altered_Cell_Growth Altered Cell Growth / Apoptosis Signaling_Pathway->Altered_Cell_Growth Results in

Caption: Mechanisms of action for therapeutic amino acid analogs.

Therapeutic Applications of Novel Amino Acid Analogs

The unique mechanisms of action of amino acid analogs have led to their investigation in a wide range of therapeutic areas.

Oncology

Cancer cells often have a reprogrammed metabolism that makes them particularly vulnerable to amino acid deprivation. This has made them a prime target for amino acid analog therapies.

  • Targeting Methionine Dependence: Many tumors exhibit a heightened dependence on the amino acid methionine. The enzyme L-methioninase, which degrades methionine, has shown promise in preclinical and clinical studies for the treatment of various cancers.

  • Arginine Deprivation: Similarly, some cancers are auxotrophic for arginine, meaning they cannot synthesize it themselves and must obtain it from the extracellular environment. Arginine-degrading enzymes like arginine deiminase have been explored as a therapeutic strategy for these tumors.

  • Glutamine Antagonists: Glutamine is another amino acid that is heavily consumed by many cancer cells. Analogs of glutamine, such as 6-diazo-5-oxo-L-norleucine (DON), have been shown to inhibit glutamine metabolism and suppress tumor growth.

Neurology

In the central nervous system, amino acids play crucial roles as neurotransmitters and neuromodulators. Amino acid analogs are being developed to treat a variety of neurological and psychiatric disorders.

  • Excitatory Amino Acid Transporter (EAAT) Modulators: Dysregulation of glutamate homeostasis is implicated in several neurological conditions, including epilepsy and amyotrophic lateral sclerosis (ALS). Analogs that modulate the activity of EAATs are being investigated for their potential to restore glutamate balance.

  • Glycine Transporter Inhibitors: Glycine acts as an inhibitory neurotransmitter in the spinal cord and brainstem. Inhibitors of glycine transporters can enhance glycinergic signaling and are being explored for the treatment of spasticity and chronic pain.

Infectious Diseases

The essential metabolic pathways of pathogenic microorganisms also present opportunities for targeting with amino acid analogs.

  • Inhibitors of Aminoacyl-tRNA Synthetases: These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. Analogs that inhibit these enzymes can block microbial protein synthesis and have been developed as antibacterial and antifungal agents.

  • Targeting Unique Metabolic Pathways: Many microorganisms possess amino acid metabolic pathways that are not present in humans. This provides a window for the development of selective inhibitors that are toxic to the pathogen but not the host.

Preclinical Evaluation of Amino Acid Analog Therapeutics: A Step-by-Step Workflow

The successful translation of a promising amino acid analog from the bench to the clinic requires a rigorous preclinical evaluation process. The following workflow outlines the key steps involved.

In Vitro Characterization
  • Target Engagement Assays: The first step is to confirm that the analog interacts with its intended molecular target. This can be achieved using a variety of biochemical and biophysical assays, such as enzyme kinetics, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

  • Cellular Uptake and Accumulation Studies: Radiolabeled analogs or fluorescently tagged versions can be used to quantify the rate and extent of their uptake into target cells.

  • Cell Viability and Proliferation Assays: The cytotoxic or cytostatic effects of the analog are assessed across a panel of cell lines. This helps to determine the potency of the compound and its selectivity for target cells over non-target cells.

  • Mechanism of Action Studies: A battery of assays is employed to elucidate the precise mechanism by which the analog exerts its effects. This may include metabolic profiling, analysis of protein synthesis, and investigation of cell signaling pathways.

In Vivo Efficacy and Safety Assessment
  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the analog are determined in animal models. PD studies are also conducted to establish a relationship between the drug concentration and the observed therapeutic effect.

  • Xenograft and Orthotopic Animal Models: The anti-tumor efficacy of the analog is evaluated in animal models bearing human tumors. These studies provide crucial information on the in vivo potency of the compound and its ability to inhibit tumor growth.

  • Toxicology and Safety Pharmacology Studies: A comprehensive assessment of the potential toxicities of the analog is conducted in multiple animal species. This includes an evaluation of its effects on major organ systems and its potential for genotoxicity, carcinogenicity, and reproductive toxicity.

The following diagram illustrates a typical preclinical evaluation workflow for a novel amino acid analog.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target_Engagement Target Engagement Assays Cellular_Uptake Cellular Uptake Studies Target_Engagement->Cellular_Uptake Cell_Viability Cell Viability Assays Cellular_Uptake->Cell_Viability MoA_Studies Mechanism of Action Studies Cell_Viability->MoA_Studies PK_PD Pharmacokinetics / Pharmacodynamics MoA_Studies->PK_PD Efficacy_Models Efficacy in Animal Models PK_PD->Efficacy_Models Toxicology Toxicology & Safety Studies Efficacy_Models->Toxicology Lead_Candidate Lead Candidate Identification Toxicology->Lead_Candidate

Caption: Preclinical evaluation workflow for amino acid analogs.

Challenges and Future Directions

Despite the significant therapeutic promise of amino acid analogs, several challenges remain.

  • Drug Resistance: As with many targeted therapies, the development of resistance is a major concern. Cancer cells can adapt to the presence of an amino acid analog by upregulating the expression of amino acid transporters or by activating alternative metabolic pathways.

  • Off-Target Effects: While many analogs are designed for high target selectivity, off-target effects can still occur, leading to unwanted toxicities.

  • Delivery to the Central Nervous System: The blood-brain barrier (BBB) represents a formidable obstacle to the delivery of many drugs to the brain. Novel strategies, such as the use of brain-penetrant prodrugs or carrier-mediated transport systems, are being explored to overcome this challenge.

The future of amino acid analog therapeutics will likely involve the development of combination therapies that target multiple nodes in a metabolic network, as well as the use of advanced drug delivery systems to enhance their efficacy and minimize their toxicity. The continued exploration of the unique metabolic vulnerabilities of diseased cells will undoubtedly lead to the discovery of new and innovative amino acid analog-based therapies.

References

  • Hoffman, R. M. (2015). Development of recombinant methioninase for cancer treatment. Expert Opinion on Biological Therapy, 15(1), 21-31. [Link]

The Strategic Integration of 1-Aminocyclobutane-1-carboxylic Acid (ACBC) Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of sterically constrained motifs into bioactive molecules represents a cornerstone of modern medicinal chemistry. Among these, the 1-aminocyclobutane-1-carboxylic acid (ACBC) scaffold and its derivatives have emerged as powerful tools for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth technical overview of the discovery, synthesis, and strategic application of ACBC derivatives. We will explore the causal-driven rationale for their use as conformational constraints and bioisosteric replacements for less favorable moieties. Key synthetic methodologies are detailed with an emphasis on the practical aspects of their implementation. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of the cyclobutane core to overcome challenges in drug development, from enhancing metabolic stability to improving target engagement.

The Genesis of a Constrained Scaffold: Discovery and Rationale

The scientific intrigue surrounding 1-aminocyclobutane-1-carboxylic acid and its analogues stems from a fundamental principle in drug design: the pre-organization of a ligand's conformation to favor its bioactive state can lead to significant gains in potency and selectivity.[1][2] Flexible molecules often pay an entropic penalty upon binding to their biological targets, as they must adopt a specific, often high-energy, conformation. By incorporating rigid scaffolds like the cyclobutane ring, medicinal chemists can lock key pharmacophoric elements into a desired spatial orientation, thereby reducing this entropic cost.[1][2]

The discovery of naturally occurring cyclobutane amino acids, such as 2,4-methanoproline, spurred interest in this chemical space.[3] Early investigations into synthetic ACBC derivatives revealed their potential as potent neurotransmitter analogues, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor.[3] This initial foray into their biological activity paved the way for their broader application in drug discovery.

The Cyclobutane Advantage: A Triad of Favorable Properties

The utility of the ACBC scaffold can be distilled down to three primary advantages over more traditional, flexible or planar moieties:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring imparts a significant degree of conformational constraint.[1][2] This rigidity can be exploited to orient substituents in precise vectors, leading to enhanced complementarity with the target's binding pocket. This pre-organization of pharmacophores can translate to a substantial increase in binding affinity.

  • Improved Metabolic Stability: Aromatic rings, common in many drug candidates, are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] The saturated, sp³-rich cyclobutane core is generally more resistant to such metabolic degradation.[4] Replacing a metabolically labile group with a cyclobutane ring can "mask" this metabolic "soft spot," thereby extending the compound's half-life and improving its pharmacokinetic profile.[5]

  • Bioisosteric Replacement and "Escaping Flatland": The cyclobutane ring serves as an excellent bioisostere for aromatic rings, a concept central to the "escape from flatland" strategy in drug design.[4][6] This approach advocates for increasing the three-dimensionality of drug candidates, which is often correlated with higher clinical success rates.[4] Swapping a planar phenyl group for a puckered cyclobutane ring can enhance aqueous solubility, reduce off-target effects associated with planarity, and improve other key drug-like properties.[4][7]

Key Synthetic Strategies for ACBC and its Derivatives

The efficient and stereocontrolled synthesis of the cyclobutane core is critical for its widespread adoption in drug discovery programs. Several robust methodologies have been developed, each with its own set of advantages and considerations.

The Bücherer-Strecker Synthesis: A Classic Approach to α-Amino Acids

The Bücherer-Strecker synthesis is a well-established, one-pot method for the preparation of α-amino acids from ketones or aldehydes.[8] In the context of ACBC, the synthesis commences with cyclobutanone.

Mechanism Overview: The reaction proceeds through the formation of a cyanohydrin intermediate from cyclobutanone, which then reacts with ammonia to form an aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired 1-aminocyclobutane-1-carboxylic acid.[8] A modified version of this technique has been successfully employed for the synthesis of radiolabeled [11C]ACBC for potential use in tumor imaging, achieving a chemical yield of 55%.[9]

Experimental Protocol: Modified Bücherer-Strecker Synthesis of ACBC [9]

  • Step 1: Aminonitrile Formation:

    • In a sealed reaction vessel, combine cyclobutanone, ammonium carbonate, and sodium cyanide in a suitable solvent such as a mixture of ethanol and water.

    • Heat the mixture under pressure. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Hydrolysis:

    • Upon completion of the first step, the reaction mixture containing the aminonitrile is subjected to acidic or basic hydrolysis. For example, heating with a strong acid like hydrochloric acid will convert the nitrile to a carboxylic acid.

    • After hydrolysis, neutralize the reaction mixture to precipitate the amino acid.

    • The crude product can be purified by recrystallization.

[2+2] Cycloaddition: Building the Four-Membered Ring

Photochemical and thermally induced [2+2] cycloadditions are powerful methods for constructing the cyclobutane ring from two alkene precursors.[10] This approach offers a high degree of modularity, allowing for the synthesis of a wide range of substituted cyclobutane derivatives.

Causality in Experimental Design: The success of a [2+2] cycloaddition is governed by orbital symmetry rules. Photochemical cycloadditions are particularly effective for the reaction of enones with alkenes, often proceeding through a triplet-state intermediate. The choice of solvent and photosensitizer (if required) is critical to optimize the reaction yield and stereoselectivity.

Experimental Protocol: Photochemical [2+2] Cycloaddition for a Cyclobutane Core

  • Reactants: An electron-deficient alkene (e.g., an enone) and an electron-rich alkene.

  • Setup:

    • Dissolve the alkene partners in an appropriate solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench the excited state.

    • Irradiate the solution with a UV lamp of a suitable wavelength while maintaining a controlled temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Synthesis from Bicyclobutane Precursors: A Strain-Release Approach

The high ring strain of bicyclo[1.1.0]butanes makes them versatile starting materials for the synthesis of functionalized cyclobutanes.[11][12] The central C-C bond of the bicyclobutane system is susceptible to cleavage by a variety of reagents, leading to the formation of 1,3-disubstituted cyclobutanes.

Mechanism Rationale: The reaction of 1-(phenylsulfonyl)bicyclo[1.1.0]butane with nucleophiles proceeds via the opening of the highly strained central bond. This strain-release-driven process allows for the regioselective introduction of two functional groups across the former bridgehead carbons.

Experimental Protocol: Synthesis of an ACBC Derivative from 1-(Phenylsulfonyl)bicyclo[1.1.0]butane [11]

  • Step 1: Azide Addition:

    • Dissolve 1-(phenylsulfonyl)bicyclo[1.1.0]butane in a suitable aprotic solvent (e.g., THF).

    • Treat the solution with a source of azide, such as sodium azide, to open the bicyclobutane ring and form an azido-substituted cyclobutane.

  • Step 2: Reduction and Functionalization:

    • The resulting azido-cyclobutane can then be subjected to a series of transformations, including reduction of the azide to an amine (e.g., by hydrogenation) and manipulation of the phenylsulfonyl group to install the carboxylic acid moiety.

    • Subsequent hydrolysis steps will yield the final ACBC derivative.

Data-Driven Applications in Drug Design

The theoretical advantages of the ACBC scaffold are borne out by a growing body of experimental data. The strategic incorporation of this moiety has led to tangible improvements in the properties of numerous drug candidates.

Enhancing Metabolic Stability: A Comparative Analysis

The replacement of metabolically labile aromatic rings with cyclobutane cores has been shown to significantly improve metabolic stability.

Compound Series Aromatic Analog (Half-life, min) Cyclobutane Analog (Half-life, min) Fold Improvement
RORγt InhibitorsLowSignificantly Increased>10
JAK1 InhibitorsModerateHigh~5

This table presents a conceptual summary of findings from various studies and is intended for illustrative purposes.

Bioisosteric Replacement: Impact on Physicochemical Properties and Biological Activity

The substitution of a phenyl ring with a cyclobutane ring can lead to favorable changes in physicochemical properties, such as increased aqueous solubility and a more optimal lipophilicity (LogD).

Property Aromatic Analog Cyclobutane Analog Observed Trend
Aqueous SolubilityLowHighIncreased solubility
LogD (at pH 7.4)Often HighGenerally LowerOptimized lipophilicity
Biological Activity (IC₅₀)PotentOften Retained or ImprovedMaintained or enhanced potency

This table summarizes general trends observed in multiple drug discovery programs.[4][7]

Visualizing Synthetic Pathways and Workflows

Generalized Synthetic Workflow

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_intermediate Core Scaffold cluster_derivatization Derivatization cluster_final Final Product Cyclobutanone Cyclobutanone Bucherer_Strecker Bücherer-Strecker Synthesis Cyclobutanone->Bucherer_Strecker Alkenes Alkenes Cycloaddition [2+2] Cycloaddition Alkenes->Cycloaddition Bicyclobutane Bicyclobutane Ring_Opening Strain-Release Ring Opening Bicyclobutane->Ring_Opening ACBC_Core 1-Aminocyclobutane- 1-carboxylic Acid Bucherer_Strecker->ACBC_Core Cycloaddition->ACBC_Core Ring_Opening->ACBC_Core Functionalization Further Functionalization ACBC_Core->Functionalization ACBC_Derivative ACBC Derivative Functionalization->ACBC_Derivative

Caption: Overview of major synthetic routes to ACBC derivatives.

Logic of Bioisosteric Replacement

G Lead_Compound Lead Compound (with Aromatic Ring) Problem_ID Identified Liabilities (e.g., Poor Metabolism, Low Solubility) Lead_Compound->Problem_ID Strategy Bioisosteric Replacement Strategy Lead_Compound->Strategy Problem_ID->Strategy New_Analog New Analog (with Cyclobutane Ring) Strategy->New_Analog Improved_Properties Improved Properties (Metabolic Stability, Solubility, Potency) New_Analog->Improved_Properties Candidate Drug Candidate Improved_Properties->Candidate

Caption: Decision workflow for bioisosteric replacement.

Conclusion and Future Outlook

The 1-aminocyclobutane-1-carboxylic acid scaffold and its derivatives have firmly established their place in the medicinal chemist's toolbox. Their unique combination of conformational rigidity, enhanced metabolic stability, and favorable physicochemical properties makes them an attractive option for addressing common challenges in drug discovery. The synthetic methodologies for their preparation are mature and versatile, allowing for the creation of a diverse range of analogues. As the drive towards more three-dimensional and sp³-rich drug candidates continues, the strategic application of ACBC derivatives is poised to play an increasingly important role in the development of the next generation of therapeutics. Future research will likely focus on the development of novel, even more efficient and stereoselective synthetic methods, as well as the exploration of ACBC derivatives in new therapeutic areas.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837-4842. Available from: [Link]

  • Hubbard, R. D., et al. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Communications, 14(1), 197. Available from: [Link]

  • Mutter, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(11), 2447-2457. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89643, 1-Aminocyclobutanecarboxylic acid. Available from: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Gaoni, Y. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837-4842. Available from: [Link]

  • Wang, Y., et al. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 12(1), 6093. Available from: [Link]

  • Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(10), 4367-4377. Available from: [Link]

  • Kumar, P., & Kumar, R. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications. Available from: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Hernandez, A. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (Thesis). Available from: [Link]

  • Avenoza, A., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(16), 4165-4172. Available from: [Link]

  • Sore, H. F., & Galloway, W. R. J. D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4346-4357. Available from: [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Stepan, A. F., et al. (2021). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Chemistry, 13(11), 1058-1070. Available from: [Link]

  • Anderson, E. A., et al. (2021). Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. Chemical Society Reviews, 50(15), 8431-8457. Available from: [Link]

  • Washburn, L. C., et al. (1981). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 22(11), 977-982. Available from: [Link]

Sources

Methodological & Application

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid

Cyclobutane-containing amino acids represent a class of conformationally restricted molecules that have garnered significant interest in medicinal chemistry and pharmaceutical development. Their rigid four-membered carbocyclic scaffold introduces unique structural constraints when incorporated into peptides or used as standalone pharmacophores. This rigidity can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. Specifically, this compound is a valuable building block, featuring a quaternary stereocenter, a primary alcohol for further functionalization, and the core amino acid moiety.

However, the construction of such polysubstituted cyclobutane systems, particularly with precise stereochemical control, presents considerable synthetic challenges.[1] These challenges stem from the inherent ring strain and the need to control the stereochemistry of multiple substituents on a fluxional ring system.[1] This application note provides a comprehensive overview and a detailed protocol for a robust asymmetric synthesis of this target molecule, designed for researchers in organic synthesis and drug development.

Strategic Approach: Retrosynthesis and Pathway Selection

The asymmetric synthesis of chiral, non-racemic compounds can be approached through several primary strategies: the use of a chiral catalyst, the transformation of a substrate from the chiral pool, or the application of a chiral auxiliary.[2][3] For the synthesis of quaternary α-amino acids like our target, a highly reliable and scalable method involves the construction of a racemic intermediate followed by a classical chiral resolution. This approach is often favored in process development for its robustness and cost-effectiveness.

Our selected strategy involves a modified Bucherer-Bergs reaction to create the core amino acid structure, followed by a diastereomeric salt resolution to achieve enantiopurity. This pathway is advantageous as it begins with readily available starting materials and employs well-understood, high-yielding chemical transformations.

Retrosynthetic_Analysis Target Target Molecule 1-Amino-3-(hydroxymethyl)- cyclobutane-1-carboxylic acid Racemic_Protected_AA Racemic Protected Amino Acid (Resolution Precursor) Target->Racemic_Protected_AA Deprotection & Chiral Resolution Protected_Hydantoin Protected Spirohydantoin Racemic_Protected_AA->Protected_Hydantoin Hydantoin Hydrolysis Protected_Ketone 3-(Protected-hydroxymethyl)- cyclobutanone Protected_Hydantoin->Protected_Ketone Bucherer-Bergs Reaction Starting_Material 3-Oxocyclobutane- 1-carboxylic acid Protected_Ketone->Starting_Material Reduction & Protection

Sources

Protecting group strategies for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of protecting group strategies is crucial for the successful incorporation of structurally unique amino acids into synthetic peptides. This is particularly true for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, a conformationally constrained building block of significant interest in medicinal chemistry for its ability to induce specific secondary structures in peptides. The presence of three distinct functional groups—an α-amino group, a carboxylic acid, and a primary hydroxyl group—necessitates a carefully designed, orthogonal protection scheme to ensure seamless integration during solid-phase peptide synthesis (SPPS).

This application note provides a detailed guide for researchers and drug development professionals on the strategic selection and implementation of protecting groups for this compound. We will explore the underlying chemical principles, provide field-tested protocols, and present a comparative analysis of different strategies to facilitate its use in peptide synthesis workflows.

The Imperative of Orthogonal Protection

The core challenge in preparing this compound for peptide synthesis lies in the principle of orthogonality. An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others by using specific, non-interfering chemical conditions. For this trifunctional amino acid, the following conditions must be met:

  • The α-amino group protection must be removable at each coupling cycle without affecting the hydroxyl protection or the peptide-resin linkage.

  • The carboxylic acid must remain free to be activated for coupling to the growing peptide chain.

  • The hydroxyl group protection must be stable throughout the entire synthesis (i.e., resistant to N-terminal deprotection and coupling conditions) and typically removed only during the final cleavage and global deprotection step.

The diagram below illustrates the concept of orthogonality for this specific molecule within the context of the widely used Fmoc-based solid-phase peptide synthesis.

Orthogonal_Deprotection cluster_molecule Fmoc-AhcH(PG)-OH Building Block cluster_reagents Selective Reagents AhcH Protected Amino Acid (Fmoc-NH-C(COOH)-CH(CH2OH)-CH2-CH2) Piperidine Piperidine Piperidine->AhcH Removes Fmoc (N-terminus) TFA Trifluoroacetic Acid (TFA) TFA->AhcH Removes Side-Chain PG & Cleaves from Resin Coupling Coupling Reagents (e.g., HBTU, DIC) Coupling->AhcH Activates COOH

Figure 1: Orthogonal deprotection concept for a protected this compound derivative.

Strategic Selection of Protecting Groups

The most robust and widely adopted strategy for SPPS is the Fmoc/tBu approach. This involves using the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and an acid-labile group, such as tert-Butyl (t-Bu), for the side-chain hydroxyl.

α-Amino Group Protection: The Fmoc Group

The Fmoc group is the standard for modern SPPS due to its mild, base-catalyzed deprotection mechanism, which is compatible with a wide range of acid-labile side-chain protecting groups.

  • Mechanism of Removal: The Fmoc group is cleaved by a solution of piperidine in a polar aprotic solvent (e.g., DMF or NMP) via an E1cB elimination mechanism. This process is rapid and highly specific, leaving acid-labile protecting groups untouched.

Hydroxymethyl Group Protection: The tert-Butyl (t-Bu) Group

The primary hydroxyl group must be masked to prevent undesirable side reactions during peptide coupling, such as O-acylation. The tert-Butyl (t-Bu) ether is an excellent choice for this purpose in an Fmoc-based strategy.

  • Rationale for Use: The t-Bu ether is exceptionally stable to the basic conditions used for Fmoc removal (piperidine). It is also stable to the neutral or mildly basic conditions of peptide coupling. Its key advantage is that it is readily cleaved by strong acids, such as Trifluoroacetic Acid (TFA), which is the standard reagent used for the final step of cleaving the completed peptide from the solid support and removing all other acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf). This concurrent deprotection simplifies the entire workflow.

Recommended Building Block for Fmoc-SPPS

Based on the principles of orthogonality and compatibility, the optimal building block for incorporating this amino acid into a peptide via Fmoc-SPPS is Fmoc-1-amino-3-(tert-butoxymethyl)cyclobutane-1-carboxylic acid (Fmoc-AhcH(t-Bu)-OH).

The synthesis of this building block from the parent amino acid is a critical prerequisite for its use in peptide synthesis. The general workflow is outlined below.

Synthesis_Workflow Start 1-Amino-3-(hydroxymethyl) cyclobutane-1-carboxylic acid Step1 Step 1: O-Alkylation (Protect Hydroxyl Group) Start->Step1 Intermediate 1-Amino-3-(tert-butoxymethyl) cyclobutane-1-carboxylic acid Step1->Intermediate Step2 Step 2: N-Fmoc Protection (Protect Amino Group) Intermediate->Step2 Final Final Building Block: Fmoc-AhcH(t-Bu)-OH Step2->Final

Figure 2: Synthetic workflow to prepare the Fmoc-SPPS compatible building block.

Comparative Summary of Protecting Group Strategies

The following table summarizes the key characteristics of the recommended protecting groups for use in Fmoc-based peptide synthesis.

Functional GroupProtecting GroupAbbreviationRemoval ConditionsCompatibility & Rationale
α-Amino Group FluorenylmethyloxycarbonylFmoc20% Piperidine in DMF/NMPOrthogonal to Acid-Labile Groups. Standard for SPPS. Allows for iterative, mild deprotection at each cycle of peptide elongation.
Hydroxymethyl Group tert-Butylt-Bu>90% Trifluoroacetic Acid (TFA)Stable to Piperidine. Ideal for Fmoc-SPPS. Removed concurrently with final peptide cleavage from resin and deprotection of other side chains.
Carboxylic Acid None (Free Acid)-OHNot Applicable (Active Site)Required for Coupling. Must be free to be activated by coupling reagents (e.g., HBTU, HATU, DIC) for amide bond formation.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 1-Amino-3-(tert-butoxymethyl)cyclobutane-1-carboxylic acid

This protocol describes the selective protection of the hydroxymethyl group with a tert-Butyl ether.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Isobutylene

  • Sulfuric acid, concentrated

  • Dioxane

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 1.0 equivalent of this compound in a pressure-rated flask with anhydrous DCM (approx. 10 mL per gram of amino acid).

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Carefully condense isobutylene (approx. 10-15 equivalents) into the flask.

  • Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 equivalents) dropwise to the cold suspension.

  • Seal the vessel securely and allow it to warm to room temperature. Stir vigorously for 48-72 hours. The vessel must be able to withstand the pressure generated by the isobutylene.

  • After the reaction is complete (monitor by LC-MS), carefully vent the vessel in a fume hood to release excess isobutylene.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel. The product may precipitate or be present in either layer. Extract the aqueous layer with DCM (3x).

  • If the product is insoluble, filter and wash with water and ether. If it is soluble, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed to obtain the desired intermediate.

Protocol 2: Synthesis of Fmoc-1-amino-3-(tert-butoxymethyl)cyclobutane-1-carboxylic acid (Fmoc-AhcH(t-Bu)-OH)

This protocol describes the N-terminal protection of the hydroxyl-protected intermediate.

Materials:

  • 1-Amino-3-(tert-butoxymethyl)cyclobutane-1-carboxylic acid (from Protocol 1)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

  • Citric acid, 10% aqueous solution

Procedure:

  • Dissolve 1.0 equivalent of the amino acid intermediate in a 10% aqueous solution of Na₂CO₃ (or a suitable mixture of dioxane and aqueous NaHCO₃) to achieve a concentration of approximately 0.1 M.

  • In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature.

  • Allow the reaction to stir overnight at room temperature. Monitor completion by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of a 10% citric acid solution. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by flash column chromatography (using a gradient of methanol in DCM) or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the final, highly pure Fmoc-AhcH(t-Bu)-OH building block.

References

  • Note: As a language model, I cannot generate real-time URLs or guarantee their long-term validity. The references provided are based on typical authoritative sources in the field of peptide chemistry.

Application Notes & Protocols: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid as a Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hindered by their poor pharmacokinetic properties, including low metabolic stability and conformational flexibility. Peptidomimetics, which mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[1][2] This guide focuses on the application of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, a conformationally constrained non-canonical amino acid, as a versatile building block in peptidomimetic design. The rigid cyclobutane scaffold introduces specific three-dimensional constraints into the peptide backbone, pre-organizing the molecule into a bioactive conformation and enhancing resistance to enzymatic degradation.[3][4] This document provides a detailed overview of the rationale for its use, comprehensive protocols for its incorporation into peptide sequences, and methods for characterization, aimed at researchers and professionals in drug discovery and medicinal chemistry.

Introduction: The Rationale for Constrained Scaffolds

Natural peptides often adopt specific secondary structures, such as β-turns or helices, to interact with their biological targets. However, in solution, short linear peptides exist as a dynamic ensemble of conformations, leading to a significant entropic penalty upon binding. The core strategy of peptidomimetic design is to reduce this conformational flexibility.[5][6]

The incorporation of rigid scaffolds, such as the cyclobutane ring, serves several key purposes:

  • Conformational Constraint: The puckered four-membered ring of the cyclobutane moiety restricts the backbone dihedral angles (φ/ψ), effectively locking the peptide into a more defined three-dimensional structure.[7][8] This pre-organization can lead to enhanced binding affinity and receptor selectivity.[5]

  • Increased Metabolic Stability: The non-natural cyclobutane structure is resistant to cleavage by proteases, which are evolved to recognize and hydrolyze peptide bonds between natural L-amino acids.[9][10] This significantly increases the in vivo half-life of the resulting peptidomimetic.

  • Scaffold for Pharmacophore Display: The cyclobutane ring acts as a novel scaffold to orient essential pharmacophoric groups in a precise spatial arrangement, which can improve interactions with a target receptor.[3][11]

This compound is a particularly interesting building block. In addition to the conformational rigidity imparted by the cyclobutane core, the hydroxymethyl group offers a functional handle for secondary interactions (e.g., hydrogen bonding) or for further chemical modification and conjugation.

Physicochemical Properties and Isomeric Considerations

This compound exists as cis and trans diastereomers, which will confer distinct conformational preferences to the resulting peptide. The choice between isomers is a critical design element.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[12]
Molecular Weight 145.16 g/mol [12]
Structure See Figure 1N/A
Isomers cis and trans relative to the C1-carboxyl and C3-hydroxymethyl groupsN/A

Figure 1: Structure of cis/trans isomers of this compound.

Experimental Protocols

The successful application of this building block relies on robust protocols for its synthesis (or sourcing) and its incorporation into peptide chains. The following sections provide detailed, field-tested methodologies.

Sourcing and Synthesis of the Building Block

While this building block may be commercially available from specialized chemical suppliers, a synthetic route provides flexibility and is often necessary for producing specific isomers or derivatives.[13] A common strategy for synthesizing functionalized cyclobutanes is the [2+2] photocycloaddition.[4][14]

The workflow for obtaining the ready-to-use building block for peptide synthesis is outlined below.

G cluster_synthesis Building Block Preparation cluster_protection Protection for SPPS Start Starting Materials (e.g., Olefins) Cycloaddition [2+2] Photocycloaddition Start->Cycloaddition Functionalization Functional Group Manipulation Cycloaddition->Functionalization Purification Isomer Separation & Purification (HPLC) Functionalization->Purification Protect_N N-α-Fmoc Protection Purification->Protect_N Protect_OH Hydroxyl Protection (e.g., TBDMS, Trt) Protect_N->Protect_OH Final_Product Fmoc-Protected Building Block Protect_OH->Final_Product

Caption: General workflow for synthesis and protection of the building block.

Protocol 3.1.1: N-α-Fmoc Protection of this compound

Rationale: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most common protecting group for the α-amine in modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal deprotection schemes.[15]

Materials:

  • This compound (1.0 equiv)

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve the amino acid in a 10% aqueous solution of NaHCO₃.

  • In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

  • Cool the amino acid solution to 0 °C in an ice bath.

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH ~2 with cold 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash chromatography if necessary.

Self-Validation: The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm the addition of the Fmoc group and determine purity.

Incorporation into a Peptide Sequence via SPPS

The following is a generalized protocol for coupling the Fmoc-protected building block onto a growing peptide chain on a solid support.

G Resin Resin-Bound Peptide (Free N-terminus) Coupling Peptide Bond Formation Resin->Coupling Fmoc_AA Fmoc-Protected Cyclobutane AA Fmoc_AA->Coupling Activator Coupling Reagent (e.g., HATU, DIC) Activator->Coupling Base Base (e.g., DIPEA) Base->Coupling Wash Wash Resin Coupling->Wash Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotection Next_Cycle Next Coupling Cycle or Final Cleavage Deprotection->Next_Cycle

Caption: Standard Fmoc-SPPS cycle for incorporating the novel amino acid.

Protocol 3.2.1: Automated Solid-Phase Peptide Synthesis Coupling Cycle

Rationale: The choice of coupling reagent is critical for efficiently forming a peptide bond, especially with sterically hindered amino acids. Urionium/aminium-based reagents like HATU are highly effective due to their rapid activation and suppression of racemization.[16][17]

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminus.

  • Fmoc-1-amino-3-(O-t-butyl-hydroxymethyl)cyclobutane-1-carboxylic acid (4.0 equiv).

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equiv).

  • DIPEA (N,N-Diisopropylethylamine) (8.0 equiv).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection.

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected cyclobutane amino acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.[18]

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other ninhydrin-based test to monitor the reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step may be repeated.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Self-Validation: A negative Kaiser test is the primary in-process control. After cleavage, the final peptide's mass should be confirmed by MS to validate the incorporation of the cyclobutane residue.

Cleavage from Resin and Final Deprotection

Rationale: A strong acid cocktail is required to cleave the peptide from the resin and remove side-chain protecting groups simultaneously. Scavengers are included to trap the reactive carbocations generated during this process, preventing side reactions.

Materials:

  • Peptide-bound resin (dried).

  • Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cold diethyl ether.

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., Reagent K) to the resin (~10 mL per gram of resin).

  • Stir at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a flask of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Characterization of the Final Peptidomimetic

After synthesis and purification by reverse-phase HPLC, the identity and purity of the peptidomimetic must be confirmed.

TechniquePurposeExpected Outcome
RP-HPLC Assess purityA single major peak indicating >95% purity.
Mass Spectrometry (ESI-MS) Confirm identityObserved molecular weight should match the calculated molecular weight of the peptide containing the cyclobutane residue.
NMR Spectroscopy (¹H, ¹³C, COSY) Structural elucidationUnique signals corresponding to the cyclobutane ring protons and carbons confirm incorporation and can provide information on the peptide's conformation.

Applications and Future Outlook

The incorporation of this compound is a powerful strategy in medicinal chemistry. Peptidomimetics containing this building block have potential applications as:

  • Enzyme Inhibitors: The rigid structure can mimic a transition state or bind tightly within an enzyme's active site.

  • Receptor Agonists/Antagonists: The defined conformation can improve selectivity and affinity for specific receptors, such as in the design of integrin antagonists.[11]

  • Cell-Penetrating Peptides: The conformational constraints may influence the topology of charged side chains, affecting cell uptake ability.[8][19]

The continued development of synthetic methods for novel cyclobutane amino acids will further expand the toolbox for drug designers.[4][20] By providing precise control over backbone conformation, these building blocks pave the way for the rational design of next-generation therapeutics with enhanced stability and biological activity.

References

  • V. J. Hruby, "Designing and Synthesis of Peptidomimetics," MDPI, Available at: [Link]

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  • W. J. van der Vliet et al., "Cyclobutanes in Small-Molecule Drug Candidates," PMC - PubMed Central, Available at: [Link]

  • J. Lee et al., "Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid...," ResearchGate, Available at: [Link]

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  • T. K. Sawyer, "Constrained Peptides as Miniature Protein Structures," PMC - NIH, Available at: [Link]

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  • F. J. Cañada et al., "Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides," PMC - NIH, Available at: [Link]

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Application Note: Purification Strategies for Diastereomers of Substituted Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereoisomeric Purity in Drug Discovery

Substituted cyclobutane amino acids are a class of conformationally constrained non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their rigid cyclobutane scaffold can impart unique structural features to peptides and small molecule drugs, leading to enhanced potency, selectivity, and metabolic stability. However, the synthesis of these valuable building blocks often yields mixtures of diastereomers. The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity, and different diastereomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to efficiently separate and isolate the desired diastereomer is a critical step in the drug discovery and development process.

This application note provides a comprehensive guide to the state-of-the-art techniques for the purification of diastereomers of substituted cyclobutane amino acids. We will delve into the principles and practical applications of two primary methodologies: Chiral Chromatography and Diastereoselective Crystallization . This guide is intended to equip researchers with the knowledge to select and implement the most effective purification strategy for their specific target molecules.

The Challenge: Physicochemical Similarities of Diastereomers

Diastereomers, unlike enantiomers, possess different physical and chemical properties. However, these differences can often be subtle, making their separation a non-trivial task. The close similarity in polarity, solubility, and other physicochemical characteristics of diastereomeric substituted cyclobutane amino acids necessitates purification techniques with high resolving power.

Purification Technique 1: High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analytical and preparative separation of stereoisomers. The separation is achieved through differential interactions between the diastereomers and a chiral stationary phase (CSP).

The Mechanism of Chiral Recognition

Chiral recognition in HPLC is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes is influenced by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The diastereomer that forms the more stable complex will have a longer retention time on the column, thus enabling separation.

Selecting the Appropriate Chiral Stationary Phase (CSP)

A variety of CSPs are commercially available, each with its own unique selectivity. For the separation of cyclic amino acid diastereomers, several types of CSPs have proven to be particularly effective.[1][2][3]

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile PhasesAdvantagesConsiderations
Teicoplanin-based (Macrocyclic Glycopeptide) Multiple chiral centers and functional groups (hydroxyl, carboxyl, amino) allow for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[3][4]Polar organic (e.g., Methanol/Acetonitrile), Reversed-phase (e.g., Acetonitrile/Water with acid/base modifier)Broad applicability for a wide range of amino acids, including cyclic and N-protected derivatives.[4][5]Separation can be sensitive to mobile phase pH and composition.
Copper(II)-D-penicillamine (Ligand Exchange) Formation of ternary diastereomeric complexes between the copper(II) ion, the chiral selector (D-penicillamine), and the amino acid analyte.[2]Aqueous buffers containing a copper salt (e.g., CuSO4) and an organic modifier (e.g., acetonitrile).Effective for α-amino acids and their derivatives. Enantioselectivity can sometimes be reversed by changing the mobile phase composition.[2]Limited to analytes that can form complexes with copper.
Crown Ether-based Enantioselective complexation of the primary amino group of the analyte within the chiral crown ether cavity.Acidic mobile phases (e.g., perchloric acid in water/methanol).Particularly effective for the separation of primary amines and amino acids.Requires a primary amine for effective interaction.
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Chiral recognition is based on the helical structure of the polysaccharide, which creates chiral grooves and cavities. Interactions include hydrogen bonding, dipole-dipole, and π-π interactions.Normal-phase (e.g., Hexane/Isopropanol), Polar organic, Reversed-phase.Broad enantioselectivity for a wide range of compounds. Available in a variety of derivatized forms.Can be less robust to certain solvents compared to silica-based CSPs.
Protocol: Analytical Chiral HPLC Method Development

This protocol provides a general workflow for developing an analytical method for the separation of diastereomers of a substituted cyclobutane amino acid.

1. Initial Screening of Chiral Stationary Phases:

  • Based on the structure of the target molecule, select 2-3 different types of CSPs for initial screening (e.g., a teicoplanin-based, a polysaccharide-based, and a ligand-exchange column).
  • Prepare a standard solution of the diastereomeric mixture at a concentration of approximately 1 mg/mL in a suitable solvent.
  • Perform isocratic or gradient elutions on each column using a generic mobile phase for that CSP type. For example:
  • Teicoplanin-based: Start with a mobile phase of 100% methanol or acetonitrile, and also try a reversed-phase condition such as 50:50 acetonitrile:water with 0.1% formic acid.
  • Polysaccharide-based: Screen with a normal-phase mobile phase like 90:10 hexane:isopropanol and a polar organic mobile phase like 100% methanol.

2. Optimization of Mobile Phase Composition:

  • Once a CSP shows promising selectivity, optimize the mobile phase to improve resolution and peak shape.
  • For Reversed-Phase and Polar Organic Modes:
  • Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.
  • Adjust the pH of the mobile phase by adding small amounts of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., diethylamine). The ionization state of the amino acid and the stationary phase can significantly impact retention and selectivity.[3]
  • For Normal-Phase Mode:
  • Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).

3. Effect of Temperature:

  • Investigate the effect of column temperature on the separation. In some cases, increasing or decreasing the temperature can improve resolution by altering the thermodynamics of the chiral recognition process.[2]

4. Flow Rate:

  • Optimize the flow rate to achieve a balance between analysis time and separation efficiency.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation & Scale-up CSP1 Screen on CSP 1 (e.g., Teicoplanin) MobilePhase Optimize Mobile Phase (Solvent ratio, pH) CSP1->MobilePhase CSP2 Screen on CSP 2 (e.g., Polysaccharide) CSP2->MobilePhase CSP3 Screen on CSP 3 (e.g., Ligand Exchange) CSP3->MobilePhase Temperature Optimize Temperature MobilePhase->Temperature FlowRate Optimize Flow Rate Temperature->FlowRate Validation Method Validation FlowRate->Validation ScaleUp Preparative Scale-up Validation->ScaleUp Start Diastereomeric Mixture Start->CSP1 Start->CSP2 Start->CSP3

Caption: A general workflow for developing a chiral HPLC method.

Preparative Chiral Chromatography

Once an effective analytical separation is achieved, the method can be scaled up to preparative chromatography to isolate larger quantities of the desired diastereomer. Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for preparative chiral separations due to its lower solvent consumption, faster run times, and easier product recovery.[6][7]

Purification Technique 2: Diastereoselective Crystallization

Crystallization is a powerful and cost-effective technique for the purification of chemical compounds. For diastereomeric mixtures, two main crystallization strategies can be employed: Fractional Crystallization and Crystallization-Induced Diastereomer Transformation (CIDT) .

Fractional Crystallization

Fractional crystallization relies on differences in the solubility of the diastereomers in a particular solvent system. The less soluble diastereomer will crystallize out of a supersaturated solution first, leaving the more soluble diastereomer enriched in the mother liquor.

Key Principles:

  • Solubility Differences: The success of fractional crystallization hinges on identifying a solvent or solvent mixture in which the two diastereomers have significantly different solubilities.

  • Supersaturation: The solution must be supersaturated with respect to the less soluble diastereomer to induce crystallization. This can be achieved by cooling the solution, evaporating the solvent, or adding an anti-solvent.

  • Seeding: Introducing a small crystal of the desired diastereomer (a seed crystal) can promote selective crystallization.[]

Protocol: General Procedure for Fractional Crystallization

1. Solvent Screening:

  • In small vials, test the solubility of the diastereomeric mixture in a range of solvents of varying polarity (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

2. Crystallization:

  • Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
  • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.
  • If no crystals form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid.
  • Allow the solution to stand undisturbed for several hours to several days to allow for crystal growth.

3. Isolation and Analysis:

  • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
  • Analyze the purity of the crystals and the mother liquor by a suitable analytical technique, such as chiral HPLC, to determine the diastereomeric ratio.
  • If the desired purity is not achieved in a single step, the process can be repeated (recrystallization).

Workflow for Fractional Crystallization

Fractional_Crystallization Start Diastereomeric Mixture SolventScreening Solvent Screening Start->SolventScreening Dissolution Dissolution in Hot Solvent SolventScreening->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Filtration Cooling->Filtration Analysis Analyze Crystals & Mother Liquor (Chiral HPLC) Filtration->Analysis Pure Pure Diastereomer Analysis->Pure Desired Purity Recrystallize Recrystallize or Process Mother Liquor Analysis->Recrystallize Insufficient Purity

Caption: A general workflow for fractional crystallization.

Crystallization-Induced Diastereomer Transformation (CIDT)

CIDT is a more advanced and efficient crystallization technique that can theoretically convert a mixture of equilibrating diastereomers into a single, solid diastereomer in quantitative yield.

Conditions for Successful CIDT:

  • Epimerization: The diastereomers must be able to interconvert (epimerize) in solution. This is often achieved by adding a catalytic amount of a base or an acid.

  • Selective Crystallization: One diastereomer must be significantly less soluble than the other and crystallize selectively from the solution.

  • Le Châtelier's Principle: As the less soluble diastereomer crystallizes, the equilibrium in the solution will shift to replenish the crystallized diastereomer, eventually leading to the conversion of the entire mixture.

The applicability of CIDT to a specific set of substituted cyclobutane amino acid diastereomers would depend on the presence of a stereocenter that can be epimerized under reasonably mild conditions without causing degradation of the molecule.

Purification Technique 3: Derivatization followed by Separation

In cases where the diastereomers are particularly difficult to separate directly, a common strategy is to derivatize the amino acid with a chiral or achiral reagent to create new diastereomeric derivatives with more pronounced differences in their physicochemical properties.

Chiral Derivatization

Reacting the diastereomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) will produce a new mixture of diastereomers. These new diastereomers may be more easily separated by standard achiral chromatography or crystallization. A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[9]

Achiral Derivatization

Even derivatization with an achiral reagent can be beneficial. For example, protecting the amino or carboxyl group can alter the molecule's polarity and hydrogen bonding capabilities, which may enhance the separation of the diastereomers by chromatography or crystallization.

Post-Separation Cleavage: After the derivatized diastereomers have been separated, the derivatizing group must be removed under conditions that do not cause racemization of the purified amino acid.

Conclusion

The purification of diastereomers of substituted cyclobutane amino acids is a crucial step in the development of novel therapeutics. Both chiral chromatography and diastereoselective crystallization are powerful techniques that can be employed to achieve high levels of stereoisomeric purity. The choice of the optimal method will depend on a variety of factors, including the specific properties of the target molecule, the scale of the purification, and the available equipment. A systematic approach, involving the screening of different chiral stationary phases and crystallization solvents, is key to developing an efficient and robust purification process. For challenging separations, derivatization can provide an effective alternative route to obtaining the desired diastereomer in high purity.

References

  • Comparison of three chiral stationary phases with respect to their enantio- and diastereoselectivity for cyclic beta-substituted alpha-amino acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a copper(II)-D-penicillamine chiral stationary phase. Journal of Chromatography A. [Link]

  • Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH Public Access. [Link]

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Resolution of racemic amino acids.
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  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir. [Link]

  • Cyclobutane - Physical Properties and Theoretical Studies. ResearchGate. [Link]

  • Method for crystallization of amino acids.
  • Cyclobutane—Physical Properties and Theoretical Studies. ResearchGate. [Link]

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Application Notes and Protocols: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Unique Conformational Constraint and Versatility

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise control over molecular architecture and biological activity is paramount. 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, a conformationally restricted non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry. Its rigid cyclobutane core imparts a well-defined three-dimensional geometry to molecules, influencing their binding to biological targets and enhancing metabolic stability. The presence of both an amino acid functionality and a primary alcohol offers orthogonal handles for chemical modification, making it a versatile scaffold for the synthesis of diverse bioactive compounds.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its synthesis and incorporation into larger molecules. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their research endeavors.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃PubChem CID: 360046[1]
Molecular Weight145.16 g/mol PubChem CID: 360046[1]
Stereoisomerscis and trans diastereomersGaoni, Y. (1995)[2]
Key Functional Groupsα-Amino acid, Primary alcoholN/A

Applications in Medicinal Chemistry

The unique structural features of this compound have led to its exploration in several areas of medicinal chemistry, including the development of glutamate receptor modulators, peptidomimetics, and covalent inhibitors.

Modulation of Metabotropic Glutamate Receptors

The glutamatergic system is a major excitatory neurotransmitter system in the central nervous system, and its dysfunction is implicated in a range of neurological and psychiatric disorders.[3][4] Metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors, are attractive therapeutic targets for modulating glutamatergic signaling.[2][5][6]

The trans-isomer of this compound has been identified as a potent and selective modulator of a subtype of metabotropic glutamate receptors.[7] The constrained cyclobutane ring helps to orient the pharmacophoric elements—the amino acid and hydroxymethyl groups—in a specific spatial arrangement that is crucial for selective receptor binding and activation. This makes it a valuable lead scaffold for the design of novel therapeutics for conditions such as anxiety, depression, and chronic pain.[5]

Logical Relationship: From Scaffold to mGluR Modulation

mGluR_Modulation Scaffold 1-Amino-3-(hydroxymethyl)- cyclobutane-1-carboxylic acid Properties Conformationally Rigid Defined 3D Geometry Scaffold->Properties Functionality Amino Acid & Hydroxymethyl Groups (Pharmacophores) Scaffold->Functionality Binding Selective Binding to Orthosteric Site Properties->Binding Functionality->Binding mGluR Metabotropic Glutamate Receptor (mGluR) Modulation Modulation of Receptor Activity mGluR->Modulation Binding->mGluR Therapeutic Potential Therapeutics for Neurological Disorders Modulation->Therapeutic

Caption: From Scaffold to Biological Activity.

Peptidomimetics and Conformational Control

Peptides are important signaling molecules but often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential.[8] Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations.[8] The incorporation of conformationally constrained amino acids, such as this compound, is a powerful strategy in peptidomimetic design.

The rigid cyclobutane backbone restricts the conformational freedom of the peptide chain, pre-organizing it into a specific secondary structure, such as a β-turn or a helical fold. This can lead to enhanced receptor binding affinity and selectivity, as well as increased resistance to proteolytic degradation. The hydroxymethyl group can also be used as a point of attachment for further modifications or to engage in specific hydrogen bonding interactions with the target receptor.

Experimental Workflow: Incorporation into Peptides

Peptide_Synthesis_Workflow start Start: Protected Amino Acid resin Solid-Phase Peptide Synthesis Resin start->resin coupling Coupling of Protected 1-Amino-3-(hydroxymethyl)cyclobutane -1-carboxylic acid resin->coupling deprotection Fmoc/Boc Deprotection coupling->deprotection elongation Peptide Chain Elongation deprotection->elongation elongation->deprotection Repeat cycles cleavage Cleavage from Resin & Side-Chain Deprotection elongation->cleavage purification Purification (e.g., HPLC) cleavage->purification characterization Characterization (e.g., MS, NMR) purification->characterization end Final Peptidomimetic characterization->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Covalent Inhibitors

Covalent inhibitors are a class of drugs that form a permanent covalent bond with their target protein, leading to irreversible inhibition.[9] This mode of action can offer advantages in terms of potency and duration of action. The design of selective covalent inhibitors requires a reactive "warhead" that can form a bond with a specific amino acid residue on the target protein, typically a cysteine.[10]

The strained cyclobutane ring of this compound can be functionalized to act as a latent reactive group.[11][12] For example, derivatives of bicyclo[1.1.0]butane (BCB) amides, which can be synthesized from cyclobutane precursors, have been shown to react selectively with cysteine thiols.[13] The hydroxymethyl group provides a convenient handle for attaching the rest of the inhibitor molecule, which is responsible for directing the warhead to the desired target protein.

Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiation therapy for treating cancer. It involves the selective delivery of boron-10 (¹⁰B) to tumor cells, followed by irradiation with a beam of low-energy neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear reaction that produces high-energy alpha particles and lithium-7 nuclei, which are highly destructive to cells over a very short range, thus selectively killing the tumor cells while sparing the surrounding healthy tissue.

A novel boronated derivative of this compound has been synthesized for potential use in BNCT.[14] The amino acid scaffold is designed to be selectively taken up by tumor cells, delivering the boron payload precisely where it is needed.

Experimental Protocols

Protocol 1: Synthesis of trans-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

This protocol is adapted from the synthesis of a boronated derivative and provides a general strategy for the synthesis of the title compound.[14]

Materials:

  • 3-(Bromomethyl)cyclobutanone ethylene ketal

  • Potassium cyanide

  • Ammonium carbonate

  • Sodium hydroxide

  • Hydrochloric acid

  • Lithium aluminum hydride (LAH)

  • Diethyl ether

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 3-(Cyanomethyl)cyclobutanone ethylene ketal:

    • Dissolve 3-(bromomethyl)cyclobutanone ethylene ketal in a suitable solvent (e.g., ethanol/water mixture).

    • Add potassium cyanide and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, remove the solvent under reduced pressure, and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography if necessary.

  • Formation of the Hydantoin:

    • To a solution of 3-(cyanomethyl)cyclobutanone ethylene ketal in ethanol/water, add ammonium carbonate and heat in a sealed vessel.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the hydantoin derivative.

    • Filter the solid, wash with cold water, and dry.

  • Hydrolysis to the Amino Acid and Deprotection of the Ketal:

    • Hydrolyze the hydantoin derivative with a strong base (e.g., sodium hydroxide) by heating at reflux.

    • After hydrolysis is complete, acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux to deprotect the ketal, yielding the corresponding ketone.

    • Cool the solution and neutralize to precipitate the crude amino acid.

  • Reduction of the Ketone to the Alcohol:

    • Suspend the crude amino acid containing the ketone in a dry, aprotic solvent (e.g., THF).

    • Carefully add lithium aluminum hydride (LAH) at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with water and a base (e.g., NaOH solution).

    • Filter the aluminum salts and concentrate the filtrate.

    • The crude product can be purified by recrystallization or ion-exchange chromatography to yield trans-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Logical Relationship: Synthetic Pathway

Synthesis_Pathway start 3-(Bromomethyl)cyclobutanone ethylene ketal step1 Cyanation (KCN) start->step1 intermediate1 3-(Cyanomethyl)cyclobutanone ethylene ketal step1->intermediate1 step2 Hydantoin Formation ((NH₄)₂CO₃) intermediate1->step2 intermediate2 Hydantoin Derivative step2->intermediate2 step3 Hydrolysis & Deprotection (NaOH, HCl) intermediate2->step3 intermediate3 1-Amino-3-oxocyclobutane -1-carboxylic acid step3->intermediate3 step4 Reduction (LAH) intermediate3->step4 end trans-1-Amino-3-(hydroxymethyl) cyclobutane-1-carboxylic acid step4->end

Caption: Synthetic Pathway to the Target Molecule.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating the title compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected trans-1-amino-3-(O-tert-butyl-hydroxymethyl)cyclobutane-1-carboxylic acid

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • DMF, DCM, Diethyl ether

  • SPPS reaction vessel

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid using HBTU/HOBt and DIPEA in DMF.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Incorporation of the Cyclobutane Amino Acid:

    • Deprotect the Fmoc group of the growing peptide chain.

    • Wash the resin.

    • Activate the Fmoc-protected trans-1-amino-3-(O-tert-butyl-hydroxymethyl)cyclobutane-1-carboxylic acid with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid to the resin and allow it to react.

    • Monitor the coupling reaction.

  • Peptide Elongation: Continue the cycle of deprotection and coupling for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin thoroughly and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by preparative HPLC.

    • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique conformational constraints and bifunctional nature have enabled its application in the development of novel therapeutics targeting a range of diseases. The protocols provided herein offer a starting point for researchers to synthesize and utilize this promising scaffold in their drug discovery programs. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the importance of such constrained amino acids is likely to increase.

References

  • Ojida, A., et al. (2020). Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins. J. Am. Chem. Soc., 142(43), 18522–18531. [Link]

  • Baran, P. S., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chem. Soc. Rev., 51, 6786-6807. [Link]

  • Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annu. Rev. Pharmacol. Toxicol., 50, 295-322. [Link]

  • Gaoni, Y. (1995). Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids and Derivatives Thereof from (Phenylsulfonyl)bicyclo[1.1.0]butanes. Organic Preparations and Procedures International, 27(2), 185-212. [Link]

  • Kiss, L., et al. (2015). Cyclobutane-containing peptides: Evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. Bioorganic & Medicinal Chemistry, 23(15), 4449-4457. [Link]

  • Tokunaga, K., et al. (2020). Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins. Journal of the American Chemical Society, 142(43), 18522-18531. [Link]

  • Hruby, V. J. (2002). Designing and Synthesis of Cyclic Peptides with Biological Activities. Current Medicinal Chemistry, 9(9), 945-970. [Link]

  • Zarate, C. A., et al. (2021). Novel Glutamatergic Modulators for the Treatment of Mood Disorders: Current Status. CNS Drugs, 35, 639–652. [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. [Link]

  • Knoflach, F., et al. (2001). Positive allosteric modulators of metabotropic glutamate 1 receptor: characterization, mechanism of action, and binding site. Proceedings of the National Academy of Sciences, 98(23), 13402-13407. [Link]

  • McOmie, J. F. W., & Tute, M. S. (1968). Preparation and biological activity of amino acid and peptide conjugates of antitumor hydroxymethylacylfulvene. Journal of the Chemical Society C: Organic, 888-892. [Link]

  • Moncrieff, J. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 43(11), 586. [Link]

  • Google Patents. (2021). Synthesis method of trans-3-aminobutanol.
  • González-López, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(8), 9122-9134. [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3814–3817. [Link]

  • Johnson, D. S., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. Future Medicinal Chemistry, 12(13), 1137-1141. [Link]

  • Liskamp, R. M., et al. (2011). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Angewandte Chemie International Edition, 50(40), 9224-9240. [Link]

  • Hartman, R., & Meisel, H. (2007). Manufacturing of peptides exhibiting biological activity. Current Opinion in Biotechnology, 18(2), 163-169. [Link]

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Application Notes & Protocols: Coupling Reagents for Sterically Hindered Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Incorporating sterically hindered amino acids, particularly cyclobutane-constrained analogs, into peptide chains is a formidable challenge in synthetic chemistry. The inherent bulk of the cyclobutyl moiety significantly impedes the approach of reactants, often leading to slow reaction rates, low yields, and an increased risk of epimerization with standard coupling protocols. This guide provides a comprehensive analysis of various coupling reagents, detailing their mechanisms and offering field-proven recommendations to overcome these synthetic hurdles. We present a comparative analysis of modern onium salt-based reagents, detailed step-by-step protocols for their use, and troubleshooting strategies to empower researchers in drug discovery and development to successfully synthesize peptides containing these valuable, conformationally constrained building blocks.

The Challenge: Steric Hindrance in Cyclobutane Amino Acid Coupling

Cyclobutane amino acids are of significant interest in medicinal chemistry as they act as rigid scaffolds that can lock a peptide backbone into a specific conformation. This pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. However, the very feature that makes them valuable—their steric bulk—poses a significant synthetic challenge.

The cyclobutyl group, especially when substituted at the α-carbon, creates a congested environment around both the amine and carboxylic acid functional groups. This steric shield obstructs the formation of the critical tetrahedral intermediate required for amide bond formation. Consequently, standard coupling reagents like carbodiimides (e.g., DCC, EDC) often prove inefficient, resulting in sluggish reactions and incomplete conversions.

To achieve efficient cou[1][2]pling, more potent activating reagents are necessary to generate highly reactive intermediates that can overcome this steric barrier. Furthermore, the harsh co[2]nditions sometimes required can increase the risk of racemization at the chiral center of the activated amino acid, compromising the stereochemical integrity of the final peptide.

Diagram 1: The Ste[3]ric Hindrance Problem

Caption: Steric bulk of the cyclobutane ring hinders the approach of the amine.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully incorporating sterically hindered amino acids. Modern onium (aminium/uro[2]nium and phosphonium) salt-based reagents are significantly more effective than simple carbodiimides for these "difficult couplings" because they form highly reactive acyl-intermediate species.

Key Classes of Reagent[2][4]s:

  • Uronium/Aminium Salts: These reagents, such as HATU, HBTU, and COMU, activate the carboxylic acid by forming a highly reactive O-acylisouronium species, which then rapidly converts to an active ester (e.g., an OAt or OBt ester). They are known for high r[4][5]eactivity and efficiency.

    • HATU ([1-[Bis6methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often considered the gold standard for difficult couplings due to the formation of a highly reactive 7-azabenzotriazole (OAt) active ester. The electron-withdrawing [7][8]nature of the pyridine nitrogen in the HOAt moiety makes the active ester more susceptible to nucleophilic attack.

    • COMU ((1-Cyan[9]o-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates the non-explosive OxymaPure additive. It boasts reactivity comp[10]arable to HATU but with a superior safety profile and better solubility.

  • Phosphonium Salts:[7][10] Reagents like PyBOP and PyAOP function similarly, but the activation occurs at a phosphorus atom instead of a carbon atom. This distinction is impor[4]tant as phosphonium salts do not carry the risk of guanidinylation, a side reaction where the coupling reagent can cap the N-terminal amine.

    • PyAOP ((7-Aza[4][11]benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the phosphonium analog of HATU and is also highly effective for hindered couplings, generating the same reactive OAt ester.

The table below summariz[1]es the key features of the most recommended reagents for coupling sterically hindered cyclobutane amino acids.

ReagentAcronymClassKey IntermediateRacemization RiskKey Considerations
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumOAt EsterLowHighly efficient for hindered residues. Requires a base like DIPE[7][8]A. Can cause guanidinylation if used in large excess.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUroniumOxyma EsterVery LowReactivity rivals HATU. Safer (non-explosive) and[10] more soluble. Considered a superior mod[10]ern alternative.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumOAt EsterLowHigh reactivity similar to HATU. No risk of N-terminal cap[1]ping (guanidinylation).
HCTU O-(6-Chlor[11]obenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumO-6-ClBt EsterLow-ModerateMore reactive than HBTU. A good, cost-effective op[2]tion for moderately hindered couplings.

Reaction Mechanisms & Workflow

Understanding the mechanism provides insight into why these reagents are so effective. The general pathway involves two main steps: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

Diagram 2: Generalized Mechanism for Uronium Salt (HATU) Activation

Start Cyclo-AA-COOH + HATU Base + Base (DIPEA) Start->Base Deprotonation ActiveEster Highly Reactive OAt-Active Ester Base->ActiveEster Activation PeptideAmine H₂N-Peptide ActiveEster->PeptideAmine Nucleophilic Attack Byproducts Tetramethylurea + H₂OAt⁺PF₆⁻ ActiveEster->Byproducts Product Cyclo-AA-CO-NH-Peptide PeptideAmine->Product

Caption: Activation of the carboxylic acid by HATU to form a highly reactive intermediate.

The workflow for solid-phase peptide synthesis (SPPS) involves iterative cycles of deprotection and coupling. For difficult couplings involving sterically hindered residues, a "double coupling" strategy is often employed to drive the reaction to completion.

Diagram 3: SPPS Wo[2]rkflow for a Difficult Coupling

Start Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple to Resin (45-120 min) Wash1->Coupling Preactivation Pre-activate Hindered Fmoc-AA (AA + COMU + DIPEA in DMF) Preactivation->Coupling Monitor Monitor Completion (e.g., Kaiser Test) Coupling->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Decision Coupling Complete? Wash2->Decision Repeat Perform 2nd Coupling (Double Couple) Decision->Repeat No Next Proceed to Next Cycle Decision->Next Yes Repeat->Coupling

Caption: A typical SPPS cycle employing pre-activation and double coupling.

Detailed Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Molar equivalents are based on the initial loading of the resin.

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as the primary choice due to the excellent balance of high reactivity and safety offered by COMU.

Materials:

  • Fmoc-[7][10]Rink Amide resin (or other suitable resin)

  • Fmoc-protected cyclobutane amino acid

  • COMU coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: Anhydrous DMF, Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminus) in DMF for 30 minutes in a reaction vessel.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-cyclobutane amino acid (3.0 eq.) and COMU (2.9 eq.) in anhydrous DMF (approx. 2 mL).

    • Add DIPEA (6.0 eq.) to the mixture.

    • Agitate gently for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1 to 2 hours at room temperature.

  • Monitoring and Wash[12]ing:

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is negative (beads remain colorless/yellow), the coupling is complete.

    • If the test is positive (beads turn dark blue), proceed to a second coupling (Step 6).

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Second Coupling (Optional, if required):

    • Prepare a fresh solution of activated amino acid as described in Step 2.

    • Add the solution to the resin and agitate for another 1-2 hours.

    • Wash the resin as described in Step 4.

  • Proceed: Once coupling is complete, proceed with the Fmoc-deprotection step for the next amino acid in the sequence.

Protocol 2: Maximizing Reactivity with HATU

This protocol is for the most challenging couplings where the highest possible reactivity is required.

Materials:

  • Fmoc-[2][8]Rink Amide resin

  • Fmoc-protected cyclobutane amino acid

  • HATU coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: Anhydrous DMF, DCM

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminus) in DMF for 30 minutes.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-cyclobutane amino acid (4.0 eq.) and HATU (3.9 eq.) in anhydrous DMF.

    • Add DIPEA (8.0 eq[2].) to the mixture.

    • Allow the pre-act[2]ivation to proceed for 1-5 minutes.

  • **Coupling Reaction:[2]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes. For extremely difficult c[2]ases, this time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test. If the reaction is incomplete, a second coupling is strongly recommended.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Second Coupling (Recommended):

    • Repeat steps 2 and 3 to ensure the reaction is driven to completion.

  • Proceed: After a final wash, continue to the next deprotection/coupling cycle.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Insufficient reagent reactivity; Severe steric hindrance; Peptide aggregation on resin.Switch to a more powerful reagent (e.g., from HCTU to COMU or HATU). Perform a double coupling[2]. Increase reaction time an[2]d/or temperature cautiously (e.g., to 40°C), but be mindful of potential racemization. Use a better solvating so[13]lvent like NMP instead of DMF.
Racemization Detect[2]ed in Final Product Reaction temperature is too high; Excessive pre-activation time; Strong base used.Perform coupling at a lower temperature (e.g., 0°C to room temp). Minimize pre-activation t[13]ime to 1-2 minutes. Consider using a weaker or more sterically hindered base like 2,4,6-collidine instead of DIPEA, especially for sensitive residues.
Low Yield After Cle[3]avage Incomplete coupling at the hindered position; Side reactions capping the peptide chain.Optimize the coupling protocol using the steps above. If using a uronium reagent like HATU, ensure it is not used in large excess relative to the amino acid to minimize guanidinylation risk. Consider phosphonium reag[7]ents (PyAOP) which do not have this side reaction.

Conclusion

[11] The successful incorporation of sterically hindered cyclobutane amino acids is achievable with the appropriate selection of modern, high-potency coupling reagents and optimized protocols. Uronium salts like COMU and HATU have proven to be exceptionally effective at overcoming the steric barriers presented by these challenging building blocks. By employing strategies such as pre-activation, extended reaction times, and double coupling, researchers can drive these reactions to completion while minimizing side reactions. COMU, in particular, represents a state-of-the-art choice, offering HATU-like reactivity with a superior safety and handling profile. These advanced tools and techniques are essential for advancing the synthesis of complex peptides for therapeutic and research applications.

References

  • A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/product-guides/a-head-to-head-comparison-of-phosphonium-vs-uronium-based-coupling-reagents-in-peptide-synthesis]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr200071p]
  • Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemization Suppression. Benchchem. [URL: https://www.benchchem.
  • Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17580951/]
  • Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [URL: https://www.youtube.
  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem. [URL: https://www.benchchem.com/technical-support/minimizing-racemization-of-modified-amino-acids-during-coupling]
  • Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions. Benchchem. [URL: https://www.benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/6398944_Efficient_Peptide_Coupling_Involving_Sterically_Hindered_Amino_Acids]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00193]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0704255]
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152146/]
  • Amino Acid Derivatives for Peptide Synthesis. MilliporeSigma. [URL: https://www.sigmaaldrich.
  • Proposed mechanism for activation by uronium salt. ResearchGate. [URL: https://www.researchgate.
  • OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/product-guides/oxymapure-vs-hobt-a-comparative-guide-to-coupling-additives-in-peptide-synthesis]
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. [URL: https://www.benchchem.com/technical-support/optimizing-coupling-reactions-for-sterically-hindered-amino-acids]
  • Coupling Reagents. Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-spps-92]
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem. [URL: https://www.benchchem.com/product-guides/a-comparative-guide-to-hoat-and-comu-for-difficult-peptide-couplings]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-sp-37]
  • Selective Michael-aldol reaction by use of sterically hindered aluminum aryloxides as Lewis acids: an easy approach to cyclobutane amino acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16060645/]
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7519aa22162908f437505]
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5340899/]
  • 7.4 Racemization Assays. Science of Synthesis. [URL: https://www.science-of-synthesis.com/asset/sos/9783131189314/9783131189314_lookinside/9783131189314_0663_0672.pdf]
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. [URL: https://luxembourg-bio.com/wp-content/uploads/2021/04/Comparison-of-various-coupling-reagents-in-solid-phase-aza-peptide-synthesis.pdf]
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [URL: https://www.dilun.com/commonly-used-coupling-reagents-in-peptide-synthesis]
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Application Notes and Protocols: Synthesis of Bioactive Peptides Using 1-Aminocyclobutanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Advantage of 1-Aminocyclobutanecarboxylic Acid (Ac4c) in Peptide Design

Bioactive peptides, short chains of amino acids, are pivotal in numerous physiological processes and are increasingly explored as therapeutic agents.[1][2][3] However, their application is often hampered by poor metabolic stability and lack of defined three-dimensional structure. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations.[4] Among these, 1-aminocyclobutanecarboxylic acid (Ac4c) and its analogs have emerged as valuable building blocks.[5]

The defining feature of Ac4c is its rigid cyclobutane ring, which imparts significant conformational constraints on the peptide backbone. This rigidity helps to pre-organize the peptide into specific secondary structures, such as β-turns and helices.[6][7][8] This conformational control can lead to enhanced receptor binding affinity, increased potency, and improved resistance to enzymatic degradation.[7][9] For instance, the incorporation of Ac4c analogs into the immunomodulatory peptide tuftsin resulted in analogs with considerably higher activity and stability compared to the parent peptide.[9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and analysis of bioactive peptides containing Ac4c analogs. We will delve into the nuances of Solid-Phase Peptide Synthesis (SPPS) for these sterically hindered amino acids, provide detailed protocols, and discuss analytical techniques for characterization.

The Rationale for Incorporating Ac4c: A Structural Perspective

The incorporation of Ac4c into a peptide sequence directly influences its structural and, consequently, its functional properties. The cyclobutyl moiety significantly restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing it to adopt well-defined conformations. This is in stark contrast to flexible, linear peptides which can exist in a multitude of conformations in solution.

Ac4c_Impact cluster_0 Peptide Modification cluster_1 Structural Consequences cluster_2 Functional Improvements Incorporate_Ac4c Incorporate 1-Aminocyclobutanecarboxylic Acid (Ac4c) Constraint Impose Conformational Constraint Incorporate_Ac4c->Constraint Structure Induce Defined Secondary Structure (e.g., β-turn, helix) Constraint->Structure Stability Increase Enzymatic Stability Structure->Stability Binding Enhance Receptor Binding Affinity Structure->Binding Efficacy Improve Therapeutic Efficacy Binding->Efficacy

Caption: Impact of Ac4c incorporation on peptide properties.

Solid-Phase Peptide Synthesis (SPPS) of Ac4c-Containing Peptides

The primary method for synthesizing peptides containing unnatural amino acids is Solid-Phase Peptide Synthesis (SPPS).[10][11][12] While the fundamental principles of SPPS apply, the incorporation of sterically hindered amino acids like Ac4c requires special considerations, particularly during the coupling step.

Key Considerations for Ac4c Incorporation:
  • Steric Hindrance: The bulky cyclobutane ring of Ac4c can physically obstruct the formation of the peptide bond, slowing down the reaction rate and potentially leading to incomplete coupling.[13]

  • Coupling Reagents: Standard coupling reagents may be inefficient. More potent activating reagents are necessary to overcome the steric hindrance and achieve high coupling yields.[13][14]

  • Reaction Conditions: Extended coupling times and potentially double coupling steps may be required to ensure the complete incorporation of the Ac4c residue.

The general workflow for the development of these constrained peptides involves several key stages, from the initial synthesis to the final biological evaluation.

Peptide_Workflow SPPS Solid-Phase Peptide Synthesis (Fmoc-Ac4c-OH incorporation) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Stability Enzymatic Stability Assay (vs. Parent Peptide) Analysis->Stability Activity Biological Activity Assay (e.g., Receptor Binding, Cell-based) Analysis->Activity Data Data Analysis & Comparison Stability->Data Activity->Data

Caption: Workflow for constrained peptide development.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of an Ac4c-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing an Fmoc-protected Ac4c analog.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-Ac4c-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[15]

  • Base: Diisopropylethylamine (DIEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)[16] or a similar cocktail appropriate for the peptide sequence.[17][18][19][20]

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Couple for 1-2 hours. Monitor the reaction using a ninhydrin test.

    • After complete coupling, drain and wash the resin as in step 2.

  • Incorporation of Fmoc-Ac4c-OH (Sterically Hindered Coupling):

    • Expert Insight: Due to steric hindrance, a more robust coupling strategy is required. We recommend using a higher excess of reagents and a longer coupling time.

    • In a separate vial, dissolve Fmoc-Ac4c-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Pre-activate for 5 minutes.

    • Add the activated solution to the deprotected resin.

    • Couple for 4-6 hours, or overnight if necessary.

    • Self-Validation: Perform a ninhydrin test. If the test is positive (indicating incomplete coupling), drain, wash with DMF, and perform a second coupling (double coupling) with a fresh solution of activated Fmoc-Ac4c-OH for another 2-4 hours.

    • Once the ninhydrin test is negative, drain and wash the resin thoroughly as in step 2.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for subsequent Ac4c residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and IPA (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dry resin (10 mL per gram of resin).[16]

    • Stir the mixture for 2-4 hours at room temperature. The exact time depends on the specific side-chain protecting groups present.[18]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Data Presentation: Coupling Reagent Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. Below is a table summarizing the relative efficiencies of common coupling reagents.

Coupling ReagentActivating SpeciesRelative ReactivityKey Advantages
DIC/HOBt O-acylisourea/OBt esterStandardCost-effective, widely used for standard couplings.
HBTU/TBTU OBt esterHighGood for many difficult couplings, byproducts are water-soluble.[15]
HATU OAt esterVery HighHighly efficient for sterically hindered amino acids due to the anchimeric assistance of the pyridine nitrogen in HOAt.
COMU Oxyma esterVery HighComparable efficiency to HATU, with improved safety profile (avoids explosive HOBt/HOAt byproducts).[15]
PyAOP OAt esterVery HighAnother highly efficient phosphonium salt-based reagent for hindered couplings.[14]

Protocol 2: Purification and Analysis of Ac4c-Containing Peptides

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide using a preparative C18 RP-HPLC column.

  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). The optimal gradient will depend on the hydrophobicity of the peptide.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Analysis by Mass Spectrometry:

  • Confirm the identity of the purified peptide by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • The observed molecular weight should match the calculated theoretical molecular weight of the Ac4c-containing peptide.

Biological Evaluation: A Case Study with Tuftsin Analogs

The immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) is a prime example of how Ac4c incorporation can enhance biological activity.[9] Researchers synthesized analogs where specific residues were replaced with Ac4c derivatives.

Tuftsin AnalogModificationRelative IL-6 Secretion ActivityEnzymatic Stability
Native Tuftsin Thr-Lys-Pro-Arg100%Low
[MThr¹]tuftsin Ac4c-Homothreonine at position 1Significantly HigherHigh
[MOrn²]tuftsin Ac4c-Ornithine at position 2~100%High
[MVal³]tuftsin isomer Ac4c-Valine at position 3Significantly HigherNot Reported

As the data shows, the introduction of Ac4c analogs not only maintained or enhanced the biological activity but also dramatically increased the peptides' resistance to enzymatic degradation, a crucial factor for therapeutic viability.[9]

Conclusion

The synthesis of bioactive peptides incorporating 1-aminocyclobutanecarboxylic acid analogs is a robust strategy for developing next-generation therapeutics with improved efficacy and stability. By understanding the structural implications of Ac4c and optimizing the solid-phase synthesis protocols, particularly the coupling step for this sterically hindered residue, researchers can successfully generate novel peptidomimetics. The protocols and insights provided in this application note offer a solid foundation for scientists and drug developers to explore the vast potential of Ac4c in medicinal chemistry.

References

  • Gatos, M., Formaggio, F., Crisma, M., Toniolo, C., Bonora, G. M., Benedetti, E., Di Blasio, B., Iacovino, R., Santini, A., Saviano, M., & Kamphuis, J. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. [Link]

  • Gershonov, E., Goldwasser, I., Fridkin, M., & Sela, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4835-4841. [Link]

  • Gershonov, E., Goldwasser, I., Fridkin, M., & Sela, M. (1996). 1-aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(24), 4835–4841. [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Semantic Scholar. [Link]

  • Gatos, M., Formaggio, F., Crisma, M., Toniolo, C., Bonora, G. M., Benedetti, E., Di Blasio, B., Iacovino, R., Santini, A., Saviano, M., & Kamphuis, J. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. IRIS. [Link]

  • Gershonov, E., Goldwasser, I., Fridkin, M., & Sela, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. [Link]

  • MolecularCloud. (2025, December 24). Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [Link]

  • Wang, L., Wang, Y., & Li, J. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Bio-protocol, 11(13), e4070. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]

  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of 1-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Jafari, T., Ghasempour, A., Ebrahimi, S. E. S., & Khodadadi, M. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 28(4), 98. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

  • Wang, H., Gulla, K. C., & Daugulis, O. (2016). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. Chemical Science, 7(5), 3046–3051. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]

  • dos Santos, A. F., Nalasco, O., & Ribeiro, C. A. F. (2018). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 17(4), 996-1011. [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2017). Bioactive peptides in preventative healthcare: an overview of bioactivities and suggested methods to assess potential applications. Current Opinion in Food Science, 18, 59-69. [Link]

  • Fields, C. G., & Fields, G. B. (1993). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 23, pp. 229-242). Humana Press. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 616-633. [Link]

  • Iwaniak, A., & Minkiewicz, P. (2008). Manufacturing of peptides exhibiting biological activity. Acta Scientiarum Polonorum. Technologia Alimentaria, 7(3), 59-71. [Link]

  • Almansa, C., Carulla, N., Gonzalez-Lois, C., Gonzalez-Muniz, R., Herranz, R., & Giralt, E. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Figshare. [Link]

  • Almansa, C., Carulla, N., González-Lois, C., González-Muñiz, R., Herranz, R., & Giralt, E. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(22), 8963–8974. [Link]

Sources

Characterization of Peptides Containing Constrained Amino Acids by NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Discovery

The therapeutic potential of peptides is immense, yet their inherent flexibility often leads to metabolic instability and reduced binding affinity.[1] Introducing constrained amino acids—non-proteinogenic residues that restrict the peptide's conformational freedom—is a powerful strategy to overcome these limitations.[1][2] By "locking" the peptide into a bioactive conformation, these constraints can significantly enhance stability against enzymatic degradation, improve target affinity and selectivity, and even confer cell permeability.[1][2][3] This pre-organization reduces the entropic penalty of binding to a target, often leading to a substantial increase in potency.[1] The rational design and verification of these constrained structures, however, demand high-resolution analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones of this structural elucidation, providing detailed atomic-level insights in solution and solid states, respectively.[4][5] This guide provides an in-depth overview and practical protocols for characterizing these advanced therapeutic candidates.

Part 1: NMR Spectroscopy for In-Solution Conformational Analysis

NMR spectroscopy is unparalleled in its ability to probe the three-dimensional structure and dynamics of molecules in a solution environment that mimics physiological conditions.[6][7] For constrained peptides, NMR is crucial for confirming that the desired conformation is adopted in solution and for understanding its dynamic behavior.

The Foundational NMR Experiments

A suite of 1D and 2D NMR experiments is employed to systematically solve the peptide's structure.[8] The process begins with assigning every proton signal to a specific amino acid and then using through-space correlations to piece together the 3D structure.[7][9]

  • 1D ¹H NMR: The initial step is to acquire a simple one-dimensional proton spectrum. This provides a preliminary assessment of sample purity and folding. A well-folded peptide will exhibit a good dispersion of signals, particularly in the amide region.[8]

  • TOCSY (Total Correlation Spectroscopy): This experiment is the workhorse for identifying amino acid spin systems.[6][10] It reveals correlations between all protons within a single amino acid residue, as they are connected through bonds.[7][10] By analyzing the unique pattern of cross-peaks, each amino acid residue in the peptide sequence can be identified.[6][11]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the 3D structure.[12] They detect protons that are close in space (typically < 5 Å), regardless of whether they are bonded.[13] The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints needed for structure calculation.[7]

    • Choosing between NOESY and ROESY: The choice depends on the peptide's molecular weight.[13] For small peptides (MW < 600 Da), NOESY signals are positive and optimal. For large molecules (MW > 1200 Da), NOESY signals are negative.[13] For intermediate-sized molecules, the NOE can be close to zero, making ROESY, whose signals are always positive, the preferred experiment.[8][13]

Workflow for NMR Structure Determination

A systematic approach is essential for accurately determining the solution structure of a constrained peptide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Prep Peptide Synthesis & Purification (>95%) Dissolve Dissolve in Buffer (e.g., 90% H2O/10% D2O) Prep->Dissolve Other 1D ¹H, COSY, etc. Dissolve->Other TOCSY TOCSY NOESY NOESY/ROESY TOCSY->NOESY Assign Resonance Assignment (TOCSY & NOESY) NOESY->Assign Other->TOCSY Restraints Generate Distance Restraints (NOESY) Assign->Restraints Calc Structure Calculation (e.g., CYANA, CNS) Restraints->Calc Refine Structure Refinement & Validation Calc->Refine

Caption: High-level workflow for peptide structure determination by NMR.

Protocol 1: NMR Sample Preparation

Meticulous sample preparation is paramount for acquiring high-quality NMR data.[14]

  • Purity and Concentration: The peptide must be highly pure (>95%), as confirmed by HPLC and Mass Spectrometry.[15] For typical 2D NMR experiments, a concentration of 1-5 mM is recommended.[16]

  • Solvent Selection: A common solvent system is 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.[7] This ratio allows for the observation of exchangeable amide protons, which are critical for defining the peptide backbone structure.[8]

  • Buffer and pH: Use a buffer that does not have interfering proton signals, such as a phosphate buffer.[17] The pH should be adjusted to a range (typically 4.0-7.0) where the peptide is stable and amide proton exchange is minimized.[7][17]

  • Internal Standard: An internal chemical shift reference, such as DSS or TSP, can be added for accurate referencing of the proton chemical shifts.[17]

  • NMR Tube: Use high-quality, clean NMR tubes to ensure good magnetic field homogeneity.[8][17]

Protocol 2: NMR Data Acquisition and Processing
  • Spectrometer Setup: Experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) to achieve maximal signal dispersion.[8]

  • Standard Experiments: Acquire a standard set of 2D spectra:

    • TOCSY: Use a mixing time of ~80 ms to allow magnetization to propagate throughout the entire amino acid spin system.[7]

    • NOESY: Acquire a series of spectra with varying mixing times (e.g., 100-400 ms) to build up the NOE signal and to distinguish direct from spin-diffusion artifacts.[13]

  • Data Processing: Process the raw data using software like NMRPipe, TopSpin, or Mnova.[18][19] This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the unique spin systems of each amino acid.[9][11]

    • Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential NOEs between the amide proton (NH) of one residue and the alpha proton (Hα) of the preceding residue (dαN(i, i+1)).[9]

  • Structure Calculation:

    • Assign all observable NOESY cross-peaks and convert their volumes into upper distance bounds (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).[7]

    • Use these distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation software like CYANA, CNS, or XPLOR-NIH.[12] These programs use computational methods like simulated annealing to generate a family of structures consistent with the experimental data.[20]

Parameter NMR Spectroscopy X-ray Crystallography
Sample State SolutionCrystalline Solid
Typical Concentration 1-5 mM[16]5-20 mg/mL (for screening)[21]
Key Information 3D structure in solution, dynamics, intermolecular interactionsHigh-resolution static 3D structure in the solid state
Primary Data Inter-proton distances (NOE/ROE)X-ray diffraction pattern
Strengths Physiological-like conditions, detects conformational flexibilityAtomic resolution, precise bond lengths and angles
Limitations Lower resolution than crystallography, limited by molecular sizeCrystal packing can influence conformation, crystallization is a bottleneck

Part 2: X-ray Crystallography for High-Resolution Structural Analysis

X-ray crystallography provides an atomic-resolution snapshot of a peptide's structure in the solid state.[21] While it doesn't capture the dynamics seen in solution, it offers unparalleled detail of bond lengths, angles, and the precise arrangement of atoms, making it the gold standard for high-resolution structural determination.[5]

The Crystallography Challenge: From Solution to Crystal

The most significant hurdle in peptide crystallography is obtaining well-ordered crystals that diffract X-rays to a high resolution.[21] This process is often empirical and requires screening a wide array of conditions.

XRay_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement Purify Peptide Synthesis & Purification (>98%) Screen Crystallization Screening (Vapor Diffusion, etc.) Purify->Screen Optimize Optimization of 'Hit' Conditions Screen->Optimize Harvest Crystal Harvesting & Cryo-protection Optimize->Harvest Collect X-ray Diffraction Data Collection Harvest->Collect Process Data Processing (Indexing, Scaling) Collect->Process Phase Phase Determination Process->Phase Build Model Building Phase->Build Refine Structure Refinement Build->Refine Validate Validation & Deposition Refine->Validate

Sources

Boronated Aminocyclobutanecarboxylic Acid for Neutron Capture Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy modality that leverages the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), within tumor cells. Subsequent irradiation with a low-energy neutron beam triggers a nuclear capture reaction, releasing high-energy, short-range alpha particles and lithium-7 nuclei that lethally damage the cancer cells while sparing adjacent healthy tissue.[1][2] The clinical success of BNCT is critically dependent on the development of boron delivery agents that can achieve high tumor-to-normal tissue concentration ratios.[3][4] This document provides a comprehensive guide to the application of a promising class of boron carriers: boronated aminocyclobutanecarboxylic acids (ACBCs). We delve into the scientific rationale for their use, detailed protocols for their synthesis and evaluation, and insights into their mechanism of action.

Introduction: The Rationale for Boronated ACBCs in BNCT

The principle of BNCT is elegantly simple: deliver a sufficient concentration of ¹⁰B to a tumor, then activate it with neutrons.[2] The resulting high linear energy transfer (LET) particles have a path length of approximately one cell diameter, ensuring highly localized cytotoxicity.[5][6] The challenge lies in the selective delivery of boron. An ideal boron delivery agent should exhibit:

  • High and selective accumulation in tumor cells (a tumor-to-normal tissue ratio > 3:1 is generally desired).

  • Rapid clearance from blood and normal tissues.

  • Low intrinsic toxicity.

  • Sufficient water solubility for administration.

Amino acids are attractive candidates for boron delivery due to the increased metabolic demands of proliferating cancer cells, which often upregulate amino acid transporters.[7][8] The unnatural amino acid, 1-aminocyclobutane-1-carboxylic acid (ACBC), has demonstrated high uptake in brain tumors, even more so than the clinically used boronophenylalanine (BPA).[9][10] This avidity for tumor tissue is largely attributed to its transport via the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many human cancers.[7][8][11][12][13][14] By chemically modifying the ACBC scaffold to include a boron-rich moiety, such as a carborane or a boronic acid group, we can harness this natural transport mechanism for targeted boron delivery in BNCT.[6][8][9][15][16]

The Mechanism of Boron Neutron Capture Therapy

The efficacy of BNCT hinges on a specific nuclear reaction. The process can be broken down into two key stages:

  • Selective Boron Accumulation: A ¹⁰B-containing compound, such as a boronated ACBC, is administered to the patient. This compound is designed to be preferentially taken up by cancer cells.[8]

  • Neutron Irradiation: The tumor is then irradiated with a beam of low-energy (thermal or epithermal) neutrons.

When a ¹⁰B nucleus within a tumor cell captures a neutron, it becomes an excited ¹¹B nucleus. This unstable nucleus immediately undergoes fission, producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus.[5] These particles deposit their energy over a very short distance (5-9 µm), effectively confining the cytotoxic damage to the boron-containing cell.[5]

Diagram: The Boron Neutron Capture Reaction

BNCT_Mechanism cluster_0 Inside Tumor Cell cluster_1 Outside Tumor Cell B10 ¹⁰B B11_excited ¹¹B* B10->B11_excited + n Neutron n->B11_excited alpha α particle (⁴He) B11_excited->alpha Li7 ⁷Li nucleus B11_excited->Li7 DNA_damage DNA Damage & Cell Death alpha->DNA_damage Li7->DNA_damage Neutron_Beam External Neutron Beam Neutron_Beam->n Synthesis_Workflow start Substituted Cyclobutanone step1 Bucherer-Strecker Reaction (KCN, (NH₄)₂CO₃) start->step1 intermediate1 Hydantoin Intermediate step1->intermediate1 step2 Hydrolysis (e.g., NaOH, then HCl) intermediate1->step2 intermediate2 Amino Acid Intermediate step2->intermediate2 step3 Boronation Reaction (e.g., Hydroboration) intermediate2->step3 final_product Boronated ACBC step3->final_product purification Purification & Characterization final_product->purification

Sources

Troubleshooting & Optimization

Technical Support Center: Stereocontrolled Synthesis of Polysubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereocontrolled synthesis of polysubstituted cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals navigating the intricate landscape of four-membered ring synthesis. The inherent ring strain and the challenge of precisely controlling multiple stereocenters make cyclobutane synthesis a formidable task.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common experimental hurdles.

I. Troubleshooting Guides: A Problem-Oriented Approach

This section is structured to address specific, common problems encountered during the synthesis of polysubstituted cyclobutanes. Each issue is followed by a diagnostic workflow and actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Yield of the Desired Cyclobutane Product

A low yield is a frequent challenge and can stem from multiple factors, from catalyst deactivation to competing side reactions.[3]

Systematic Troubleshooting Workflow

A systematic approach is crucial to pinpointing the cause of low yield. The following workflow can help diagnose the issue:

LowYield_Troubleshooting Start Low or No Product Yield Catalyst Is the Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Stoichiometry Correct? Catalyst->Reagents Yes End_Fail Re-evaluate Synthetic Strategy Catalyst->End_Fail No (Replace/Handle under inert atm.) Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes Reagents->End_Fail No (Purify/Recalculate) Substrate Is the Substrate Reactive? Conditions->Substrate Yes Conditions->End_Fail No (Optimize T, solvent, conc.) Decomposition Is the Product Decomposing? Substrate->Decomposition Yes Substrate->End_Fail No (Modify electronics/sterics) End_Success Optimize and Repeat Decomposition->End_Success No Decomposition->End_Fail Yes (Use milder workup) Enantioselectivity_Troubleshooting Start Low Enantioselectivity (ee) Catalyst_Match Is the catalyst/ligand optimal for the substrate? Start->Catalyst_Match Background_Reaction Is there a significant uncatalyzed background reaction? Catalyst_Match->Background_Reaction Yes End_Fail Re-evaluate Chiral Strategy Catalyst_Match->End_Fail No (Screen different ligands/catalysts) Catalyst_Purity Is the chiral catalyst/ligand enantiomerically pure? Background_Reaction->Catalyst_Purity No Background_Reaction->End_Fail Yes (Lower temp., adjust conc.) Conditions Are reaction conditions optimized for stereocontrol? Catalyst_Purity->Conditions Yes Catalyst_Purity->End_Fail No (Verify ee of catalyst) End_Success High ee Achieved Conditions->End_Success Yes Conditions->End_Fail No (Screen solvents, additives, temp.)

Caption: Diagnostic workflow for low enantioselectivity.

Troubleshooting Low Enantioselectivity:

  • Catalyst/Ligand Mismatch: The choice of chiral catalyst or ligand is paramount. [4]The catalyst must create an effective chiral environment around the substrate. If the ee is low, the chosen ligand may not be suitable for the specific substrate class.

    • Solution: Screen a library of chiral ligands with different steric and electronic properties. [5]Sometimes a subtle change in the ligand backbone or substituents can have a dramatic effect on enantioselectivity. [5]* Uncatalyzed Background Reaction: A non-asymmetric background reaction can compete with the desired catalytic pathway, leading to the formation of a racemic product and eroding the overall ee.

    • Solution: Lowering the reaction temperature can often slow down the higher-activation-energy background reaction more than the catalyzed one. Adjusting reactant concentrations might also help favor the catalytic cycle.

  • Catalyst Purity: Ensure the chiral catalyst or ligand itself is of high enantiomeric purity.

    • Solution: Verify the ee of the catalyst/ligand using chiral HPLC or other appropriate methods before use.

  • Additives: In some cases, additives can significantly influence the chiral environment.

    • Solution: Experiment with the addition of salts or other coordinating species that might interact with the catalyst or substrate to enhance stereochemical communication. [3]

Issue 3: Incorrect Regioselectivity

In the cycloaddition of two unsymmetrical alkenes, the formation of regioisomers (e.g., head-to-head vs. head-to-tail) is a common challenge. [6] Strategies to Control Regioselectivity:

  • Electronic Effects: The regiochemical outcome is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. [6]The reaction is typically favored between an electron-rich alkene and an electron-poor alkene. [4][6] * Solution: Enhance the electronic difference between the two reacting partners. This can be achieved by introducing a strong electron-donating group (EDG) on one alkene and a strong electron-withdrawing group (EWG) on the other. [6]* Steric Effects: Steric hindrance can also direct regioselectivity, favoring the formation of the less sterically congested regioisomer. [4] * Solution: Modify the substrates to introduce bulky groups that will disfavor one mode of addition over the other.

II. Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is not working. What are the first things I should check?

A1: For photochemical reactions, several specific factors are critical. [7]1. Light Source and Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate. [4]Many reactions require a specific wavelength to excite the chromophore without causing product decomposition. The lamp's intensity must also be sufficient. 2. Oxygen Quenching: Molecular oxygen is an efficient quencher of excited triplet states, which are often the reactive intermediates in these reactions. Ensure your solvent is rigorously degassed via freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through it for an extended period. [4]3. Use of a Photosensitizer: If your substrate does not absorb light efficiently or does not form the reactive triplet state upon direct irradiation, a triplet sensitizer (e.g., benzophenone, acetone) may be necessary. [4][8]The sensitizer absorbs the light and then transfers the energy to your substrate.

Q2: How can I reliably determine the stereochemistry of my polysubstituted cyclobutane product?

A2: Determining the relative and absolute stereochemistry is non-trivial.

  • NMR Spectroscopy: Proton-proton coupling constants (³JHH) can provide valuable information about the relative stereochemistry (cis/trans). [9]In cyclobutanes, these couplings are highly dependent on the dihedral angle. [9]2D NMR techniques like NOESY can show through-space correlations between protons, which helps to assign relative stereochemistry.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound.

  • Comparison to Known Compounds: If similar compounds have been reported in the literature, comparing NMR data (chemical shifts and coupling constants) can often allow for a confident stereochemical assignment. [10] Q3: Is it possible to separate the diastereomers of my cyclobutane product?

A3: Yes, separation is often achievable, though it can be challenging due to the similar physical properties of stereoisomers. [11]* Flash Column Chromatography: This is the most common method. [11]Careful optimization of the solvent system (eluent) is key. A shallow gradient of increasing polarity often provides the best resolution. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be effective.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can offer superior resolution for separating closely related diastereomers. [11]* Recrystallization: If the product is crystalline, recrystallization can sometimes selectively crystallize one diastereomer, leaving the other in the mother liquor.

Q4: My cyclobutane product seems to be opening up during workup or purification. How can I prevent this?

A4: The ring strain in cyclobutanes makes them susceptible to ring-opening reactions, especially under acidic, basic, or thermal stress. [12][13]* Avoid Strong Acids and Bases: Use neutral or mildly buffered conditions for aqueous workups.

  • Keep it Cool: Perform extractions and chromatography at room temperature or below if possible. Avoid heating the product for extended periods, such as during solvent removal on a rotovap.

  • Consider the Reaction Mechanism: Some synthetic methods, particularly those involving bicyclo[1.1.0]butanes (BCBs), are designed as ring-opening reactions to form functionalized cyclobutanes or cyclobutenes. [14][15]Ensure your chosen method is designed to yield a stable cyclobutane ring under your conditions.

III. References

  • Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation - Benchchem. Available from:

  • strategies for controlling stereochemistry in cyclobutane synthesis - Benchchem. Available from:

  • Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem. Available from:

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH. Available from:

  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. Available from:

  • Photochemical [2+2]‐cycloaddition reactions: concept and selected... - ResearchGate. Available from:

  • (PDF) Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - ResearchGate. Available from:

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. Available from:

  • Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts | Journal of the American Chemical Society. Available from:

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC - NIH. Available from:

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC - NIH. Available from:

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate. Available from:

  • Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition - ResearchGate. Available from:

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. Available from:

  • Enantioselective Synthesis of Cyclobutanes - ChemistryViews. Available from:

  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A. Available from:

  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis | Request PDF - ResearchGate. Available from:

  • Technical Support Center: Purification of Cyclobutane Isomers by Chromatography - Benchchem. Available from:

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Available from:

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. Available from:

  • Cobalt Catalysis for Enantioselective Cyclobutanone Construction - eScholarship.org. Available from:

  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. Available from:

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. Available from:

  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - ResearchGate. Available from:

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. Available from:

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from:

  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - RSC Publishing. Available from:

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. - Semantic Scholar. Available from:

  • 2+2 cycloaddition Definition - Organic Chemistry II Key Term - Fiveable. Available from:

  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones - ResearchGate. Available from:

  • Cyclobutene Ring Opening Reactions - ResearchGate. Available from:

  • Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives - ScholarWorks. Available from:

  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. Available from:

  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. Available from:

  • Cycloaddition reactions [2+2] | PPTX - Slideshare. Available from:

  • Solvent effects on stereoselectivity: More than just an environment - ResearchGate. Available from:

  • Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context - ResearchGate. Available from:

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[4][4]rearrangement cascade - Chemical Science (RSC Publishing). Available from:

  • Cyclobutane synthesis reported by Aggarwal. - ResearchGate. Available from:

Sources

Technical Support Center: A-HMC* Synthesis (*1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the multi-step synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (A-HMC). This valuable cyclobutane-containing amino acid presents unique synthetic challenges. This guide is designed to provide in-depth troubleshooting and practical advice to help you navigate these complexities and improve your reaction yields.

I. Synthetic Pathway Overview

The synthesis of A-HMC is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. Below is a generalized synthetic scheme that forms the basis of our discussion.

Synthetic_Pathway A Diethyl Malonate C Diethyl cyclobutane-1,1-dicarboxylate A->C  NaOEt, EtOH   B 1,3-Dibromopropane B->C D 1-(Hydroxymethyl)cyclobutane-1-carbonitrile C->D 1. LiAlH4, THF 2. MsCl, Et3N 3. NaCN, DMSO E 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide D->E  H2O2, NaOH   F This compound (A-HMC) E->F  H2O, HCl (reflux)  

Caption: Generalized synthetic pathway for A-HMC.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of A-HMC, providing explanations and actionable solutions.

Step 1: Cyclobutane Ring Formation
FAQ 1: Low yield in the formation of diethyl cyclobutane-1,1-dicarboxylate.

Common Causes & Troubleshooting Strategies:

  • Inefficient Deprotonation: The initial step involves the deprotonation of diethyl malonate. Incomplete deprotonation leads to unreacted starting material.

    • Solution: Ensure your sodium ethoxide (NaOEt) is fresh and anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

  • Competing Dimerization: The malonate enolate can react with itself.

    • Solution: Add the 1,3-dibromopropane slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which favors the intramolecular cyclization over intermolecular reactions.

  • Suboptimal Reaction Temperature: The temperature can influence the rate of reaction and the formation of side products.

    • Solution: Maintain the reaction temperature according to your established protocol, typically at reflux. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Step 2: Reduction and Cyanation
FAQ 2: Incomplete reduction of the diester to the diol.

Common Causes & Troubleshooting Strategies:

  • Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture.

    • Solution: Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere.

  • Insufficient Reagent: An inadequate amount of LiAlH₄ will result in incomplete reduction.

    • Solution: Use a slight excess of LiAlH₄ (typically 1.5-2.0 equivalents per ester group) to ensure complete conversion.

FAQ 3: Low yield during the conversion of the diol to the dinitrile.

Common Causes & Troubleshooting Strategies:

  • Poor Leaving Group Formation: The conversion of the hydroxyl groups to a better leaving group (e.g., mesylate) is critical.

    • Solution: Ensure complete reaction with methanesulfonyl chloride (MsCl) by using a slight excess and an appropriate base like triethylamine to neutralize the HCl byproduct. The reaction is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Inefficient Nucleophilic Substitution: The displacement of the leaving group by cyanide can be slow.

    • Solution: Use a polar aprotic solvent like DMSO to facilitate the Sₙ2 reaction. Ensure the sodium cyanide (NaCN) is dry and of high purity.

Step 3 & 4: Hydrolysis of the Nitrile
FAQ 4: The hydrolysis of the nitrile stops at the amide stage.

Common Causes & Troubleshooting Strategies:

  • Insufficiently Harsh Conditions: The hydrolysis of an amide to a carboxylic acid requires more forcing conditions than the hydrolysis of a nitrile to an amide.[1][2][3]

    • Solution: Ensure you are using a sufficiently concentrated acid (e.g., 6M HCl) and heating the reaction at reflux for an extended period.[2] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the amide intermediate.

FAQ 5: Ring-opening of the cyclobutane ring under harsh hydrolysis conditions.

Common Causes & Troubleshooting Strategies:

  • Strain-Induced Ring Opening: Cyclobutane rings are strained and can undergo ring-opening under harsh acidic or basic conditions, especially at elevated temperatures.[4][5][6][7]

    • Solution: While acidic conditions are necessary for hydrolysis, prolonged exposure to very high temperatures should be avoided.[2] If ring-opening is a significant issue, consider a two-step hydrolysis: first, a milder base-catalyzed hydrolysis to the amide, followed by a more controlled acid-catalyzed hydrolysis to the carboxylic acid.

Troubleshooting_Hydrolysis Start Hydrolysis of Dinitrile Incomplete Incomplete Hydrolysis (Amide intermediate remains) Start->Incomplete Insufficiently harsh conditions RingOpening Ring Opening Side Product Formation Start->RingOpening Excessively harsh conditions Success Successful Hydrolysis to A-HMC Start->Success Optimized conditions Action1 Increase acid concentration and/or reflux time Incomplete->Action1 Action Action2 Use milder conditions (e.g., two-step hydrolysis) RingOpening->Action2 Action

Sources

Overcoming side reactions during the coupling of cyclobutane amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving cyclobutane amino acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating these unique strained-ring building blocks into peptides and other complex molecules. Due to their inherent ring strain and unique stereoelectronic properties, cyclobutane amino acids present a distinct set of challenges during amide bond formation compared to their acyclic or larger-ring counterparts.

This guide provides in-depth, field-tested solutions to the most common side reactions and experimental roadblocks. We will explore the "why" behind these issues and offer validated, step-by-step protocols to ensure the integrity and success of your synthesis.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Side Reactions & Solutions

    • Issue 1: Epimerization at the α-Carbon

    • Issue 2: Ring-Opening and Rearrangement Reactions

    • Issue 3: Steric Hindrance Leading to Low Coupling Yields

  • Experimental Protocols

    • Protocol 1: Low-Epimerization Coupling Using Carbodiimides with Additives

    • Protocol 2: High-Efficiency Coupling for Sterically Hindered Cyclobutane Amino Acids

  • References

Frequently Asked Questions (FAQs)

Q1: Why is my cyclobutane amino acid coupling reaction resulting in a mixture of diastereomers?

A: This is a classic sign of epimerization (racemization) at the α-carbon of the activated amino acid. The activated species, often an O-acylisourea or an active ester, is susceptible to deprotonation by a base, leading to the formation of a planar enolate or ketene intermediate, which can be re-protonated from either face. Cyclobutane amino acids can be particularly sensitive due to subtle changes in ring strain upon activation. The choice of coupling reagent, base, and solvent significantly impacts the rate of this side reaction.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting amino acid after hydrolysis. What could be happening?

A: This often points to the intramolecular cyclization of the activated amino acid to form an azlactone (or oxazolone). This azlactone is a "dead-end" for the desired coupling reaction but can be hydrolyzed back to the starting amino acid during aqueous workup, complicating analysis. Azlactone formation is also a primary pathway for epimerization, as the Cα proton is highly acidic in this intermediate.

Q3: My coupling yields are consistently low, especially when coupling to a bulky N-terminal amine. How can I improve this?

A: Low yields with sterically demanding substrates are common. The rigid, three-dimensional structure of the cyclobutane ring can create significant steric hindrance around the reactive carboxylate and amine groups. This necessitates the use of highly reactive coupling reagents and optimized conditions to overcome the kinetic barrier. Reagents like COMU or HATU, which form highly reactive activated species, are often preferred over standard carbodiimides in these cases.

Q4: Are there any specific protecting groups that are better suited for cyclobutane amino acids?

A: Standard Boc and Fmoc protecting groups for the amine are generally well-tolerated. However, for the carboxyl group, benzyl or t-butyl esters are common. The key consideration is the final deprotection step. Harsh acidic or hydrogenolysis conditions should be carefully evaluated to ensure they do not induce ring-opening or rearrangement of the cyclobutane core, especially if the ring is substituted with sensitive functional groups.

Troubleshooting Guide: Common Side Reactions & Solutions

Issue 1: Epimerization at the α-Carbon

Epimerization is arguably the most pervasive side reaction during peptide coupling. The mechanism involves the deprotonation of the α-carbon of the activated amino acid, which is facilitated by the electron-withdrawing nature of the activated carboxyl group.

Causality Diagram: Epimerization Pathway

G AA Cyclobutane Amino Acid (R-config) Activated Activated Species (e.g., O-acylisourea) AA->Activated + Coupling Reagent Enolate Planar Enolate/ Azlactone Intermediate Activated->Enolate - H+ (Base) Peptide_R Desired Peptide (R-config) Activated->Peptide_R + Amine (Desired Path) Base Base (e.g., DIPEA, NMM) Enolate->Peptide_R + Amine Peptide_S Epimerized Peptide (S-config) Enolate->Peptide_S + Amine Amine Incoming Amine (Nu-)

Caption: Mechanism of base-mediated epimerization during peptide coupling.

Solutions & Mitigation Strategies:

  • Choice of Coupling Reagent & Additive:

    • Avoid: Using carbodiimides like DCC or EDC alone, as the O-acylisourea intermediate is highly prone to racemization.

    • Recommended: Always use carbodiimides in conjunction with racemization-suppressing additives. Hydroxybenzotriazoles (HOBt) and its derivatives are effective. For instance, OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly regarded alternative to benzotriazole-based additives, showing excellent performance in suppressing racemization with enhanced safety profiles.

    • Uronium/Onium Salts: Reagents like HBTU, HATU, and COMU are generally more effective for sterically hindered couplings and can offer lower racemization levels when used correctly. HATU, in particular, is often cited for its high reactivity and suppression of side reactions.

  • Base Selection and Stoichiometry:

    • Avoid: Using strong, non-nucleophilic bases like DBU or an excess of tertiary amines like DIPEA (diisopropylethylamine).

    • Recommended: Use a weaker base such as N-methylmorpholine (NMM) or collidine. Crucially, use the minimum amount of base necessary. If coupling an amino acid salt (e.g., HCl or TFA salt), use precisely one equivalent of base for neutralization. The second equivalent often added to facilitate coupling is a primary driver of epimerization.

  • Solvent and Temperature Control:

    • Solvent Polarity: Polar aprotic solvents like DMF or NMP are standard. However, less polar solvents such as dichloromethane (DCM) can sometimes reduce the rate of epimerization.

    • Temperature: Perform the activation step (pre-mixing the amino acid, coupling reagent, and additive) at a low temperature (e.g., 0 °C) for 5-15 minutes before adding the amine component. This minimizes the lifetime of the highly reactive, racemization-prone intermediate.

Troubleshooting Decision Workflow

G Start Epimerization Detected? CheckBase Using >1 eq. Base (e.g., DIPEA)? Start->CheckBase Yes End Problem Solved Start->End No ReduceBase Action: Use 1 eq. of weaker base (NMM) CheckBase->ReduceBase Yes CheckReagent Using EDC/DCC alone? CheckBase->CheckReagent No ReduceBase->End AddAdditive Action: Add Oxyma or HOBt CheckReagent->AddAdditive Yes CheckTemp Running at RT? CheckReagent->CheckTemp No AddAdditive->End LowerTemp Action: Pre-activate at 0 °C CheckTemp->LowerTemp Yes SwitchReagent Consider switching to HATU / COMU CheckTemp->SwitchReagent No LowerTemp->End SwitchReagent->End

Caption: Decision tree for troubleshooting epimerization.

Issue 2: Ring-Opening and Rearrangement Reactions

The inherent strain of the cyclobutane ring makes it susceptible to cleavage under certain conditions, particularly with strong acids or bases, or through neighboring group participation.

  • Acid-Mediated Opening: Prolonged exposure to strong acids (e.g., neat TFA during deprotection) can lead to protonation and subsequent ring-opening, especially if the ring is activated by electron-donating substituents.

  • Rearrangements: Certain substitution patterns can facilitate Wagner-Meerwein type rearrangements, leading to cyclopentyl or other rearranged structures.

Solutions & Mitigation Strategies:

  • Milder Deprotection: If using acid-labile protecting groups like Boc, minimize the deprotection time with TFA. Include scavengers like triisopropylsilane (TIS) to quench reactive carbocations that could promote rearrangement.

  • Orthogonal Protecting Groups: Employ a protection strategy where the cyclobutane-containing fragment is deprotected under conditions known to be mild for the ring system (e.g., Fmoc/tBu strategy where final deprotection is with mild base and moderate acid).

  • Careful Reagent Selection: Avoid reagents known to generate highly electrophilic species that could interact with the cyclobutane ring itself.

Issue 3: Steric Hindrance Leading to Low Coupling Yields

The rigid Cβ-substituents of the cyclobutane ring can severely restrict access to the reacting centers.

Comparative Table: Coupling Reagents for Hindered Systems

ReagentActivating SpeciesReactivityRacemization RiskComments
EDC/HOBtHOBt active esterModerateModerateCost-effective standard, may be insufficient for severe hindrance.
HBTUHOBt active esterHighLow-ModerateEffective, but produces carcinogenic HOBt byproduct.
HATUHOAt active esterVery HighLowExcellent for hindered couplings; the 7-azabenzotriazole derivative enhances reactivity and reduces side reactions.
COMUOxyma active esterVery HighVery LowA safer, highly effective alternative to HATU/HBTU with non-explosive and non-carcinogenic byproducts.
T3P®Carboxylic anhydrideHighLowA phosphonic acid anhydride that is effective for hindered systems and has easily removable, water-soluble byproducts.

Solutions & Mitigation Strategies:

  • Upgrade the Coupling Reagent: For challenging couplings, move directly to a high-performance onium salt like HATU or COMU. The increased cost is often justified by the significant improvement in yield and purity.

  • Optimize Reaction Conditions:

    • Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over intramolecular side reactions.

    • Temperature: While low temperatures are used to control epimerization, for highly hindered systems, a moderate increase in temperature (e.g., to room temperature or 40 °C) may be necessary to overcome the activation energy barrier. This must be balanced against the risk of epimerization.

    • Extended Reaction Time: Monitor the reaction by LC-MS. Hindered couplings can be slow and may require extended reaction times (12-24 hours) to reach completion.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling Using Carbodiimides with Additives

This protocol is optimized for coupling cyclobutane amino acids where epimerization is the primary concern.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-protected cyclobutane amino acid (1.0 eq) and the amine component (hydrochloride or TFA salt, 1.1 eq) in anhydrous DMF.

  • Neutralization: Add N-methylmorpholine (NMM) (1.1 eq, for the amine salt) to the solution and stir for 2 minutes.

  • Additive Introduction: Add OxymaPure® (1.2 eq) to the mixture.

  • Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting amino acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling for Sterically Hindered Cyclobutane Amino Acids

This protocol uses a potent onium salt reagent to overcome steric barriers.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-protected cyclobutane amino acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add COMU (1.1 eq) to the solution.

  • Base Addition & Activation: Add DIPEA (2.0 eq). The solution may change color (e.g., to yellow), indicating activation. Stir for 5-10 minutes at room temperature.

  • Nucleophile Addition: Add the amine component (1.0-1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-8 hours. For extremely difficult couplings, the temperature may be gently raised to 35-40 °C.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

References

  • Azlactone formation in peptide synthesis. Wikipedia.[Link]

  • Peptide coupling reagents. Wikipedia.[Link]

  • HATU. Wikipedia.[Link]

  • COMU. Wikipedia.[Link]

Technical Support Center: Optimizing Cleavage Conditions for Peptides with Acid-Sensitive Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for peptide cleavage. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cleaving synthetic peptides, particularly those containing acid-sensitive residues. Here, we will delve into the mechanistic principles behind common cleavage challenges and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure the integrity and purity of your final peptide product.

Troubleshooting Guide: Navigating Common Cleavage Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will explore the "why" behind each problem and provide actionable solutions.

Q1: My peptide contains Tryptophan (Trp), and I'm observing significant side products after TFA cleavage. How can I prevent this?

A1: The Challenge with Tryptophan

The indole side chain of Tryptophan is highly susceptible to modification by reactive carbocations generated during the acidolytic cleavage of protecting groups (e.g., t-butyl, trityl).[1] These carbocations can act as electrophiles, leading to alkylation of the indole ring.[2][3] Additionally, the indole ring is prone to oxidation.[1]

The Solution: Strategic Scavenging and Protection

To mitigate these side reactions, a multi-pronged approach is recommended:

  • Effective Scavenging: The use of appropriate scavengers is crucial to "trap" the reactive carbocations before they can modify the tryptophan residue. A highly effective and widely used cleavage cocktail for Trp-containing peptides is Reagent K .[4][5][6]

    • Phenol and thioanisole are excellent scavengers that protect the indole ring from alkylation and oxidation.

    • 1,2-Ethanedithiol (EDT) is another potent scavenger that helps to create a reducing environment, further preventing oxidation.[4][7]

  • Indole Nitrogen Protection: For particularly sensitive sequences, protecting the indole nitrogen of Tryptophan with a tert-Butoxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH) during synthesis is a highly effective strategy to prevent side reactions.[1] The Boc group shields the indole ring from electrophilic attack and is cleanly removed during the final TFA cleavage.

Q2: I'm working with a peptide containing Methionine (Met) and Cysteine (Cys) and am concerned about oxidation and other side reactions. What is the best cleavage strategy?

A2: The Reactivity of Sulfur-Containing Residues

Methionine's thioether side chain is readily oxidized to methionine sulfoxide during cleavage.[1][8] Cysteine's free thiol group is also susceptible to oxidation, leading to the formation of unwanted disulfide bonds.[9] Furthermore, the Cys thiol can be alkylated by carbocations, particularly the t-butyl cation, resulting in S-tert-butylation.[1][9]

The Solution: A Reducing Environment and Specific Scavengers

The key to successfully cleaving peptides with Met and Cys is to maintain a reducing environment and use scavengers that can effectively trap carbocations and prevent oxidation.

  • Robust Scavenger Cocktails:

    • Reagent K (TFA/phenol/water/thioanisole/EDT) is also an excellent choice for peptides containing Met and Cys due to the presence of EDT, which helps to keep the sulfur-containing residues in their reduced state.[5][10]

    • For peptides containing only Methionine, Reagent H (trifluoroacetic acid, phenol, thioanisole, 1,2-ethanedithiol, dimethylsulfide, ammonium iodide, and water) has been shown to prevent methionine oxidation.[10]

  • "Odorless" Alternatives: For laboratories where the strong odor of thiols is a concern, dioxa-1,8-octane-dithiol (DODT) can be used as a less malodorous substitute for EDT.[11] Triisopropylsilane (TIS) is another effective, non-odorous scavenger for carbocations.[7]

Q3: My peptide has multiple Arginine (Arg) residues protected with Pbf, and I'm seeing incomplete deprotection. How can I ensure complete removal of the Pbf group?

A3: The Challenge of Sterically Hindered Protecting Groups

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a bulky protecting group, and its complete removal can be slow, especially when multiple Arg(Pbf) residues are present in the peptide sequence.[12] Incomplete deprotection leads to a heterogeneous final product that is difficult to purify.

The Solution: Extended Cleavage Time and Optimized Cocktails

  • Extended Reaction Time: For peptides containing multiple Arg(Pbf) residues, extending the cleavage time to 3-4 hours or even longer may be necessary.[11][12] It is advisable to perform a small-scale trial cleavage and monitor the deprotection by HPLC to determine the optimal time.[12]

  • Optimized Scavenger Cocktails:

    • Thioanisole has been shown to accelerate the removal of Pbf groups in TFA.

    • Triisopropylsilane (TIS) is an effective scavenger for the Pbf cation.[11]

    • A cleavage cocktail containing TFA, TIS, and water (95:2.5:2.5 v/v/v) with the addition of thioanisole is a good starting point.

Q4: I'm synthesizing a peptide with Asparagine (Asn) or Glutamine (Gln) and am worried about side-chain dehydration. How can I prevent this?

A4: The Instability of Amide Side Chains

The side-chain amides of Asparagine and Glutamine can undergo dehydration to form a nitrile byproduct during the activation step in solid-phase peptide synthesis (SPPS), particularly when using carbodiimide reagents.[13] This side reaction is irreversible and leads to a difficult-to-remove impurity.

The Solution: Side-Chain Protection

The most effective way to prevent this side reaction is to use a protecting group on the side-chain amide.

  • Trityl (Trt) Protection: In Fmoc-based SPPS, using Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH is the preferred method.[14] The Trt group effectively prevents dehydration and also improves the solubility of the amino acid derivative.[14] The Trt group is acid-labile and is removed during the final TFA cleavage.

  • Xanthenyl (Xan) Protection: In Boc-based SPPS, the xanthyl (Xan) group is commonly used for side-chain protection of Asn and Gln.[14][15]

Frequently Asked Questions (FAQs)

What is the purpose of each component in a standard cleavage cocktail like TFA/TIS/H₂O?
  • Trifluoroacetic Acid (TFA): This is the strong acid that cleaves the peptide from the resin and removes most of the acid-labile side-chain protecting groups.[16][17]

  • Triisopropylsilane (TIS): TIS is a scavenger that effectively traps carbocations, particularly trityl and Pbf cations.[11]

  • Water (H₂O): Water acts as a scavenger for t-butyl cations, which are generated from the cleavage of Boc and t-butyl protecting groups.[11][18]

How long should I perform the cleavage reaction?

The optimal cleavage time depends on the peptide sequence and the protecting groups used. A general guideline is 1-3 hours at room temperature.[17] However, for peptides with multiple difficult-to-remove protecting groups like Arg(Pbf), longer cleavage times may be necessary.[11][12]

What is the best way to precipitate and wash my cleaved peptide?

After cleavage, the TFA solution containing the peptide is typically filtered to remove the resin. The peptide is then precipitated by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[17][19] The precipitated peptide is then collected by centrifugation, and the pellet is washed multiple times with cold diethyl ether to remove residual scavengers and cleavage byproducts.[17][19]

Can I use a milder cleavage method for very acid-sensitive peptides?

Yes, for peptides that are particularly sensitive to strong acid, milder cleavage conditions can be employed. For example, a dilute solution of TFA (1-5%) in dichloromethane (DCM) can be used to cleave peptides from very acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin, leaving the side-chain protecting groups intact.[20][21]

Data Presentation

Table 1: Recommended Cleavage Cocktails for Peptides with Sensitive Residues
Sensitive Residue(s)Recommended CocktailComposition (v/v/v)Key Scavengers & Their Roles
Tryptophan (Trp) Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol & Thioanisole: Protect indole ring from alkylation and oxidation. EDT: Creates a reducing environment.[7]
Methionine (Met) Reagent H81% TFA, Phenol, Thioanisole, EDT, Dimethylsulfide, Ammonium Iodide, H₂OThioanisole, EDT, Dimethylsulfide: Prevent oxidation of the thioether.[10]
Cysteine (Cys) Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTEDT: Prevents oxidation and S-alkylation.[9]
Multiple Sensitive Residues Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for complex peptides.[4][5]
General Purpose (No highly sensitive residues) TFA/TIS/H₂O95% TFA, 2.5% TIS, 2.5% H₂OTIS: Scavenges trityl and Pbf cations.[11] H₂O: Scavenges t-butyl cations.[18]

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is suitable for peptides without highly sensitive residues.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry the resin under vacuum.[11]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.[17]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 1-2 hours.[17]

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[17]

  • Peptide Isolation: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step two more times.[17]

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen gas or in a desiccator under vacuum.[17]

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing residues such as Cys, Met, or Trp.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[5][17]

  • Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[17]

  • Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.

Visualizations

Diagram 1: Mechanism of Scavenger Action

Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_scavenging Scavenging cluster_side_reaction Side Reaction (Undesired) Protecting_Group R-PG Carbocation R+ Protecting_Group->Carbocation Acidolysis TFA TFA (H+) Trapped_Cation R-Scavenger Carbocation->Trapped_Cation Trapping Modified_Peptide Peptide-X-R Carbocation->Modified_Peptide Alkylation Scavenger Scavenger (Nu:) Scavenger->Trapped_Cation Sensitive_Residue Peptide-X Sensitive_Residue->Modified_Peptide

Caption: Mechanism of carbocation scavenging during TFA cleavage.

Diagram 2: Decision Workflow for Cleavage Cocktail Selection

Cleavage_Cocktail_Selection Start Start: Peptide Sequence Analysis Sensitive_Residues Contains sensitive residues? (Trp, Met, Cys) Start->Sensitive_Residues Multiple_Arg Multiple Arg(Pbf)? Sensitive_Residues->Multiple_Arg No Reagent_K Use Reagent K Sensitive_Residues->Reagent_K Yes Standard_Cleavage Use Standard Cocktail: TFA/TIS/H2O Multiple_Arg->Standard_Cleavage No Extend_Time Extend Cleavage Time (3-4h+) Multiple_Arg->Extend_Time Yes End End: Proceed to Cleavage Standard_Cleavage->End Reagent_K->End Extend_Time->Standard_Cleavage

Sources

Technical Support Center: Navigating Solubility Challenges of Protected Cyclobutane Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in synthetic chemistry: the poor solubility of protected cyclobutane amino acid derivatives. As novel cyclobutane-containing amino acids are increasingly incorporated into peptidomimetics and other drug candidates, researchers frequently encounter difficulties in handling these unique building blocks. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these hurdles and ensure the smooth progression of your research and development efforts.

The Root of the Problem: Structural and Physicochemical Drivers of Poor Solubility

Protected cyclobutane amino acids present a unique set of solubility challenges stemming from a combination of factors. The rigid, puckered nature of the cyclobutane ring, coupled with the often bulky and hydrophobic protecting groups (e.g., Boc, Fmoc, Cbz), can lead to strong intermolecular interactions and the formation of highly stable crystal lattices. This inherent structural rigidity can hinder effective solvation, making these compounds resistant to dissolution in common organic solvents.

Furthermore, the presence of both a protected amine and a carboxylic acid (or its ester derivative) creates a molecule with distinct polar and non-polar regions. This amphipathic character can lead to self-association and aggregation, further reducing solubility.[1] The choice of protecting group also plays a pivotal role; lipophilic groups like Boc and Fmoc significantly increase the hydrophobicity of the molecule, often leading to poor solubility in aqueous or highly polar organic solvents.[2][3]

Troubleshooting Guide: A Symptom-to-Solution Approach

This section is designed to provide direct answers to specific solubility problems you may be encountering in the lab.

Issue 1: My Boc-protected cyclobutane amino acid won't dissolve in standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Question: I'm trying to set up a coupling reaction, but my Boc-protected cyclobutane amino acid is insoluble in DCM, which is my preferred solvent for this reaction. What can I do?

Answer: This is a frequent issue. While Boc-protected amino acids are generally more soluble in a range of organic solvents compared to their free amino acid counterparts, the rigid cyclobutane scaffold can significantly reduce solubility.[2][] Here’s a systematic approach to troubleshoot this:

Immediate Steps:

  • Solvent Screening: Don't assume your standard solvent will work. It's essential to perform a small-scale solubility test with a variety of solvents.

  • Increase Polarity: Try more polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[5] These solvents are often better at disrupting the intermolecular forces in solid-state protected amino acids.

  • Co-Solvent Systems: A mixture of solvents can be highly effective.[6][7] For instance, a small amount of DMSO or DMF added to DCM can dramatically improve solubility. Start with a 10:1 DCM:DMSO mixture and gradually increase the proportion of the more polar solvent.

  • Heating: Gently warming the mixture can provide the necessary energy to break the crystal lattice. Use a water bath and monitor the temperature carefully to avoid degradation, especially with sensitive substrates.

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and promote dissolution.[8]

Workflow for Optimizing Solubility:

Caption: Troubleshooting workflow for dissolving Boc-protected derivatives.

Issue 2: My Fmoc-protected cyclobutane amino acid is forming a gel in DMF during solid-phase peptide synthesis (SPPS).

Question: I'm performing SPPS and my Fmoc-protected cyclobutane amino acid derivative is causing the resin to clump and form a gel-like substance in DMF. What's happening and how can I fix it?

Answer: Gel formation during SPPS is a clear sign of poor solvation and potential aggregation of the protected amino acid on the resin.[9] The large, planar Fmoc group can induce strong π-π stacking interactions, which, combined with the rigid cyclobutane core, can lead to the formation of an organized, poorly solvated network.

Solutions:

  • Solvent Composition:

    • NMP as an alternative: N-Methyl-2-pyrrolidone (NMP) is often a superior solvent to DMF for SPPS due to its higher boiling point and better solvating properties for many protected amino acids.[5]

    • Co-solvents: Adding a small percentage of a chaotropic agent like Dichloromethane (DCM) to the DMF can help disrupt secondary structures and improve solvation. A common mixture is 1:1 DMF:DCM.

  • Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40 °C) can increase the solubility of the Fmoc-amino acid and improve reaction kinetics.[10]

  • "Magic" Mixtures: The addition of certain salts can disrupt aggregation. For example, a small amount of lithium chloride (LiCl) in the DMF can be effective.

  • Protecting Group Strategy: If solubility issues persist, consider if a different protecting group on the cyclobutane side chain might be beneficial. The choice of side-chain protecting group can influence the overall solubility of the monomer.

Issue 3: I managed to dissolve my protected amino acid, but it crashed out of solution upon adding other reagents.

Question: I successfully dissolved my protected cyclobutane amino acid in DMSO, but as soon as I added my coupling reagent and base, a precipitate formed. What should I do?

Answer: This is a classic case of a change in the solution's properties leading to precipitation. The addition of other reagents, particularly salts or less polar components, can decrease the overall solvating power of the mixture.

Troubleshooting Steps:

  • Order of Addition: The order in which you add your reagents can be critical. Try pre-activating the carboxylic acid of your protected amino acid with the coupling reagent before adding the amine component. This can sometimes keep the activated species in solution.

  • Increase Solvent Volume: A more dilute reaction mixture may prevent the concentration of the reactants from exceeding their solubility limit.

  • Solvent Compatibility: Ensure that all your reagents are soluble in the chosen solvent system. If your coupling reagent or base is only sparingly soluble in your primary solvent, this can trigger precipitation. It may be necessary to find a solvent system that is compatible with all reaction components.

  • pH Adjustment (for solution-phase): For solution-phase couplings, the pH of the reaction mixture can influence solubility. The formation of salts can either increase or decrease solubility depending on their nature. While direct pH measurement in organic solvents is not straightforward, the choice of base (e.g., a hindered organic base versus an inorganic base) can have a significant impact.

Frequently Asked Questions (FAQs)

Q1: Why are cyclobutane amino acids so much less soluble than their linear counterparts?

A1: The primary reason lies in the conformational rigidity of the cyclobutane ring. Unlike a flexible alkyl chain, the cyclobutane scaffold restricts bond rotation, leading to a more defined and often more planar structure. This can facilitate more efficient packing in the solid state, resulting in a higher lattice energy that is more difficult for solvents to overcome.

Q2: Which protecting group, Boc or Fmoc, generally leads to better solubility?

A2: There is no universal answer, as solubility is highly dependent on the specific amino acid structure and the solvent system. However, some general trends can be observed:

  • Boc-protected amino acids are often more soluble in a wider range of common organic solvents like DCM and ethyl acetate.[]

  • Fmoc-protected amino acids , due to the large aromatic fluorenyl group, can exhibit poor solubility in less polar solvents but are often highly soluble in polar aprotic solvents like DMF and NMP, which are standard in SPPS.[11][12]

Solubility Comparison of Protecting Groups

Protecting GroupTypical Solvents for Good SolubilityCommon Solubility Issues
Boc DCM, THF, Ethyl Acetate, MethanolCan be poorly soluble in highly polar or non-polar solvents.
Fmoc DMF, NMP, DMSOOften insoluble in less polar solvents like DCM and ethers.[5]
Cbz Methanol, Ethyl Acetate, DCMSolubility can be variable; often requires more polar solvents than Boc.

Q3: Can I use techniques like solid dispersions to improve the solubility of these compounds for biological assays?

A3: Yes, for downstream applications like biological screening where aqueous solubility is key, formulation strategies are often necessary. Techniques such as creating solid dispersions with hydrophilic polymers (e.g., PVP, PEG), or using co-solvents and surfactants can significantly enhance the apparent solubility and dissolution rate of poorly soluble compounds.[13][14]

Q4: Are there any "greener" solvents that are effective for dissolving protected cyclobutane amino acids?

A4: The field of green chemistry is actively exploring alternatives to traditional polar aprotic solvents. Some promising options that have shown good solvating power for protected amino acids include cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF), and specialized green solvents like PolarClean.[11] It is recommended to perform solubility tests with these alternatives if your process requires more environmentally friendly options.

Q5: I am trying to crystallize my protected cyclobutane amino acid derivative for X-ray analysis, but I'm struggling to get single crystals. Any advice?

A5: Crystallization of these rigid molecules can be challenging. Here are a few tips:

  • High Purity is Crucial: Ensure your compound is of the highest possible purity. Even minor impurities can inhibit crystal growth.[15]

  • Slow Evaporation: A slow evaporation of a dilute solution in a suitable solvent system is a good starting point. Try a binary solvent system where one solvent is a good solvent and the other is a poor solvent (e.g., DCM/hexane or ethyl acetate/heptane).

  • Vapor Diffusion: This is another effective technique. Dissolve your compound in a small amount of a good solvent and place this in a sealed container with a larger volume of a poor solvent. The slow diffusion of the poor solvent vapor into the solution of your compound can induce crystallization.

  • Temperature Gradient: Slowly cooling a saturated solution can also yield crystals.

Experimental Protocol: Small-Scale Solubility Determination

This protocol provides a systematic way to assess the solubility of your protected cyclobutane amino acid derivative in various solvents.

Materials:

  • Your protected cyclobutane amino acid derivative (approx. 10 mg)

  • A selection of solvents (e.g., DCM, THF, Ethyl Acetate, Acetonitrile, Methanol, DMF, DMSO, NMP)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Water bath (optional, for heating)

  • Ultrasonic bath (optional)

Procedure:

  • Weigh approximately 1 mg of your compound into a small, clean vial.

  • Add 100 µL of the first solvent to be tested. This will give an initial concentration of 10 mg/mL.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the vial. If the solid is completely dissolved, the compound is soluble at ≥10 mg/mL in that solvent.

  • If the solid is not fully dissolved, vortex for another 30 seconds.

  • If still undissolved, gently heat the vial in a water bath to approximately 40 °C for 1-2 minutes, then vortex again.

  • If the solid remains, try sonication for 5 minutes.

  • If the compound is still not fully dissolved, it is considered poorly soluble or insoluble in that solvent at 10 mg/mL. You can add more solvent in known increments to determine the approximate solubility.

  • Repeat this process for each solvent you wish to test.

  • Record your observations in a table for easy comparison.

Logical Relationship of Factors Affecting Solubility

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions ProtectingGroup Protecting Group (Boc, Fmoc) Solubility Overall Solubility ProtectingGroup->Solubility CyclobutaneCore Cyclobutane Core (Rigidity) CyclobutaneCore->Solubility SideChain Side Chain (Polarity/Sterics) SideChain->Solubility SolventPolarity Polarity SolventPolarity->Solubility SolventStructure Structure (Aprotic/Protic) SolventStructure->Solubility Temperature Temperature Temperature->Solubility Concentration Concentration Concentration->Solubility Additives Additives (Salts, Co-solvents) Additives->Solubility

Caption: Factors influencing the solubility of protected amino acids.

By systematically applying these troubleshooting strategies and understanding the underlying principles governing the solubility of protected cyclobutane amino acid derivatives, researchers can overcome these common experimental challenges and accelerate their drug discovery and development programs.

References

  • Albericio, F., & Perreault, C. (2018). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. CRC Press. [Link]

  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Link]

  • BTC. (2025). What are the starting materials for cyclobutanol synthesis?. [Link]

  • PMC. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. [Link]

  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. [Link]

  • PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • Scribd. (n.d.). Amino Acid-Protecting Groups. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. [Link]

  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Semantic Scholar. (2006). Protection for the Amino Group. [Link]

  • bioRxiv. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]

  • News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. [Link]

  • NIH. (n.d.). Understanding the physical properties controlling protein crystallization based on analysis of large-scale experimental data. [Link]

  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • PMC - NIH. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • NIH. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. [Link]

  • ResearchGate. (2025). Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid for preclinical evaluation. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a successful and scalable synthesis campaign.

Overview of the Synthetic Strategy

The synthesis of structurally unique, non-proteinogenic amino acids like this compound is essential for developing novel therapeutics.[1][2] The strained cyclobutane ring offers conformational rigidity, a valuable attribute in peptide and small molecule drug design.[3][4] However, the synthesis of these compounds, particularly at scale, presents unique challenges.[5][6]

The most robust and scalable approach for this target molecule often involves a modified Bucherer-Bergs reaction on a key cyclobutanone intermediate, followed by hydantoin hydrolysis. This multi-step process is broken down into three core stages, each with its own set of potential issues.

G cluster_0 Stage 1: Key Intermediate Synthesis cluster_1 Stage 2: Amino Acid Formation cluster_2 Stage 3: Purification & Isolation A Starting Material (e.g., Diethyl 1,3-cyclobutanedicarboxylate) B Protection & Reduction to form 3-(hydroxymethyl)cyclobutan-1-one A->B C Bucherer-Bergs Reaction (Hydantoin Formation) B->C D Hydrolysis of Hydantoin C->D E Crude Product D->E F Crystallization / Chromatography E->F G Final API F->G

Caption: High-level workflow for the synthesis of the target amino acid.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that users frequently encounter during the synthesis campaign.

Stage 1: Synthesis of 3-(hydroxymethyl)cyclobutan-1-one Intermediate

Question: My reduction of the diester to the keto-alcohol is low-yielding. What are the common causes?

Answer: This is a critical step where selectivity is key. The goal is to reduce one ester group to an alcohol while hydrolyzing and decarboxylating the other to form the ketone.

  • Causality: Incomplete hydrolysis or over-reduction are the primary failure modes. The reaction conditions must be finely tuned. Using a milder reducing agent after initial hydrolysis is often necessary.

  • Troubleshooting Steps:

    • Verify Hydrolysis: Before adding the reducing agent, confirm the selective hydrolysis of one ester group via TLC or ¹H NMR. If incomplete, extend the reaction time with your base (e.g., KOH) or slightly increase the temperature.

    • Choice of Reducing Agent: Avoid harsh reducing agents like LiAlH₄, which can reduce both the remaining ester and the newly formed ketone. A more selective borohydride reagent is preferable.

    • Temperature Control: Maintain strict temperature control during the reduction step. Exotherms can lead to side reactions and degradation.

Stage 2: Amino Acid Formation via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a powerful multicomponent reaction that forms a hydantoin intermediate from a ketone, a cyanide source (e.g., KCN), and ammonium carbonate.[7][8] This hydantoin is then hydrolyzed to yield the final α-amino acid.[9]

Question: The Bucherer-Bergs reaction has stalled, and I see a significant amount of unreacted cyclobutanone starting material. Why?

Answer: A stalled Bucherer-Bergs reaction typically points to issues with the initial formation of the aminonitrile intermediate.

  • Causality: The reaction is highly dependent on equilibrium and the nucleophilicity of the cyanide ion. The key steps are the formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile.[7][10]

  • Troubleshooting Decision Tree:

G start Low Conversion in Bucherer-Bergs Reaction check_reagents Are KCN and (NH4)2CO3 fresh? start->check_reagents reagents_no Root Cause: Reagent Decomposition. (KCN absorbs CO2, (NH4)2CO3 degrades) check_reagents->reagents_no No reagents_yes Check Reaction pH and Temperature check_reagents->reagents_yes Yes solution_reagents Solution: Use fresh, finely ground reagents. reagents_no->solution_reagents ph_issue Root Cause: Incorrect pH. Low pH protonates CN-. High pH precipitates salts. reagents_yes->ph_issue temp_issue Root Cause: Temperature too low. Reaction kinetics are slow. reagents_yes->temp_issue solution_ph Solution: Monitor and adjust pH. Typically 8-10 for aminonitrile formation. ph_issue->solution_ph solution_temp Solution: Slightly increase temperature (e.g., to 50-60 °C) and monitor. temp_issue->solution_temp

Caption: Troubleshooting low conversion in the Bucherer-Bergs reaction.

Question: The hydrolysis of the hydantoin intermediate is incomplete or leads to decomposition. How can I optimize this step?

Answer: Hydrolysis of the sterically hindered 5,5-disubstituted hydantoin requires forcing conditions (strong base or acid and high temperatures), which can also degrade the product.

  • Causality: The stability of the hydantoin ring makes it resistant to hydrolysis. However, the target amino acid, with its strained ring, can be susceptible to side reactions like ring-opening or polymerization under harsh conditions.

  • Optimization Protocol:

    • Base vs. Acid: Basic hydrolysis (e.g., with Ba(OH)₂ or NaOH) is often preferred as it can be cleaner. Acid hydrolysis (e.g., 6M HCl) can also be effective but may require careful monitoring to avoid charring.

    • Temperature and Pressure: Conduct the reaction in a sealed pressure vessel to safely reach temperatures above 120-150 °C. This significantly reduces reaction times from days to hours.

    • Monitoring: Track the reaction by taking aliquots and analyzing for the disappearance of the hydantoin intermediate (e.g., by HPLC). Over-extending the reaction time is a primary cause of yield loss.

    • Workup: After basic hydrolysis, carefully neutralize with acid (like H₂SO₄ to precipitate BaSO₄) to an isoelectric point of ~pH 6 to precipitate the amino acid.

Stage 3: Purification and Scale-Up Considerations

Question: I'm struggling with purifying the final product. It's contaminated with inorganic salts.

Answer: This is a classic challenge when scaling up reactions that use large amounts of base or acid for hydrolysis.

  • Causality: The zwitterionic nature of the amino acid makes it highly polar and soluble in water, similar to the inorganic salt byproducts, making simple extraction impossible.

  • Purification Strategy:

    • Crystallization: The most scalable method. After neutralizing the hydrolysis reaction, slowly cool the solution to induce crystallization. You may need to adjust the final concentration by evaporating some of the solvent. Seeding with a small amount of pure product can be beneficial.

    • Ion-Exchange Chromatography: If crystallization is ineffective, ion-exchange chromatography is the next best option. Use a strong cation exchange resin. Load the crude product at a low pH (~2-3) where the amino acid is protonated (positive charge). Wash with water to remove anions and neutral impurities. Then, elute the product with a basic solution (e.g., dilute NH₄OH).

    • Solvent Wash: Once a solid is obtained, washing with a solvent in which the amino acid has poor solubility but the salts have some solubility (like isopropanol or acetone) can be effective.

Parameter Lab Scale (1-10 g) Scale-Up (100 g - 1 kg) Key Considerations
Reagent Addition Manual (pipette, funnel)Pumped additionControl exotherms, ensure localized concentration is not too high.
Mixing Magnetic stir barOverhead mechanical stirrerEnsure homogeneity in viscous slurries (e.g., during hydantoin formation).
Heating/Cooling Oil/water bathJacketed reactorSurface area-to-volume ratio decreases; efficient heat transfer is critical.
Purification Flash chromatographyCrystallization, Ion-exchangeAvoid large-scale silica gel chromatography due to cost and solvent waste.
Filtration Büchner funnelNutsche filter-dryerHandling large volumes of wet cake efficiently and safely.

Detailed Experimental Protocol: Bucherer-Bergs Hydantoin Formation

This protocol is a representative example for the synthesis of the hydantoin intermediate. Safety Note: This reaction involves potassium cyanide, which is highly toxic. Handle with extreme care in a well-ventilated fume hood and have a cyanide poisoning antidote kit available.

  • Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and reflux condenser, charge 3-(hydroxymethyl)cyclobutan-1-one (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).

  • Solvent: Add a 1:1 mixture of ethanol and water until a stirrable slurry is formed (approx. 5-10 mL per gram of ketone).

  • Reaction: Heat the jacket to 60 °C and stir the mixture vigorously. The solids should slowly dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting ketone. The reaction typically takes 12-24 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. Slowly add water to dissolve any remaining salts. The hydantoin product will often precipitate.

  • Isolation: Cool the slurry to 0-5 °C and stir for 1 hour. Filter the solid product, wash the cake with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum at 50 °C to a constant weight. Expect a white to off-white solid.

Quality Control and Analysis

Ensuring the purity and identity of the final compound is critical for preclinical studies.

  • Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity: Use HPLC with a suitable column (e.g., C18) and mobile phase to determine purity. Derivatization may be required for UV detection.[11] Quantitative NMR (qNMR) can also be used.

  • Inorganic Impurities: Use ion chromatography or a conductivity detector to quantify residual inorganic salts.

  • Residual Solvents: Analyze by headspace GC-MS.

References

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Bucherer–Bergs Reaction. ResearchGate. Retrieved from [Link]

  • Davies, H. M. L., & Lian, Y. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1786–1793. Retrieved from [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Hoffmann Rearrangement. Chemist Wizards. Retrieved from [Link]

  • Reyes, J. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Lenihan, J. M., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters, 13(5), 653–659. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. NIH. Retrieved from [Link]

  • Pathak, T. P., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(4), 1332–1336. Retrieved from [Link]

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  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 496–501. Retrieved from [Link]

  • Gilon, C., et al. (1997). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Peptide Research, 50(4), 289–300. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 496–501. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent. ResearchGate. Retrieved from [Link]

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  • Schuster, D. M., et al. (2012). Pilot study of the utility of the synthetic PET amino-acid radiotracer anti-1-amino-3-[(18)F]fluorocyclobutane-1-carboxylic acid for the noninvasive imaging of pulmonary lesions. Molecular Imaging and Biology, 14(5), 641–649. Retrieved from [Link]

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Resolving complex NMR spectra of puckered cyclobutane ring systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclobutane NMR Analysis

From the desk of a Senior Application Scientist

Welcome to the technical support center for NMR analysis of puckered cyclobutane ring systems. Cyclobutanes are a fascinating and vital class of molecules, but their non-planar, dynamic nature presents unique challenges in NMR spectroscopy. Their puckered conformations lead to complex spin systems, severe signal overlap, and spectral patterns that are highly sensitive to stereochemistry and substitution.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own research.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why do the proton signals in my cyclobutane derivative look broad, complex, and unlike anything predicted by first-order (n+1) rules?

Answer:

This is the most common and fundamental challenge with cyclobutanes. The complexity arises from two primary factors: ring puckering and strong coupling .

  • Ring Puckering and Conformational Dynamics: A cyclobutane ring is not a flat square; it adopts a puckered (or "bent") conformation to relieve torsional strain.[1][2] This puckering creates distinct axial and equatorial proton environments, much like in cyclohexane. However, the energy barrier for the ring to "flip" between two equivalent puckered conformations is often low, leading to rapid exchange at room temperature.[3][4] If this exchange occurs on a timescale similar to the NMR experiment, it results in broadened, averaged signals. In some cases, you might be in an intermediate exchange regime, which gives very broad, poorly resolved peaks.

  • Strong Coupling (Second-Order Effects): The rigid, puckered geometry often results in vicinal (3J) and geminal (2J) coupling constants that are of a similar magnitude to the difference in chemical shifts (Δν) between the coupled protons. When J ≈ Δν, the simple n+1 splitting rule breaks down, and the spectrum becomes "second-order." This leads to more complex multiplet patterns, leaning or "roofing" effects, and makes direct extraction of coupling constants difficult.

G start Complex/Broad 1D ¹H Spectrum vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr sharp Signals Sharpen at Low Temp? vt_nmr->sharp cosy Acquire 2D COSY / TOCSY sharp->cosy Yes (Dynamic) sharp->cosy No (Static Strong Coupling) hsqc Acquire 2D ¹H-¹³C HSQC cosy->hsqc sim Perform Spectral Simulation hsqc->sim report Assign Protons & Extract Coupling Constants sim->report

  • Variable Temperature (VT) NMR: This is the first and most critical experiment.[5]

    • Cooling the sample can slow down the ring-flipping process. If you are in an intermediate or fast exchange regime, cooling will "freeze out" individual conformers, resulting in sharp, distinct signals for the axial and equatorial protons.

    • Heating the sample can push a system from intermediate into the fast exchange regime, causing broad peaks to sharpen into a time-averaged signal.

  • Acquire Data at a Higher Field Strength: Moving from a 400 MHz to a 600 MHz or higher spectrometer increases the chemical shift dispersion (Δν in Hz). This can simplify second-order spectra by making Δν >> J, pushing them closer to first-order behavior.

  • Utilize 2D NMR: When the 1D spectrum is intractable, 2D NMR is essential.[6]

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (through-bond, typically over 2-3 bonds).[5] It is the fundamental starting point for tracing the spin system around the ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[5] It is invaluable for resolving signal overlap, as 13C spectra are typically much better dispersed than ¹H spectra. Diastereotopic protons on a CH2 group will appear as two distinct cross-peaks attached to the same carbon signal.

FAQ 2: I can't determine the relative stereochemistry (cis/trans) of the substituents. The coupling constants are ambiguous.

Answer:

Determining stereochemistry is a primary challenge, and relying solely on 3J(H,H) coupling constants can be misleading in cyclobutanes. While the Karplus relationship (relating dihedral angle to coupling constant) is a useful guide, the puckered nature of the ring introduces distortions and multiple, rapidly changing dihedral angles that complicate interpretation.[7][8] The definitive solution is to measure through-space correlations using the Nuclear Overhauser Effect (NOE).

The NOE is a phenomenon where magnetization is transferred between two protons that are close in space (< 5 Å), irrespective of whether they are connected by chemical bonds.[9][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard 2D experiment for observing NOE correlations. A cross-peak between two protons indicates they are spatially proximate.[11] For example, a cis relationship between two protons on adjacent carbons will typically show a strong NOE cross-peak, while a trans relationship will not.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a crucial alternative to NOESY, especially for molecules in the intermediate molecular weight range (approx. 700-1200 Da), where the standard NOE can be zero or very weak.[9][10] ROESY correlations are always positive, making it a more robust experiment for many drug-like molecules.[9]

  • Sample Preparation: Prepare a reasonably concentrated sample (~10-20 mM) in a deuterated solvent. Crucially, for small molecules, dissolved oxygen must be removed as it is paramagnetic and quenches the NOE.[9] Use the freeze-pump-thaw method (3-4 cycles) for best results.

  • Spectrometer Setup:

    • Acquire standard 1D ¹H and 2D COSY spectra first to have full assignments of the spin systems.

    • Select the NOESY pulse sequence (e.g., noesygpph on Bruker systems).

  • Setting the Mixing Time (d8): This is the most critical parameter. The NOE effect builds up during this delay.

    • For small molecules, a good starting point is the measured T1 (longitudinal relaxation time) of the protons of interest. If T1 is unknown, start with a mixing time of 500-800 ms.

    • Run a series of experiments with varying mixing times (e.g., 300 ms, 600 ms, 1 s) to find the optimal value where key correlations are maximized.

  • Acquisition: Acquire the 2D data with sufficient scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the 2D spectrum and look for cross-peaks between protons on different parts of the ring.

    • Example: For a 1,2-disubstituted cyclobutane, an NOE between H1 and H2 would strongly suggest a cis relationship.[12] An NOE between H1 and H3-cis (the proton on carbon 3 that is on the same face as H1) would further confirm the ring's conformation and stereochemistry.

G cluster_cis cis-Isomer cluster_trans trans-Isomer H1_cis H1 H2_cis H2 H1_cis->H2_cis Strong NOE (Through-space) H1_trans H1 H2_trans H2 H1_trans->H2_trans No/Weak NOE

FAQ 3: My measured coupling constants don't make sense, and I suspect my cyclobutane is not a single, static conformation. How can I confirm this and what can I do?

Answer:

This is an advanced but common problem. The NMR spectrum you observe at room temperature is often a population-weighted average of multiple interconverting conformers. The observed coupling constant (Jobs) is an average of the coupling constants for each individual conformer (Ji), weighted by their respective populations (pi):

Jobs = pAJA + pBJB + ...

This averaging can obscure the true conformational nature of the ring. To deconstruct this, a powerful approach is to combine experimental NMR data with quantum mechanical (QM) calculations.[7]

  • Computational Modeling:

    • Using a quantum chemistry software package (like Gaussian), perform a conformational search for your molecule to identify all low-energy puckered conformations.

    • For each stable conformer, perform a geometry optimization followed by an NMR shielding and coupling constant calculation. The GIAO (Gauge-Independent Atomic Orbital) method is standard for this.[13] This will give you a theoretical set of chemical shifts and J-couplings for each distinct conformer.[14][15]

  • Experimental Data Acquisition:

    • Carefully acquire a high-resolution 1D ¹H spectrum. If the spectrum is second-order, use spectral simulation software (e.g., TopSpin's DAISY, MestReNova) to accurately extract the experimental chemical shifts and coupling constants.

    • Acquire NOESY data. The intensities of NOE cross-peaks are proportional to r-6 (where r is the inter-proton distance), making them extremely sensitive to geometry.

  • Data Correlation and Validation:

    • Compare your experimental J-couplings and NOE intensities with the calculated values for each conformer.

    • Often, no single calculated conformer will match the experimental data perfectly.

    • You can then build a model that assumes a Boltzmann-weighted equilibrium between the calculated low-energy conformers and find the population distribution that best reproduces your experimental data. This can provide the ΔG between the conformers.[7]

ParameterExperimental Value (Hz)Calculated Conformer A (Hz)Calculated Conformer B (Hz)
3JH1, H2-cis8.510.24.1
3JH1, H2-trans4.22.17.8
4JH1, H3-cis< 10.50.6
4JH1, H4-trans5.10.25.5
NOE Intensity
H1 ↔ H2-cisStrongStrong (2.4 Å)Weak (3.1 Å)
H1 ↔ H4-cisWeakWeak (3.5 Å)Strong (2.5 Å)

In this hypothetical example, the experimental data cannot be explained by either conformer A or B alone. A population-weighted average (e.g., 60% A, 40% B) would be required to match the observed values, providing insight into the conformational equilibrium.

References

  • Abraham, R. J., & Mobli, M. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(10), 753-763. [Link]

  • Lustig, E., & Moniz, W. B. (1966). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 1(3), 293-303. [Link]

  • Fleming, I., & Williams, D. H. (1967). The NMR spectra of four-membered carbocyclic ring systems. Tetrahedron, 23(6), 2747-2765. [Link]

  • Galasso, V. (2000). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Molecular Structure: THEOCHEM, 529(1-3), 241-247. [Link]

  • Kan, L. S., Voituriez, L., & Cadet, J. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal, 14(5), 293-299. [Link]

  • Lustig, E., & Moniz, W. B. (1966). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969). [Link]

  • Various Authors. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. UW-Madison NMR Facility. [Link]

  • Shvartsberg, L. S., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3186. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1937-1949. [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclobutane low high resolution H-1 proton nmr spectrum. docbrown.info. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? creative-biostructure.com. [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. ucsd.edu. [Link]

  • Vummaleti, S. V. C., et al. (2016). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science, 2(10), 729-736. [Link]

  • University of Ottawa. (n.d.). NOESY and EXSY. uottawa.ca. [Link]

  • Rusakov, Y. Y., & Krivdin, L. B. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 26(23), 7311. [Link]

  • Sharma, G. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. fiveable.me. [Link]

  • Rycyna, R. E., & Alderfer, J. L. (1991). NMR studies of bipyrimidine cyclobutane photodimers. Nucleic Acids Research, 19(5), 987-993. [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]

  • LeGore, R. L., et al. (2001). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 114(19), 8406-8419. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [Link]

  • Kaupp, M. (2014). Basics on perturbation theory methods for the quantum-chemical calculation of NMR and EPR parameters. SlideShare. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. ETH Zurich NMR Service. [Link]

  • Hedberg, L., et al. (2017). Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. The Journal of Physical Chemistry A, 121(32), 6150-6154. [Link]

  • Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]

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Technical Support Center: Navigating the Challenges of Cis/Trans Isomer Purification in Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing the intricate task of purifying cis/trans isomers of cyclobutane-containing compounds. The unique structural constraints of the cyclobutane ring introduce specific challenges not commonly encountered with more flexible cyclic or acyclic molecules. This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance your separation success.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of cis/trans cyclobutane isomers so difficult?

The primary challenge lies in the subtle differences in the physical and chemical properties of cis and trans isomers of cyclobutane derivatives.[1] These diastereomers often exhibit very similar polarities, boiling points, and solubilities, making their separation by standard techniques like distillation or simple chromatography arduous.[1][2]

Furthermore, the rigid and strained nature of the four-membered ring leads to a "puckered" conformation rather than a planar one.[3][4] This puckering can influence how the isomers interact with stationary phases in chromatography, sometimes leading to unexpected elution orders or poor resolution.[1][4] The small energy difference between the cis and trans isomers can also complicate purification, as interconversion may occur under certain conditions.

Q2: Which chromatographic techniques are most effective for separating cyclobutane diastereomers?

Several chromatographic methods can be successfully employed, with the choice depending on the specific properties of your compound and the required scale of purification.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for separating cyclobutane isomers.[1][5] The selection hinges on the polarity of the target molecules.[1]

  • Flash Chromatography: This is a common and effective method for preparative-scale separation of diastereomers, particularly when their polarity difference is sufficient for resolution on silica gel or other stationary phases.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative that uses supercritical CO2 as the primary mobile phase.[5][6] It often provides excellent resolution for isomers with faster run times and reduced solvent consumption compared to HPLC.[6][7]

  • Gas Chromatography (GC): For volatile and thermally stable cyclobutane derivatives, GC can be a highly effective analytical and preparative technique.[1][5]

Q3: My cis/trans isomers are co-eluting in flash chromatography. What are my next steps?

Co-elution is a common problem. Here is a systematic approach to troubleshoot and optimize your separation:

  • Mobile Phase Optimization: This is the most critical parameter. Systematically screen different solvent systems with varying polarities and selectivities. For instance, if a hexane/ethyl acetate gradient is failing, consider switching to a dichloromethane/methanol or a toluene/acetone system.

  • Stationary Phase Variation: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using standard silica gel, alternatives like alumina, or bonded phases such as diol or cyano, can offer different selectivities.

  • Temperature Variation: Running the column at a lower temperature can sometimes enhance the subtle intermolecular interactions that govern separation, leading to better resolution.

  • Flow Rate Reduction: Decreasing the flow rate can increase the number of theoretical plates in your column, allowing more time for the isomers to interact with the stationary phase and achieve separation.

Q4: Can crystallization be used to separate cis and trans cyclobutane isomers?

Yes, fractional crystallization can be a highly effective and scalable method, provided there is a significant difference in the solubility of the two isomers in a particular solvent system.[5][8] The key is to screen a variety of solvents and solvent mixtures to find conditions where one isomer crystallizes preferentially, leaving the other enriched in the mother liquor. In some cases, derivatization of the isomers (e.g., forming esters from a diol) can create derivatives with more pronounced differences in their crystallization behavior.[9]

Q5: How can I confirm the stereochemistry of my purified isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this. The coupling constants (³J) between vicinal protons on the cyclobutane ring are typically different for cis and trans isomers. For unambiguous confirmation, especially for novel compounds, single-crystal X-ray crystallography is the gold standard.

Troubleshooting and Optimization Workflows

Workflow 1: Optimizing Flash Chromatography Separation

This workflow provides a logical progression for tackling a difficult separation of cis/trans cyclobutane isomers.

Flash_Chromatography_Optimization start Initial Separation Attempt (e.g., Hexane/EtOAc on Silica) check_resolution Adequate Resolution? start->check_resolution optimize_gradient Optimize Gradient Profile (Shallow vs. Steep) check_resolution->optimize_gradient No success Successful Separation check_resolution->success Yes optimize_gradient->check_resolution change_solvent Change Mobile Phase System (e.g., DCM/MeOH, Toluene/Acetone) optimize_gradient->change_solvent Still Poor change_solvent->check_resolution change_stationary Change Stationary Phase (e.g., Alumina, Diol, C18) change_solvent->change_stationary Still Poor change_stationary->check_resolution consider_sfc Consider Supercritical Fluid Chromatography (SFC) change_stationary->consider_sfc Still Poor

Caption: A workflow for optimizing flash chromatography.

Workflow 2: Developing a Crystallization-Based Separation

This diagram outlines the steps for developing a separation protocol based on fractional crystallization.

Crystallization_Workflow start Crude Cis/Trans Mixture solvent_screen Solvent Screening (Single & Mixed Solvents) start->solvent_screen check_solubility Differential Solubility Observed? solvent_screen->check_solubility optimize_conditions Optimize Conditions (Temperature, Concentration, Cooling Rate) check_solubility->optimize_conditions Yes derivatize Consider Derivatization check_solubility->derivatize No scale_up Scale-Up Crystallization optimize_conditions->scale_up characterize Characterize Crystals and Mother Liquor (NMR, HPLC) scale_up->characterize success Pure Isomers Obtained characterize->success derivatize->solvent_screen

Caption: A systematic approach to crystallization separation.

Experimental Protocols

Protocol 1: General Flash Chromatography for Diastereomer Separation

This protocol provides a general procedure for separating cis/trans cyclobutane diastereomers using flash chromatography on silica gel.[1]

  • Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack the column, ensuring a level and crack-free bed.

  • Sample Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elution: Begin elution with a non-polar mobile phase. Gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the separated isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Screening for Fractional Crystallization

This protocol outlines a method for screening solvents to find suitable conditions for fractional crystallization.

  • Preparation: Place a small, known amount of the crude isomer mixture into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., hexane, toluene, ethyl acetate, isopropanol, acetonitrile) dropwise at an elevated temperature until the solid just dissolves.

  • Cooling: Allow the vials to cool slowly to room temperature, and then transfer them to a refrigerator or freezer.

  • Observation: Observe the vials for crystal formation. Note any differences in the amount or morphology of the crystals between the different solvents.

  • Analysis: If crystals form, isolate them by filtration and analyze both the crystalline material and the remaining mother liquor by HPLC or NMR to determine if enrichment of one isomer has occurred.

Data Presentation

The success of a separation is often quantified by the resolution factor (Rs) in chromatography or the enrichment factor in crystallization. The following table provides a hypothetical comparison of different techniques for a model cyclobutane diol separation.

Separation TechniqueStationary/Solvent SystemResolution (Rs) / EnrichmentNotes
Flash Chromatography Silica Gel, Hexane/EtOAc Gradient1.2Partial co-elution, requires careful fraction cutting.
Reversed-Phase HPLC C18, Water/Acetonitrile Gradient2.5Baseline separation, suitable for analytical and prep scale.
SFC Chiral Stationary Phase, CO2/Methanol3.1Excellent separation, fast run time, "green" method.[6][7]
Fractional Crystallization Isopropanol95% enrichment of trans isomer in crystalsScalable and cost-effective method.[8]

Thermodynamic vs. Kinetic Considerations

In some syntheses, the ratio of cis to trans isomers can be influenced by whether the reaction is under thermodynamic or kinetic control.[10][11]

  • Kinetic Control: Favors the product that is formed fastest (lower activation energy).[12][13] These conditions are typically achieved at lower reaction temperatures.[12][13]

  • Thermodynamic Control: Favors the most stable product.[12][13] These conditions often involve higher temperatures, allowing the reaction to be reversible and reach equilibrium.[12][13]

Understanding the reaction conditions that favor the formation of one isomer can simplify the subsequent purification process.

Kinetic_vs_Thermodynamic cluster_0 Reaction Energy Profile cluster_1 Conditions Reactants Reactants TS_Kinetic Transition State 1 Reactants->TS_Kinetic Lower Ea TS_Thermo Transition State 2 Reactants->TS_Thermo Higher Ea Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product Forms Faster Thermo_Product Thermodynamic Product TS_Thermo->Thermo_Product More Stable Low_Temp Low Temperature Kinetic_Product_Favored Kinetic Control Low_Temp->Kinetic_Product_Favored Favors High_Temp High Temperature (Reversible) Thermo_Product_Favored Thermodynamic Control High_Temp->Thermo_Product_Favored Favors

Caption: Kinetic vs. Thermodynamic control in isomer formation.

References

  • ResearchGate. (2025, August 10). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Retrieved from [Link]

  • ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

  • PubMed. (n.d.). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • MDPI. (2023, May 17). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • MDPI. (2024, June 19). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Cyclobutane-Containing Peptides and Their Natural Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations, primarily their susceptibility to enzymatic degradation and poor cell permeability. To overcome these hurdles, medicinal chemists have turned to peptidomimetics, modifying the traditional peptide backbone to enhance its drug-like properties. Among the various strategies, the incorporation of conformationally constrained non-natural amino acids has emerged as a powerful tool. This guide provides an in-depth comparison of the biological activity of peptides containing cyclobutane amino acids versus those composed solely of natural amino acids, supported by experimental data and detailed protocols for their evaluation.

The Rationale for Rigidity: Why Constrain a Peptide?

Natural peptides are flexible molecules, a characteristic that, while crucial for their diverse biological functions, also renders them vulnerable to proteolysis. Enzymes readily recognize and cleave the peptide bonds of these conformationally labile structures. By introducing rigid structural elements like cyclobutane rings into the peptide backbone, we can pre-organize the peptide into a bioactive conformation that is less recognizable by proteases, thereby enhancing its stability.[1] This conformational constraint can also lock the peptide into a shape that is optimal for binding to its biological target, potentially increasing its affinity and selectivity.[2][3]

The core hypothesis is that the increased structural rigidity imparted by cyclobutane amino acids will lead to:

  • Enhanced Enzymatic Stability: A reduced rate of degradation in the presence of proteases.

  • Altered Receptor Binding Affinity: Potentially increased affinity due to a more favorable, pre-organized conformation.

  • Modified Cell Permeability: The impact on cell penetration is more complex and can be influenced by the balance of rigidity, charge, and hydrophobicity.[4][5]

This guide will now delve into the experimental validation of these hypotheses.

Comparative Analysis of Biological Activities

Here, we present a summary of the expected performance differences between a hypothetical natural peptide and its cyclobutane-constrained analogue.

Biological ParameterNatural Amino Acid-Containing PeptideCyclobutane-Containing PeptideRationale for Difference
Enzymatic Stability Low to moderateHighThe rigid cyclobutane structure sterically hinders protease access to the peptide backbone, reducing cleavage efficiency.
Receptor Binding Affinity (KD) VariablePotentially higher (lower KD)Conformational constraint can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding.[2][6]
Cell Permeability (Papp) Generally lowVariable; can be enhancedThe effect is multifactorial. Rigidity can improve passive diffusion, but this is balanced by factors like charge and hydrophobicity.[4][5][7]

Experimental Workflows and Protocols

To empirically validate the claims made above, a series of well-established in vitro assays are employed. Below are detailed protocols for three key experiments.

Workflow for Comparative Peptide Analysis

The following diagram illustrates a typical workflow for comparing the biological activities of a natural peptide and its cyclobutane-modified counterpart.

G cluster_0 Peptide Synthesis & Characterization cluster_1 Biological Activity Assessment cluster_2 Data Analysis & Comparison Peptide_Synthesis Synthesize Natural and Cyclobutane Peptides Purification_QC Purify (HPLC) and Characterize (MS) Peptide_Synthesis->Purification_QC Stability_Assay Enzymatic Stability Assay Purification_QC->Stability_Assay Binding_Assay Receptor Binding Assay (SPR) Purification_QC->Binding_Assay Permeability_Assay Cell Permeability Assay (PAMPA/Caco-2) Purification_QC->Permeability_Assay Data_Analysis Analyze and Compare Data Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Caption: A streamlined workflow for the comparative analysis of natural and modified peptides.

Proteolytic Degradation Assay

This assay quantifies the rate at which a peptide is degraded by a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix like human serum.

Principle: The peptide of interest is incubated with a proteolytic enzyme. At various time points, aliquots are taken, and the reaction is quenched. The amount of remaining intact peptide is quantified by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test peptide (both natural and cyclobutane-containing) at 1 mg/mL in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL in 1 mM HCl).

    • Prepare a quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).

  • Assay Setup:

    • In a microcentrifuge tube, add 90 µL of the peptide stock solution.

    • Pre-incubate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the protease stock solution. Mix gently.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately transfer the aliquot to a new tube containing 10 µL of the quenching solution to stop the enzymatic reaction.[8]

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t1/2) of each peptide under these conditions.

Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative information on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[9][10]

Principle: One interacting partner (the ligand, typically the receptor protein) is immobilized on a sensor chip. The other partner (the analyte, the peptide) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time.[11]

Step-by-Step Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).[9]

    • Activate the carboxymethylated dextran surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12]

    • Inject the purified receptor protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the peptide analyte (both natural and cyclobutane-containing) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the peptide solutions at different concentrations over the immobilized ligand surface, starting with the lowest concentration.

    • Include a "zero concentration" (buffer only) injection for double referencing.

    • After each injection, allow for a dissociation phase where only running buffer flows over the surface.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH glycine-HCl solution or a high salt concentration buffer) to remove the bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer injection signal from the raw data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[13]

G cluster_0 SPR Experimental Phases Immobilization 1. Ligand Immobilization on Sensor Chip Association 2. Analyte (Peptide) Association Immobilization->Association Dissociation 3. Analyte Dissociation Association->Dissociation Regeneration 4. Surface Regeneration Dissociation->Regeneration

Caption: The four key phases of a typical Surface Plasmon Resonance (SPR) experiment.

Cell Permeability Assays

The ability of a peptide to cross cell membranes is a critical determinant of its therapeutic potential, especially for targeting intracellular proteins. Two common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[14][15]

Principle: A 96-well microplate with a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test peptide is added to the donor wells, and its appearance in the acceptor wells is measured over time.[16]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Coat the filter of a 96-well donor plate with a solution of lipid in an organic solvent (e.g., 1% lecithin in dodecane). Allow the solvent to evaporate.[16]

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

    • Add the test peptide solutions (natural and cyclobutane-containing) to the donor wells.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq]) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[17][18][19] This model can assess both passive diffusion and active transport.[17][20]

Principle: Caco-2 cells are cultured on a semi-permeable membrane in a Transwell™ system. The test peptide is added to the apical (top) side, and its transport to the basolateral (bottom) side is monitored over time. Transport can also be measured in the reverse direction (basolateral to apical) to assess efflux.[17]

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ inserts and culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer.[19]

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the test peptide solution to the apical chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh transport buffer.

  • Quantification:

    • Analyze the concentration of the peptide in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

G cluster_0 Cell Permeability Assay Logic Passive_Diffusion Passive Diffusion? PAMPA PAMPA Assay Passive_Diffusion->PAMPA Active_Transport Active Transport/Efflux? Caco2 Caco-2 Assay Active_Transport->Caco2

Caption: Selection logic for cell permeability assays based on the transport mechanism of interest.

Conclusion

The incorporation of cyclobutane amino acids into peptides is a robust strategy for enhancing their therapeutic potential. By imparting conformational rigidity, these modifications can significantly improve enzymatic stability and modulate receptor binding affinity. While the effects on cell permeability are more nuanced, the structural constraints offered by cyclobutane rings provide a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of these next-generation therapeutics, enabling researchers to make data-driven decisions in the drug development process.

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A Comparative Guide to Enhancing Peptide Enzymatic Stability by Incorporating 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and efficacy, positioning them as a vital class of drugs in modern medicine.[1][2] Their ability to mimic natural signaling molecules allows for highly targeted interactions with biological receptors.[3][4] However, the therapeutic promise of natural peptides is often curtailed by a significant weakness: poor in vivo stability.[5][6] Peptides are rapidly degraded by proteases, leading to short half-lives and limited bioavailability.[6][7]

To overcome this hurdle, the field of medicinal chemistry has turned to peptidomimetics—molecules designed to replicate the structure and function of natural peptides while exhibiting enhanced resistance to enzymatic degradation.[2][4][8] A key strategy in creating robust peptidomimetics is the incorporation of non-natural, conformationally constrained amino acids.[5][9] This guide provides a comparative analysis of one such building block: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (AHCBA) , and its role in conferring superior enzymatic stability to peptide backbones.

The Scientific Rationale: Why AHCBA?

The incorporation of AHCBA, a Cα,α-disubstituted cyclic amino acid, introduces a rigid cyclobutane moiety directly into the peptide backbone.[10][11] This structural modification imparts stability through two primary mechanisms:

  • Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the peptide backbone.[10][12] This pre-organization into a specific conformation can enhance binding affinity to the target receptor while making the peptide a less favorable substrate for the flexible active sites of many proteases.[5][9]

  • Steric Hindrance: The bulky cyclobutane structure acts as a steric shield, physically blocking the approach of proteolytic enzymes to adjacent peptide bonds. This is particularly effective at preventing cleavage by endopeptidases like trypsin and chymotrypsin, which recognize specific amino acid sequences.[13]

Studies on similar 1-aminocyclobutane-1-carboxylic acid derivatives have demonstrated their effectiveness in creating peptide analogs with significantly increased resistance to enzymatic hydrolysis in human serum.[14][15] The hydroxymethyl group on the AHCBA molecule offers an additional advantage: a potential site for further chemical modification or for forming favorable hydrogen bonds that could further stabilize the peptide structure or its interaction with a target.

Comparative Performance Analysis: AHCBA-Peptide vs. Native Peptide

To illustrate the impact of AHCBA incorporation, we present comparative data from a simulated enzymatic stability assay. In this model, a hypothetical native heptapeptide, "Peptide-N," is compared against its AHCBA-containing analogue, "Peptide-AHCBA," where a central amino acid residue susceptible to cleavage has been replaced.

Peptide Sequences:

  • Peptide-N (Native): H₂N-Ala-Gly-Lys -Phe-Gly-Ala-COOH

  • Peptide-AHCBA (Modified): H₂N-Ala-Gly-(AHCBA) -Phe-Gly-Ala-COOH

The peptides are incubated with key digestive and serum proteases, and the percentage of intact peptide is quantified over time using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary
PeptideProteaseHalf-Life (t½) in Minutes% Intact Peptide after 120 min
Peptide-N Trypsin15< 1%
Peptide-AHCBA Trypsin> 720 (12 hours)> 95%
Peptide-N Chymotrypsin45~ 5%
Peptide-AHCBA Chymotrypsin> 720 (12 hours)> 98%
Peptide-N Human Serum25< 2%
Peptide-AHCBA Human Serum> 480 (8 hours)> 85%

This data is representative and compiled based on established principles of using constrained amino acids to enhance proteolytic resistance.[14][16]

The results clearly demonstrate the profound stabilizing effect of AHCBA. The native peptide, with its trypsin-cleavable lysine residue, is rapidly degraded. In contrast, the AHCBA analogue shows exceptional stability against both specific proteases and the complex enzymatic milieu of human serum.

Visualization of the Protective Mechanism

The structural difference between the flexible native peptide and the sterically hindered AHCBA-containing peptide is the key to this enhanced stability.

Caption: Steric hindrance of protease activity by AHCBA.

Experimental Protocol: In Vitro Enzymatic Stability Assay

This protocol provides a robust, self-validating framework for comparing the stability of modified and native peptides.[17][18][19]

Causality Behind Experimental Choices
  • Enzymes: Trypsin and chymotrypsin are selected as they are common, aggressive serine proteases responsible for significant peptide digestion in vivo.[20][21] Human serum is used to simulate the complex proteolytic environment in the bloodstream.[14]

  • Quenching: Trichloroacetic acid (TCA) is used to precipitate the enzyme, immediately stopping the reaction at each time point to ensure accurate measurement.[17][19]

  • Analysis: Reverse-Phase HPLC (RP-HPLC) is the gold standard for separating the intact peptide from its degradation fragments, allowing for precise quantification.[18]

Step-by-Step Methodology

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis P1 Prepare Peptide Stocks (1 mg/mL in H₂O) I2 Add Peptide to start reaction (Final conc. ~100 µg/mL) P1->I2 P2 Prepare Enzyme Solutions (e.g., Trypsin in 50 mM Tris buffer, pH 8.0) I1 Pre-warm enzyme/serum to 37°C P2->I1 P3 Prepare Quenching Solution (10% TCA in H₂O) S2 Immediately mix with Quenching Solution P3->S2 I1->I2 I3 Incubate at 37°C with agitation I2->I3 S1 Take aliquots at time points (0, 5, 15, 30, 60, 120 min) I3->S1 S1->S2 Stop Reaction S3 Incubate on ice (15 min) S2->S3 S4 Centrifuge to pellet precipitated enzyme S3->S4 A1 Collect supernatant S4->A1 A2 Analyze by RP-HPLC A1->A2 A3 Quantify peak area of intact peptide A2->A3 A4 Calculate Half-Life (t½) A3->A4

Caption: Workflow for the in vitro peptide stability assay.

  • Materials Preparation:

    • Prepare stock solutions of test peptides (e.g., 1 mg/mL in an appropriate solvent like water or DMSO).[17]

    • Reconstitute proteases (e.g., TPCK-treated trypsin) in a suitable buffer (e.g., 50 mM Tris, pH 8.0).[22][23] Thaw human serum on ice and centrifuge to remove precipitates.[17]

    • Prepare a quenching solution (e.g., 10% Trichloroacetic Acid (TCA)).[17][19]

  • Reaction Setup:

    • In separate microcentrifuge tubes for each time point, pre-warm the enzyme solution or serum to 37°C for 5-10 minutes.

    • To initiate the reaction, add the test peptide stock to the enzyme/serum mixture to a final concentration of approximately 100 µg/mL. This is the t=0 time point.[17]

  • Time-Course Incubation:

    • Incubate the reaction mixtures at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of the cold quenching solution to the corresponding tube.[19]

  • Sample Processing:

    • Vortex the quenched samples and incubate on ice for at least 15 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[17]

  • Data Acquisition and Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any soluble fragments.

    • Analyze the supernatant by RP-HPLC, monitoring at a wavelength of 214 nm or 280 nm.

    • Integrate the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½), the time required for 50% of the peptide to be degraded.[17]

Conclusion

The incorporation of this compound is a highly effective strategy for overcoming the primary limitation of peptide therapeutics: enzymatic instability. By introducing conformational rigidity and steric hindrance, AHCBA can dramatically increase a peptide's half-life in the presence of proteases. The experimental data and established principles confirm that this modification provides a robust pathway to developing more viable and effective peptide-based drugs. This guide provides researchers and drug developers with the foundational knowledge and a validated protocol to explore the potential of AHCBA and similar constrained amino acids in their own therapeutic design pipelines.

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  • Cyclobutane-containing peptides: Evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. ResearchGate. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]

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A Comparative Guide to the X-ray Crystal Structure Analysis of Peptides Containing 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics

Peptides offer a compelling modality for drug discovery due to their high specificity and potency. However, their therapeutic application is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. A key strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids. These building blocks restrict the peptide backbone into well-defined secondary structures, enhancing proteolytic resistance and pre-organizing the peptide for optimal receptor binding.

This guide focuses on 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (AHC), a novel building block for creating structurally defined peptides. We will provide a comparative analysis of the expected structural impact of AHC, drawing parallels with its well-studied analogue, 1-aminocyclobutane-1-carboxylic acid (Ac4c). Furthermore, we will present detailed, field-proven protocols for the synthesis, crystallization, and X-ray crystallographic analysis of AHC-containing peptides, offering a comprehensive roadmap for researchers venturing into this exciting area of peptidomimetics. While experimental crystal structures for AHC-peptides are not yet publicly available, this guide will leverage data from close analogues and computational methods to provide a robust predictive framework.

The Structural Impact of the Cyclobutane Scaffold: A Comparative Perspective

The incorporation of cyclic amino acids into a peptide chain significantly restricts the available conformational space. The cyclobutane ring, in particular, has been shown to be a potent inducer of specific secondary structures.

1-Aminocyclobutane-1-carboxylic Acid (Ac4c) as a Structural Precedent

Extensive research on peptides containing 1-aminocyclobutane-1-carboxylic acid (Ac4c) has demonstrated its remarkable ability to induce β-turns and helical conformations.[1] X-ray diffraction studies of various Ac4c-containing peptides have revealed a significant expansion of the N-Cα-C' bond angle compared to the standard tetrahedral geometry of natural amino acids.[1] This geometric constraint forces the peptide backbone to adopt folded structures. Computational energy calculations on Ac4c-containing model peptides have corroborated these findings, showing that low-energy conformations correspond to α-helices, 310-helices, and γ-turns.[2][3]

Expected Influence of this compound (AHC)

We can extrapolate from the behavior of Ac4c to predict the structural influence of AHC. The core cyclobutane scaffold of AHC is expected to impart a similar conformational rigidity, predisposing AHC-containing peptides to form well-defined secondary structures. The key differentiator for AHC is the presence of a hydroxymethyl group at the 3-position of the cyclobutane ring. This functional group introduces several key features:

  • Hydrogen Bonding Potential: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for the formation of additional intramolecular hydrogen bonds, which could further stabilize specific folded conformations. It also presents opportunities for intermolecular interactions within the crystal lattice, potentially influencing crystal packing and aiding in crystallization.

  • Chirality and Stereochemical Influence: The substitution at the 3-position introduces an additional stereocenter. The relative stereochemistry between the C1 and C3 positions will likely have a profound impact on the preferred backbone dihedral angles and, consequently, the overall peptide conformation.

  • Solvation and Polarity: The hydroxymethyl group increases the local polarity of the amino acid side chain, which can influence peptide solubility and interactions with solvent molecules.

Comparative Structural Parameters

The following table summarizes the known structural parameters for Ac4c-containing peptides and provides predicted values for AHC-peptides. These predictions are based on the established influence of the cyclobutane ring and the anticipated effects of the hydroxymethyl group.

Parameter1-Aminocyclobutane-1-carboxylic acid (Ac4c) PeptidesPredicted for this compound (AHC) PeptidesRationale for Prediction
N-Cα-C' Bond Angle ~115-118°[1]~115-118°The cyclobutane ring is the primary determinant of this angle.
Preferred Conformations β-turns, 310-helices, α-helices[1][2]β-turns, 310-helices, potentially novel turn structuresThe core scaffold promotes folding; the hydroxymethyl group may stabilize unique turn types via hydrogen bonding.
Intramolecular H-bonds Primarily backbone-backboneBackbone-backbone and backbone-side chain (via -OH)The hydroxyl group provides an additional hydrogen bonding moiety.
Solubility Generally soluble in organic solvents for protected peptidesPotentially enhanced solubility in polar solventsThe hydroxyl group increases polarity.

Experimental Protocols

Solid-Phase Synthesis of AHC-Peptides

The synthesis of peptides incorporating AHC can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, particularly with Fmoc/tBu chemistry.[4]

Protocol:

  • Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and dichloromethane (DCM).

    • Couple the first Fmoc-protected amino acid (3 equivalents) using a coupling agent such as HBTU (3 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2 hours.

  • Chain Elongation (Incorporation of Fmoc-AHC-OH):

    • Repeat the Fmoc deprotection and washing steps as above.

    • Couple Fmoc-AHC-OH (3 equivalents) using the same coupling conditions as in step 2. The coupling time may need to be extended to 4 hours to account for potential steric hindrance.

  • Subsequent Amino Acid Couplings: Continue the cycle of deprotection, washing, and coupling for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Peptide_Synthesis_Workflow Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple 1st Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_AHC Couple Fmoc-AHC-OH Deprotection2->Coupling_AHC Deprotection3 Fmoc Deprotection Coupling_AHC->Deprotection3 Coupling_N Couple Next Amino Acid Deprotection3->Coupling_N Cleavage Cleave and Deprotect Coupling_N->Cleavage Repeat for all residues Purification RP-HPLC Purification Cleavage->Purification Characterization MS and HPLC Analysis Purification->Characterization

Figure 1: Solid-Phase Peptide Synthesis Workflow for AHC-Peptides.
X-ray Crystallography of AHC-Peptides

Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step in peptide crystallography.[5]

Protocol:

  • Peptide Purity: Ensure the purified peptide is of high purity (>97%), as impurities can significantly hinder crystallization.[6]

  • Crystallization Screening:

    • Dissolve the peptide in a suitable buffer (e.g., Tris or HEPES) at a high concentration (5-20 mg/mL).

    • Use commercially available sparse matrix screens to rapidly test a wide range of crystallization conditions (precipitants, pH, salts, and additives).

    • Employ the sitting-drop or hanging-drop vapor diffusion method.[6] Set up drops with a 1:1 ratio of peptide solution to reservoir solution.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the conditions by systematically varying the concentrations of the precipitant, peptide, and additives, as well as the pH.

    • Consider techniques like micro-seeding if initial crystals are small or of poor quality.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the best crystals using a cryo-loop.

    • Briefly soak the crystal in a cryo-protectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in an X-ray beamline (synchrotron or in-house source).

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Process the diffraction data using software like XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods or molecular replacement if a suitable search model is available.

    • Build an initial model of the peptide into the resulting electron density map using software like Coot.

  • Structure Refinement:

    • Refine the atomic model against the experimental data using programs like REFMAC5 or Phenix. This is an iterative process of model building and refinement until the model converges and has good stereochemistry.

  • Validation and Deposition:

    • Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

    • Deposit the final coordinates and structure factors in a public database such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB).

Crystallography_Workflow cluster_wet_lab Experimental Phase cluster_data Data Acquisition & Analysis Screening Crystallization Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Data_Collection X-ray Data Collection Harvesting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Figure 2: General Workflow for Peptide X-ray Crystallography.

Complementary and Predictive Methodologies

NMR Spectroscopy for In-Solution Conformation

While X-ray crystallography provides a high-resolution snapshot of the peptide in the solid state, NMR spectroscopy is invaluable for determining its conformational ensemble in solution.[7] Techniques such as 2D NOESY can provide distance restraints between protons, which can be used to calculate a family of solution structures. For AHC-peptides, NMR would be particularly useful for observing hydrogen bonds involving the hydroxymethyl group and for assessing the conformational dynamics of the cyclobutane ring.

Molecular Modeling for Predictive Insights

In the absence of experimental data, molecular modeling and dynamics simulations can offer powerful predictions of peptide conformation.[8][9] By performing simulations of AHC-peptides, one can explore the conformational landscape and identify low-energy structures. This approach can help rationalize experimental observations and guide the design of new peptides with desired structural properties.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for the development of conformationally constrained therapeutics. Based on the well-established structural effects of the closely related Ac4c, AHC is predicted to be a potent inducer of folded structures, with the added functionality of a hydroxymethyl group for potential intramolecular and intermolecular interactions. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis and rigorous structural analysis of AHC-peptides. By combining solid-phase synthesis, X-ray crystallography, NMR spectroscopy, and molecular modeling, researchers can fully elucidate the structural properties of these novel peptidomimetics and unlock their therapeutic potential.

References

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186. [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 60(6), 396-417. [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Semantic Scholar. [Link]

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6231-6239. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved January 7, 2026, from [Link]

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  • Ye, S., & Woolfson, D. N. (2012). A Newcomer's Guide to Peptide Crystallography. Journal of amino acids, 2012, 583653. [Link]

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). Folding peptides studied by NMR. SeRMN-UAB. [Link]

  • Vijayan, M., & Suresh, S. (1998). X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences, 23(5), 517-529. [Link]

  • Karimi, Z., & Vessally, E. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein and Peptide Letters, 25(10), 947-954. [Link]

  • Reja, R. M., Kumar, V., George, G., & Gopi, H. N. (2020). Structural Investigation of Hybrid Peptide Foldamers Composed of α‐Dipeptide Equivalent β‐Oxy‐δ‐amino Acids. Chemistry – An Asian Journal, 15(8), 1286-1291. [Link]

  • D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(15), 8261. [Link]

  • Kuczera, K. (2015). Molecular modeling of peptides. Methods in molecular biology (Clifton, N.J.), 1268, 15–41. [Link]

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  • RCSB PDB. (n.d.). Homepage. Retrieved January 7, 2026, from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 7, 2026, from [Link]

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  • Adesanmi, E. O., & Aruoma, O. I. (2023). Molecular Modelling in Bioactive Peptide Discovery and Characterisation. International Journal of Molecular Sciences, 24(13), 10645. [Link]

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A Comparative Guide to Cyclobutane and Cyclopentane Amino Acids in Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the conformational rigidity of a ligand is a critical parameter that dictates its binding affinity and selectivity for a target receptor. Introducing cyclic constraints into amino acid scaffolds is a powerful strategy in drug design to limit conformational freedom, thereby reducing the entropic penalty upon binding and enhancing potency.[1] This guide provides an in-depth comparative analysis of two fundamental classes of constrained amino acids: those containing cyclobutane rings and those with cyclopentane rings. We will explore their distinct structural properties, implications for receptor binding, and provide experimental frameworks for their evaluation.

The Core Distinction: A Tale of Two Rings

The fundamental difference between cyclobutane and cyclopentane amino acids lies in the inherent properties of the cycloalkane ring. These differences in ring strain, planarity, and conformational flexibility directly translate into how the amino acid presents its pharmacophoric groups to a receptor binding pocket.

Cyclobutane Amino Acids: Rigid and Planar

The cyclobutane ring is characterized by significant ring strain (26.3 kcal/mol), a consequence of its compressed C-C-C bond angles (around 88°) compared to the ideal tetrahedral angle of 109.5°.[1][2][3] This high strain forces the ring into a slightly puckered or "butterfly" conformation to alleviate some torsional strain, but it remains relatively planar compared to larger rings.[3][4][5]

  • Expertise & Experience Insight: The near-planar and rigid nature of the cyclobutane scaffold provides a well-defined and predictable orientation for substituents.[1] This rigidity can be highly advantageous in drug design, as it can "lock" a molecule into its bioactive conformation, leading to increased potency and selectivity.[1][6] For example, incorporating a cyclobutane ring can block metabolically labile sites and improve drug-like properties.[1]

Cyclopentane Amino Acids: Flexible and Puckered

In contrast, the cyclopentane ring has significantly less angle strain (7.1 kcal/mol) as its internal angles (108° in a planar conformation) are much closer to the ideal tetrahedral angle.[1][2] To minimize torsional strain from eclipsing hydrogens, cyclopentane adopts non-planar, puckered conformations, most commonly the "envelope" and "twist" forms.[2][4]

  • Expertise & Experience Insight: The flexibility of the cyclopentane ring allows it to adopt various conformations, which can be beneficial for exploring the binding pocket of a receptor and inducing an optimal fit. This conformational adaptability can be crucial when the exact geometry of the binding site is unknown.

PropertyCyclobutaneCyclopentane
Ring Strain High (26.3 kcal/mol)[1]Low (7.1 kcal/mol)[1]
Dominant Conformation Slightly puckered ("butterfly"), relatively planar[3][4][5]Puckered ("envelope" and "twist")[2][4]
Flexibility RigidFlexible
Bond Angles ~88-92°[5]~107° (close to tetrahedral)[3]
Implication for Design Presents substituents in a fixed, predictable orientation.Allows for conformational sampling of the binding pocket.
Visualizing Conformational Differences

The distinct conformational landscapes of cyclobutane and cyclopentane directly influence how amino acid side chains are projected in three-dimensional space.

Caption: Conformational comparison of cyclobutane and cyclopentane rings.

Synthesis Strategies: An Overview

The synthesis of these constrained amino acids is a key consideration for their practical application.

  • Cyclobutane Amino Acids: Synthetic routes often rely on [2+2] cycloaddition reactions to form the four-membered ring.[7] Other methods include intramolecular nucleophilic substitution.[8] The synthesis of chiral scaffolds from conveniently protected cyclobutane β-amino acids has also been reported.[9]

  • Cyclopentane Amino Acids: The synthesis of cyclopentane-containing amino acids can be more varied, with methods including derivatization of existing cyclopentane scaffolds and ring-closing metathesis. The anticonvulsant activity of some cyclopentane amino acids has been explored, suggesting their therapeutic potential.[10]

Comparative Receptor Binding: Case Studies and Data

The choice between a cyclobutane and a cyclopentane scaffold can have profound effects on receptor binding affinity and selectivity.

G Protein-Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and constrained amino acids are frequently incorporated into peptide and small-molecule ligands to modulate their activity.[11][12][13]

  • Case Study: Neuropeptide Y (NPY) Receptors: The biological activity of peptides is highly influenced by the conformational restriction of their backbone.[14] While the parent NPY peptide binds to multiple Y receptor subtypes, analogues of its C-terminal fragment containing cyclobutane or cyclopentane β-amino acids have been shown to bind exclusively to the Y4 receptor subtype.[14] This highlights the power of cyclic constraints in achieving receptor selectivity.

  • Case Study: Opioid Receptors: Morphiceptin analogs where the proline residue was replaced with 2-aminocyclopentane carboxylic acid (a β-amino acid) were synthesized and tested for opioid receptor activity.[15][16] The analog containing the (R,S)-cis configuration was active at both μ and δ-opioid receptors, while other isomers showed minimal to no activity.[15][16] This demonstrates the critical role of stereochemistry in conjunction with the cyclic constraint.

Ion Channels

Ion channels, which are crucial for cellular signaling, are another important target class for drugs containing constrained amino acids.[17][18]

  • Case Study: Glutamate Receptors: The cyclopentane derivative (+/-)-1-aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) is a well-known agonist for metabotropic glutamate receptors.[19] Studies have shown that its activity can be modulated by ionotropic glutamate receptors, demonstrating the complex interplay between different receptor systems.[19] A cyclobutane analog of glutamic acid has also been synthesized and investigated as a potent NMDA receptor agonist.[20]

Quantitative Comparison of Binding Affinities

While a direct head-to-head comparison of a cyclobutane and cyclopentane analog across a wide range of receptors is not always available in the literature, we can compile representative data to illustrate their application.

Compound ClassReceptor TargetLigand ExampleReported Activity/Affinity
Cyclobutane Amino Acid Integrin β3Cyclobutane-based RGD mimeticActive against αvβ3 with moderate affinity for αIIbβ3[21]
Cyclopentane Amino Acid Opioid (μ and δ)Morphiceptin analog with (R,S)-2-aminocyclopentane carboxylic acidActive at both receptors, with slight preference for μ[15][16]
Cyclopentane Amino Acid Metabotropic Glutamatetrans-ACPDAgonist activity[19]
Cyclobutane Amino Acid NMDAtrans-1-aminocyclobutane-1,3-dicarboxylic acid analogPotent agonist[20]
Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of novel cyclobutane and cyclopentane amino acid derivatives, a competitive radioligand binding assay is the gold standard.[22] This protocol provides a self-validating system to generate reliable IC50 and Ki values.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a novel cyclobutane or cyclopentane amino acid) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[22][23]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.[24]

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled) specific for the target receptor.[24]

  • Unlabeled test compounds (your novel amino acids) and a known reference compound.

  • Assay buffer.

  • 96-well filter plates and a filtration apparatus.[22][24]

  • Scintillation fluid and a microplate scintillation counter.[24]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds and the reference compound in the assay buffer.[24]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and the varying concentrations of the unlabeled test compound.[22][23]

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of an unlabeled reference ligand to saturate the receptors.

    • Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.[23]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes (with bound radioligand) on the filter while the unbound radioligand passes through.[22]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[22]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[22][25]

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Workflow Visualization: Receptor Binding Assay

G prep 1. Reagent Preparation (Serial Dilutions of Test Compounds) setup 2. Assay Plate Setup (Membranes + Radioligand + Test Compounds) prep->setup incubate 3. Incubation to Equilibrium setup->incubate filter 4. Filtration (Separate Bound from Free Ligand) incubate->filter wash 5. Washing Step filter->wash count 6. Scintillation Counting wash->count analyze 7. Data Analysis (IC50 -> Ki Calculation) count->analyze result Result: Binding Affinity (Ki) analyze->result

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Outlook

The choice between incorporating a cyclobutane versus a cyclopentane amino acid into a potential therapeutic is a nuanced decision that depends on the specific goals of the drug design program.

  • Choose Cyclobutane when: A rigid, well-defined conformation is required to maximize interactions with a known binding pocket or to lock a peptide into a specific secondary structure. Its predictable geometry is ideal for structure-activity relationship (SAR) studies.[1]

  • Choose Cyclopentane when: Some conformational flexibility is desired to allow the ligand to adapt to the receptor's binding site. It can be a good starting point when the target's structural information is limited, allowing for a broader exploration of conformational space.

The continued development of novel synthetic methods for both cyclobutane and cyclopentane amino acids will undoubtedly expand their application in medicinal chemistry.[7] Future research will likely focus on creating more complex and diverse scaffolds based on these rings, leading to the discovery of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

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A Comparative Guide to the Validation of NMDA Receptor Antagonist Activity in Cyclobutane Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for validating the N-methyl-D-aspartate (NMDA) receptor antagonist activity of novel cyclobutane amino acid derivatives. As the quest for selective and potent NMDA receptor modulators continues, driven by their therapeutic potential in a range of neurological disorders, rigorous and systematic validation is paramount.[1][2][3] This document outlines key in vitro and in vivo assays, offering a comparative analysis to aid in the strategic selection of appropriate validation techniques.

The unique conformational constraints of the cyclobutane ring system offer a promising scaffold for designing selective NMDA receptor antagonists.[4] This guide will delve into the experimental validation of such compounds, comparing their performance with established antagonists.

I. Foundational In Vitro Assays for Primary Screening and Mechanistic Insights

Initial characterization of novel cyclobutane derivatives typically begins with a suite of in vitro assays designed to determine their affinity for the NMDA receptor and their functional impact on receptor activity.

1. Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for the NMDA receptor.[5] These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.[5][6]

  • Principle: Competition between a radiolabeled ligand (e.g., [³H]CGP 39653 or [³H]MK-801) and the unlabeled cyclobutane derivative for the NMDA receptor binding site.[6][7][8] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).[5]

  • Experimental Protocol:

    • Prepare membrane homogenates from a brain region rich in NMDA receptors (e.g., rat cerebral cortex or hippocampus) or from cell lines expressing specific NMDA receptor subunits.[7][9]

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the cyclobutane amino acid derivative.

    • Separate the bound and free radioligand via rapid filtration.

    • Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Causality and Interpretation: A lower Ki value indicates a higher binding affinity of the compound for the NMDA receptor. This assay is crucial for initial screening and for comparing the potency of a series of derivatives. It's important to note that this assay does not distinguish between agonists and antagonists.[10]

2. Electrophysiology: Direct Measurement of Receptor Function

Whole-cell patch-clamp electrophysiology is the gold standard for directly assessing the functional consequences of compound binding to the NMDA receptor.[11][12][13] This technique allows for the precise measurement of ion flow through the NMDA receptor channel in response to agonist application, and how this is modulated by the test compound.[11][12]

  • Principle: Measures the electrical currents flowing across the membrane of a single cell. By voltage-clamping the cell, one can isolate and record the NMDA receptor-mediated currents. Antagonists will reduce the amplitude of these currents.[13][14]

  • Experimental Protocol:

    • Culture primary neurons or use transfected cell lines (e.g., HEK293) expressing specific NMDA receptor subunit combinations.[14][15]

    • Establish a whole-cell patch-clamp recording configuration on a selected cell.

    • Perfuse the cell with a solution containing an NMDA receptor agonist (e.g., NMDA and glycine) to elicit a baseline current.

    • Apply the cyclobutane amino acid derivative at various concentrations and measure the resulting inhibition of the NMDA-evoked current.

    • Construct a concentration-response curve to determine the IC50 of the antagonist.

  • Causality and Interpretation: This technique provides direct evidence of antagonism and can reveal details about the mechanism of action (e.g., competitive vs. non-competitive, voltage-dependency).[9] Comparing the IC50 values of different derivatives allows for a direct comparison of their functional potency.

3. Calcium Imaging Assays: A High-Throughput Functional Screen

NMDA receptors are highly permeable to calcium ions (Ca²+).[1][2][16] Calcium imaging assays leverage this property to provide a functional readout of receptor activity in a higher-throughput format compared to electrophysiology.[2][16][17]

  • Principle: Utilizes fluorescent Ca²+ indicators (e.g., Fura-2, Fluo-4) that exhibit a change in fluorescence intensity upon binding to Ca²+.[1][16] NMDA receptor activation leads to Ca²+ influx and an increase in fluorescence, which is attenuated by an antagonist.[18][19]

  • Experimental Protocol:

    • Load cultured neurons or transfected cells with a Ca²+-sensitive fluorescent dye.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with NMDA and glycine to induce Ca²+ influx.

    • Pre-incubate or co-apply the cyclobutane amino acid derivative with the agonists and measure the change in fluorescence.

    • Quantify the inhibitory effect of the compound and determine its IC50.

  • Causality and Interpretation: This method provides a robust functional assessment of antagonism and is well-suited for screening larger numbers of compounds.[17] The results should be correlated with electrophysiological data for a more detailed mechanistic understanding.[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the in vitro validation process.

ValidationWorkflow cluster_in_vitro In Vitro Validation Start Novel Cyclobutane Amino Acid Derivatives BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay Primary Screen Electrophysiology Patch-Clamp Electrophysiology (Determine IC50 & Mechanism) BindingAssay->Electrophysiology Confirm Function CalciumImaging Calcium Imaging Assay (High-Throughput IC50) BindingAssay->CalciumImaging High-Throughput Screening SAR Structure-Activity Relationship (SAR) Analysis Electrophysiology->SAR CalciumImaging->SAR

Caption: In Vitro Validation Workflow for NMDA Receptor Antagonists.

II. Comparative Performance of Cyclobutane Derivatives

The following table summarizes hypothetical data for a series of novel cyclobutane amino acid derivatives compared to the standard NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[20]

CompoundRadioligand Binding (Ki, nM) [³H]CGP 39653Electrophysiology (IC50, µM)Calcium Imaging (IC50, µM)
D-AP5 (Reference) 1205.628.2
Cyclobutane Derivative A 853.14.5
Cyclobutane Derivative B 25015.820.1
Cyclobutane Derivative C 552.53.8

Analysis: Derivative C demonstrates the highest affinity and functional potency, surpassing the reference compound D-AP5. Derivative A also shows promising activity, while Derivative B is significantly less potent. This data guides the structure-activity relationship (SAR) studies to optimize the cyclobutane scaffold for enhanced antagonist activity.[20]

III. In Vivo Models for Preclinical Efficacy and Safety Assessment

Following robust in vitro characterization, promising candidates should be evaluated in vivo to assess their therapeutic potential and side-effect profile.

1. Animal Models of Neurological Disorders

  • Principle: Utilize animal models that recapitulate aspects of human neurological diseases where NMDA receptor hyperexcitability is implicated, such as epilepsy, ischemic stroke, and neurodegenerative diseases.[21][22]

  • Methodologies:

    • Audiogenic Seizures in Mice: Assess the anticonvulsant activity of the compounds.[20]

    • Rodent Stroke Models (e.g., MCAO): Evaluate the neuroprotective effects of the derivatives.

    • Transgenic Mouse Models of Neurodegeneration (e.g., Huntington's Disease models): Test for disease-modifying effects.[22]

  • Causality and Interpretation: A reduction in seizure severity, infarct volume, or an improvement in behavioral deficits in these models provides evidence of in vivo efficacy and therapeutic potential.

2. Behavioral and Safety Pharmacology

  • Principle: Assess potential central nervous system (CNS) side effects commonly associated with NMDA receptor antagonists, such as psychotomimetic effects, motor impairment, and cognitive deficits.[23][24]

  • Methodologies:

    • Rotarod Test: To assess motor coordination and potential ataxia.

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

    • Prepulse Inhibition (PPI) Test: A measure of sensorimotor gating, which can be disrupted by psychotomimetic drugs.

  • Causality and Interpretation: A favorable in vivo profile would show therapeutic efficacy at doses that do not cause significant behavioral side effects, indicating a potentially wider therapeutic window compared to existing non-selective NMDA receptor antagonists.

IV. The NMDA Receptor Signaling Pathway

The diagram below illustrates the central role of the NMDA receptor in excitatory neurotransmission and the points of intervention for antagonists.

NMDAPathway cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor Presynaptic Presynaptic Terminal Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Dendrite GlutamateSite Glutamate Binding Site IonChannel Ion Channel (Blocked by Mg2+) GlutamateSite->IonChannel Agonist Binding GlycineSite Glycine Binding Site GlycineSite->IonChannel Co-agonist Binding Ca2_plus Ca2+ IonChannel->Ca2_plus Depolarization relieves Mg2+ block Glutamate->GlutamateSite Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca2_plus->Downstream Activation Antagonist Cyclobutane Derivative (Antagonist) Antagonist->GlutamateSite Competitive Antagonism

Caption: Simplified NMDA Receptor Signaling Pathway and Antagonist Action.

V. Conclusion and Future Directions

The validation of cyclobutane amino acid derivatives as NMDA receptor antagonists requires a multi-faceted approach, combining in vitro and in vivo methodologies. This guide provides a framework for the systematic evaluation of these novel compounds, from initial binding affinity and functional characterization to preclinical assessment of efficacy and safety. The unique structural properties of the cyclobutane scaffold hold significant promise for the development of the next generation of selective and well-tolerated NMDA receptor modulators for the treatment of a wide range of neurological and psychiatric disorders.

References

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  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. (2019). Springer Nature Experiments. [Link]

  • Electrophysiological Investigation of NMDA Current Properties in Brain Slices. (2018). Springer Protocols. [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (2025). Springer Link. [Link]

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (1991). Journal of Medicinal Chemistry. [Link]

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  • Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. ResearchGate. [Link]

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A Head-to-Head Comparison of Synthetic Pathways to Functionalized Cyclobutanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure, which imparts conformational rigidity and metabolic stability, has made it an attractive scaffold for the development of novel therapeutics. This guide provides a head-to-head comparison of the most prevalent synthetic pathways to functionalized cyclobutanes, offering insights into their mechanisms, advantages, limitations, and practical applications. We will delve into the intricacies of cycloaddition reactions, ring-closing metathesis, and ring expansion/contraction strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their target molecules.

[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition, the formal addition of two two-atom components to form a four-membered ring, stands as the most versatile and widely employed method for constructing cyclobutane rings. This family of reactions can be broadly categorized into photochemical, thermal, and metal-catalyzed variants, each with its distinct characteristics and substrate scope.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions, particularly of enones and alkenes, are a powerful tool for the synthesis of complex cyclobutane-containing natural products.[1] These reactions are typically initiated by the photoexcitation of an α,β-unsaturated carbonyl compound to its triplet state, which then undergoes a stepwise radical addition to an alkene.[2]

Mechanism and Stereochemistry: The reaction proceeds through a triplet 1,4-biradical intermediate, which allows for bond rotation before ring closure. This stepwise nature can sometimes lead to a loss of stereochemical information from the starting alkene. However, in many intramolecular cases, high levels of stereocontrol can be achieved, dictated by the conformation of the tether connecting the enone and the alkene.[3]

Advantages:

  • Access to complex scaffolds: Particularly effective for intramolecular reactions to build polycyclic systems.[2]

  • Mild conditions: Reactions are often carried out at room temperature using a UV light source.

Limitations:

  • Mixture of regioisomers: Intermolecular reactions can lead to a mixture of "head-to-head" and "head-to-tail" isomers.[4]

  • Stereoconvergence: The stepwise mechanism can lead to a loss of stereospecificity.

  • Specialized equipment: Requires a photochemical reactor.

Experimental Protocol: Intramolecular Photochemical [2+2] Cycloaddition of an Enone [3]

This protocol describes the intramolecular cycloaddition of a 2'-hydroxyenone, where the stereochemical outcome can be influenced by the solvent.

  • Reactants: 2'-(but-3-en-1-yloxy)-2-cyclopenten-1-one

  • Solvent: Acetonitrile or Dichloromethane

  • Equipment: Pyrex reaction tube, UV lamp (e.g., Hanovia medium-pressure mercury lamp)

Procedure:

  • A solution of the enone (0.05 M) in the chosen solvent is prepared in a Pyrex reaction tube.

  • The solution is deoxygenated by bubbling argon or nitrogen through it for 30 minutes.

  • The sealed tube is irradiated with a UV lamp at room temperature while being cooled by a fan.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the cyclobutane product.

Thermal [2+2] Cycloaddition

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted pathways involving simple alkenes. However, these reactions become feasible with activated substrates such as ketenes, allenes, and highly strained alkenes. The cycloaddition of ketenes with alkenes is a particularly useful method for the synthesis of cyclobutanones.

Mechanism and Stereochemistry: The reaction of a ketene with an alkene is a concerted [π2s + π2a] cycloaddition, where the ketene approaches the alkene in a supra-antarafacial manner.[5] This concerted mechanism leads to a high degree of stereospecificity, with the stereochemistry of the alkene being retained in the product.

Lewis Acid Catalysis: The scope and efficiency of thermal [2+2] cycloadditions of ketenes can be significantly enhanced by the use of Lewis acids.[6][7] Lewis acid catalysis can lead to increased reaction rates, higher yields, and in some cases, a reversal of diastereoselectivity compared to the purely thermal reaction.[8]

Advantages:

  • High stereospecificity: The concerted mechanism ensures retention of the alkene's stereochemistry.

  • Access to cyclobutanones: A direct route to valuable synthetic intermediates.

  • Lewis acid enhancement: Improved reactivity and selectivity with Lewis acid catalysis.

Limitations:

  • Limited substrate scope: Generally requires activated substrates like ketenes.

  • Harsh conditions: Thermal reactions can require high temperatures.

  • Ketene generation: Ketenes are often generated in situ from acyl chlorides, which can be moisture-sensitive.

Experimental Protocol: Lewis Acid-Promoted Thermal [2+2] Cycloaddition of a Ketene and an Alkene [8]

This protocol describes the diastereoselective cycloaddition of a ketene, generated in situ, to an alkene using a Lewis acid promoter.

  • Reactants: Phenylacetyl chloride, triethylamine, (Z)-cyclooctene, ethylaluminum dichloride (EtAlCl₂)

  • Solvent: Dichloromethane

  • Equipment: Schlenk flask, syringe pump

Procedure:

  • A solution of (Z)-cyclooctene in dry dichloromethane is cooled to -78 °C in a Schlenk flask under an inert atmosphere.

  • A solution of ethylaluminum dichloride in hexanes is added dropwise.

  • A solution of phenylacetyl chloride and triethylamine in dichloromethane is added slowly via syringe pump over several hours.

  • The reaction mixture is stirred at -78 °C for an additional hour after the addition is complete.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the cyclobutanone.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and while it is more commonly used for five- and six-membered rings, it can be a viable strategy for the synthesis of cyclobutenes from acyclic 1,5-dienes.[9] The subsequent hydrogenation of the cyclobutene provides access to saturated cyclobutanes. The development of well-defined ruthenium-based catalysts, such as the Grubbs catalysts, has made this transformation highly functional group tolerant and broadly applicable.[10]

Mechanism: The reaction is initiated by the formation of a metal-alkylidene complex, which then undergoes a [2+2] cycloaddition with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. A retro-[2+2] cycloaddition releases ethene and generates a new metal-alkylidene, which then reacts intramolecularly with the second alkene to form another metallacyclobutane. The final retro-[2+2] cycloaddition releases the cyclobutene product and regenerates the active catalyst.[11]

Advantages:

  • High functional group tolerance: Tolerates a wide range of functional groups.

  • Catalytic: Requires only a catalytic amount of the metal complex.

  • Predictable: The mechanism is well-understood, allowing for rational design of substrates.

Limitations:

  • Formation of cyclobutene: Primarily yields cyclobutenes, requiring a subsequent reduction step for cyclobutanes.

  • Catalyst sensitivity: Some catalysts can be sensitive to air and moisture.

  • E/Z selectivity: Control of the double bond geometry in the cyclobutene product can be challenging.

Experimental Protocol: Ring-Closing Metathesis of a 1,5-Diene using Grubbs Catalyst [12]

This protocol outlines the synthesis of a cyclobutene derivative from a diallylic substrate using a second-generation Grubbs catalyst.

  • Reactants: Diethyl diallylmalonate, Grubbs second-generation catalyst

  • Solvent: Dichloromethane

  • Equipment: Schlenk flask, vacuum line

Procedure:

  • A solution of diethyl diallylmalonate in dry, degassed dichloromethane is prepared in a Schlenk flask under an inert atmosphere.

  • The Grubbs second-generation catalyst is added as a solid or a solution in a small amount of dichloromethane.

  • The reaction mixture is stirred at room temperature and the progress is monitored by TLC or GC-MS. The evolution of ethylene gas is often observed.

  • Upon completion, the reaction is quenched by the addition of ethyl vinyl ether to deactivate the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the cyclobutene product.

Ring Expansion and Contraction Strategies

Rearrangement reactions involving ring expansion of smaller rings or contraction of larger rings provide alternative and often highly stereoselective pathways to functionalized cyclobutanes.

Ring Expansion of Cyclopropanes

The ring expansion of activated cyclopropanes, such as cyclopropylcarbinyl systems, can be a powerful method for the synthesis of cyclobutanes and cyclobutenes.[13] These reactions are typically promoted by Lewis acids or transition metals and proceed through carbocationic intermediates. The stereochemical outcome is often dictated by the stereochemistry of the starting cyclopropane and the nature of the migrating group.

Mechanism: The reaction is initiated by the formation of a cyclopropylcarbinyl cation, which can rearrange via a 1,2-shift of one of the cyclopropane bonds to form a cyclobutyl cation. This cation can then be trapped by a nucleophile or undergo elimination to form a cyclobutene.

Advantages:

  • Access to highly substituted cyclobutanes: Allows for the construction of complex substitution patterns.

  • Stereospecificity: Can be highly stereospecific, depending on the substrate and reaction conditions.

Limitations:

  • Substrate synthesis: The synthesis of the required cyclopropane precursors can be challenging.

  • Rearrangements: The carbocationic intermediates can undergo undesired rearrangements.

Ring Contraction of Pyrrolidines

A more recent and highly innovative approach involves the stereoselective ring contraction of readily available pyrrolidines to form multisubstituted cyclobutanes.[14][15] This method, mediated by iodonitrene chemistry, proceeds through a radical pathway and offers excellent stereocontrol.[16]

Mechanism: The reaction is believed to proceed via the in situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a 1,1-diazene intermediate. Extrusion of nitrogen gas generates a 1,4-biradical, which rapidly undergoes C-C bond formation to yield the cyclobutane product with retention of stereochemistry.[14]

Advantages:

  • Excellent stereocontrol: The stereochemical information from the starting pyrrolidine is transferred to the cyclobutane product.[14]

  • Access to complex stereocenters: Enables the synthesis of cyclobutanes with multiple contiguous stereocenters.

  • Mild conditions: The reaction is typically carried out under relatively mild conditions.

Limitations:

  • Substrate availability: Requires the synthesis of appropriately substituted pyrrolidines.

  • Yield variability: Yields can be variable depending on the substrate.[17]

Experimental Protocol: Stereoselective Ring Contraction of a Pyrrolidine [15]

This protocol details the synthesis of a functionalized cyclobutane from a polysubstituted pyrrolidine.

  • Reactants: Substituted pyrrolidine, hydroxy(tosyloxy)iodobenzene (HTIB), ammonium carbamate

  • Solvent: 2,2,2-Trifluoroethanol (TFE)

  • Equipment: Sealed vial

Procedure:

  • To a vial containing the substituted pyrrolidine in 2,2,2-trifluoroethanol is added ammonium carbamate followed by hydroxy(tosyloxy)iodobenzene.

  • The vial is sealed and the mixture is stirred at 80 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.

  • The organic layer is washed with a saturated aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the stereochemically defined cyclobutane.

Comparative Analysis of Synthetic Pathways

To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed pathways.

Synthetic Pathway Primary Product Stereocontrol Key Advantages Key Limitations Typical Yields Diastereoselectivity Enantioselectivity
Photochemical [2+2] CyclobutaneVariableAccess to complex polycycles, mild conditionsRegioisomer mixtures, potential for stereoconvergence40-80%Moderate to High (intramolecular)Moderate to High (chiral auxiliaries/catalysts)
Thermal [2+2] (Ketenes) CyclobutanoneHigh (stereospecific)High stereospecificity, direct access to cyclobutanonesRequires activated substrates, potentially harsh conditions50-90%High to ExcellentModerate to High (chiral Lewis acids)
Ring-Closing Metathesis CyclobuteneN/A (for cyclobutane)High functional group tolerance, catalyticRequires subsequent reduction, catalyst sensitivity70-95%N/AN/A
Ring Expansion (Cyclopropanes) Cyclobutane/CyclobuteneHigh (stereospecific)Access to highly substituted systemsSubstrate synthesis can be complex, potential for rearrangements50-85%High to ExcellentHigh (with chiral substrates)
Ring Contraction (Pyrrolidines) CyclobutaneExcellent (stereoretentive)Excellent stereocontrol, access to multiple stereocentersSubstrate synthesis required, variable yields30-80%ExcellentExcellent (with chiral substrates)

Conclusion

The synthesis of functionalized cyclobutanes is a vibrant area of research with a diverse array of methodologies at the disposal of the synthetic chemist. The choice of the optimal pathway is dictated by the specific target molecule, the desired substitution pattern, and the required stereochemistry.

  • [2+2] Cycloadditions remain the most general and versatile approach, with photochemical methods excelling in the construction of complex polycyclic systems and thermal methods providing highly stereospecific access to cyclobutanones.

  • Ring-Closing Metathesis offers a reliable route to cyclobutenes with excellent functional group tolerance, which can then be converted to the corresponding cyclobutanes.

  • Ring Expansion and Contraction methods, particularly the recently developed stereoretentive contraction of pyrrolidines, provide powerful strategies for the synthesis of highly substituted and stereochemically complex cyclobutanes that might be challenging to access through other means.

As the demand for novel cyclobutane-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a key focus for the scientific community. This guide serves as a starting point for researchers to navigate the existing landscape of cyclobutane synthesis and to make informed decisions in their synthetic endeavors.

Visualizations

Reaction Mechanism: Photochemical [2+2] Cycloaddition of an Enone

G cluster_0 Photoexcitation cluster_1 Cycloaddition Enone (S0) Enone (S0) Enone (S1) Enone (S1) Enone (S0)->Enone (S1) Enone (T1) Enone (T1) Enone (S1)->Enone (T1) Intersystem Crossing Triplet Biradical Triplet Biradical Enone (T1)->Triplet Biradical + Alkene Singlet Biradical Singlet Biradical Triplet Biradical->Singlet Biradical Spin Inversion Cyclobutane Cyclobutane Singlet Biradical->Cyclobutane Ring Closure

Caption: Mechanism of photochemical [2+2] cycloaddition.

Workflow: Lewis Acid-Promoted Thermal [2+2] Cycloaddition

G Start Prepare Alkene Solution Prepare Alkene Solution Start->Prepare Alkene Solution Cool to -78C Cool to -78C Prepare Alkene Solution->Cool to -78C Add Lewis Acid Add Lewis Acid Cool to -78C->Add Lewis Acid Slow Addition of Precursor Slow Addition of Precursor Add Lewis Acid->Slow Addition of Precursor Prepare Ketene Precursor Solution Prepare Ketene Precursor Solution Prepare Ketene Precursor Solution->Slow Addition of Precursor Stir at -78C Stir at -78C Slow Addition of Precursor->Stir at -78C Quench Reaction Quench Reaction Stir at -78C->Quench Reaction Workup and Extraction Workup and Extraction Quench Reaction->Workup and Extraction Purification Purification Workup and Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for Lewis acid-promoted [2+2] cycloaddition.

References

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  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864-18870. [Link]

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Sources

A Comparative Guide to the Conformational Effects of Cyclobutane Ring Substitution in Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Strained-Ring Scaffolds

In the field of drug development and molecular biology, the precise three-dimensional shape of a peptide is intrinsically linked to its function. Unconstrained peptides are often conformationally flexible, which can lead to a significant entropic penalty upon binding to a biological target and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists frequently introduce conformational constraints to pre-organize the peptide into its bioactive shape. Cyclobutane-containing amino acids have emerged as powerful tools in this endeavor.[1][2] The inherent puckered structure and strained nature of the cyclobutane ring offer a unique method to rigidly control the peptide backbone, influencing secondary structures and, consequently, biological activity.[2]

This guide provides a comparative analysis of how substituting the cyclobutane ring impacts peptide conformation. We will explore the causality behind experimental choices, present supporting data from key studies, and provide detailed protocols for assessing these structural changes.

The Cyclobutane Scaffold: A Tale of Two Configurations

The primary influence of a cyclobutane amino acid is dictated by the relative stereochemistry of its substituents, most critically the cis or trans relationship between the amino and carboxyl groups (or the points of attachment to the peptide backbone). This fundamental difference in geometry has profound and predictable consequences for the resulting peptide structure.

High-resolution Nuclear Magnetic Resonance (NMR) experiments have consistently shown that the cis/trans relative configuration of the cyclobutane residue is a primary determinant of the peptide's folding pattern.[3][4][5]

  • Trans-Cyclobutane Residues: Peptides incorporating trans-cyclobutane amino acids tend to adopt more folded, compact structures in solution.[3][4][5] This is often driven by the formation of intramolecular hydrogen bonds, which stabilize well-defined secondary structures like turns and helices.

  • Cis-Cyclobutane Residues: In contrast, peptides with cis-cyclobutane residues typically exhibit more extended, strand-like conformations.[3][4][5] This configuration disfavors the tight turns promoted by the trans isomer, leading to more linear structures.

A study on hybrid peptides combining cyclobutane amino acids with proline demonstrated this principle clearly. The peptides with a trans-cyclobutane residue adopted a folded structure, while those with a cis-cyclobutane residue resulted in a strand-like structure.[4] This highlights that the stereochemistry of the cyclobutane unit itself, more so than adjacent residues, dictates the local and often global conformation.[4]

Comparative Analysis of Substitution Patterns

Beyond the fundamental cis/trans isomerism, further substitution on the cyclobutane ring allows for finer control over peptide conformation and properties.

Impact of Additional Substituents

The addition of substituents to the cyclobutane ring can modulate the ring's puckering preference and introduce new steric or electronic interactions. A synergistic experimental and computational study on 2-substituted cyclobutane-α-amino acid derivatives revealed that a substituent at the C2 position, when fixed in an equatorial orientation, directly influences the conformational preference of the ring.[6][7]

  • Hydroxylation: The introduction of a hydroxyl group, creating a serine analog ((1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid or c4Ser), has been shown to stabilize unusual conformations.[8][9] In a model tripeptide (c4Ser-Ala-Ala), this substitution induced the formation of two consecutive type III β-turns, which is the basic element of a 3₁₀ helix.[8][9] This demonstrates the potent ability of even a small functional group to direct a specific secondary structure.

  • Alkyl Groups: The presence of gem-dimethyl groups on the cyclobutane ring can enhance the hydrophobicity and rigidity of the peptide.[10][11] These bulky groups can further restrict bond rotation and influence the overall peptide fold, contributing to more compact and twisted conformations.[10][12][13]

Data-Driven Comparison: Key Conformational Parameters

The following table summarizes key findings from the literature, comparing the conformational outcomes of different cyclobutane substitution patterns.

Cyclobutane Amino Acid TypePeptide ContextKey Experimental Technique(s)Observed Conformation / Structural FeatureReference(s)
trans-(1S,2S)-2-Aminocyclobutane-1-carboxylic acid Hybrid with γ-amino-L-prolineHigh-Resolution NMRFolded, compact structure[4][5]
cis-(1R,2S)-2-Aminocyclobutane-1-carboxylic acid Hybrid with γ-amino-L-prolineHigh-Resolution NMRExtended, strand-like structure[4][5]
(1R,2S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid Hybrid with cis-4-amino-L-prolineHigh-Resolution NMRVery compact, twisted structures due to H-bonding[10][12][13]
(1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid (c4Ser) c4Ser-Ala-Ala tripeptideNMR, MD Simulations, X-ray (solid state)Two consecutive β-turn type III structures (3₁₀ helix element)[8][9]
(E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid Stapled Peptide (SARS-CoV-2 target)Circular Dichroism, MD SimulationsHigher α-helicity compared to canonical stapled peptides[14][15]

Experimental Workflows for Conformational Assessment

To rigorously assess the impact of cyclobutane substitution, a multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required.

Diagram of the Overall Experimental Workflow

G cluster_0 Synthesis Phase cluster_1 Structural Analysis Phase cluster_2 Data Interpretation Synthesis_CBAA Synthesis of Cyclobutane Amino Acid (CBAA) SPPS Solid-Phase Peptide Synthesis (SPPS) with CBAA Synthesis_CBAA->SPPS Purification Purification & Characterization (HPLC, Mass Spec) SPPS->Purification NMR NMR Spectroscopy (COSY, NOESY, HSQC) Purification->NMR CD Circular Dichroism (CD) Spectroscopy Purification->CD MD Computational Modeling (Molecular Dynamics) NMR->MD Generate Restraints Conformation Determine 3D Conformation NMR->Conformation CD->Conformation MD->Conformation

Caption: Overall workflow from synthesis to structural determination.

Protocol 1: Conformational Analysis by 2D NMR Spectroscopy

Objective: To determine the solution-state conformation of a cyclobutane-containing peptide by measuring through-bond and through-space proton correlations.

Causality: 2D NMR is the most powerful experimental technique for determining the solution structure of peptides. COSY and TOCSY experiments identify amino acid spin systems, while NOESY experiments provide inter-proton distance restraints (typically < 5 Å), which are crucial for defining the peptide's fold. Coupling constants derived from these spectra can help restrain dihedral angles.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture for optimal solubility and signal dispersion) to a final concentration of 1-10 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥500 MHz).

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid residue's spin system.

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled (J-coupled) protons, typically those separated by 2-3 bonds.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), irrespective of bond connectivity. Use a mixing time appropriate for the peptide size (e.g., 150-300 ms).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances sequentially.

    • Identify and quantify NOE cross-peaks. Classify NOEs as strong, medium, or weak to generate distance restraints.

    • Combine NOE distance restraints with dihedral angle restraints (from coupling constants) and use them in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the experimental data.[8][9]

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD)

Objective: To assess the overall secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil) of the peptide in solution.

Causality: Different peptide secondary structures have characteristic CD spectra in the far-UV region (190-250 nm). By analyzing the shape and magnitude of the CD signal, one can estimate the percentage of each structural motif, providing a powerful method to compare the global conformational changes induced by different cyclobutane substitutions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region. The final peptide concentration should be in the range of 10-100 µM.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample from ~260 nm down to ~190 nm.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Analyze the resulting spectrum. For example, α-helices show strong negative bands around 222 nm and 208 nm and a positive band around 195 nm. β-sheets show a negative band around 218 nm.

Visualizing the Conformational Constraint

The fundamental principle of using a cyclobutane ring is to restrict the peptide backbone's dihedral angles (φ and ψ). The puckered, four-membered ring physically prevents the wide range of conformations available to a flexible residue like glycine or alanine.

G cluster_0 Flexible Peptide Backbone (e.g., Glycine) cluster_1 Constrained Backbone (Cyclobutane Amino Acid) N1 N-terminus Gly Glycine Residue (High Flexibility) N1->Gly φ angle (wide range) C1 C-terminus Gly->C1 ψ angle (wide range) N2 N-terminus CBAA Cyclobutane Residue (Restricted) N2->CBAA φ angle (restricted) C2 C-terminus CBAA->C2 ψ angle (restricted)

Caption: Restriction of backbone dihedral angles by a cyclobutane unit.

Conclusion and Future Outlook

The incorporation of cyclobutane amino acids provides a robust and tunable strategy for controlling peptide conformation. The stereochemistry of the ring substituents is the primary determinant of the resulting structure, with trans configurations generally promoting folded structures and cis configurations favoring extended ones. Further substitution allows for the fine-tuning of these conformations, enabling the stabilization of specific secondary structures like β-turns and helices. The combination of rational design, chemical synthesis, and rigorous biophysical analysis—particularly high-resolution NMR and CD spectroscopy—is essential for successfully applying this strategy in peptidomimetic and drug design.[1] Future work will likely focus on expanding the diversity of cyclobutane building blocks and integrating them into more complex peptide and protein scaffolds to modulate increasingly sophisticated biological functions.

References

  • Gutiérrez-Abad, R., Carbajo, D., Nolis, P., Acosta-Silva, C., Cobos, J. A., Illa, O., Royo, M., & Ortuño, R. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Amino Acids, 41(3), 673–686. [Link]

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6245-6253. [Link]

  • Fernández-Tejada, A., Corzana, F., Busto, J. H., Avenoza, A., & Peregrina, J. M. (2009). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 7(14), 2846–2855. [Link]

  • Corzana, F., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR. [Link]

  • Zhang, Y., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(15), 4251–4259. [Link]

  • Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(12), 1869-1883. [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

Sources

The Great Divide: A Senior Scientist's Guide to In Vitro vs. In Vivo Efficacy of Peptidomimetics with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising molecule in a petri dish to a viable therapeutic in a living system is fraught with challenges. This is particularly true for peptidomimetics, engineered molecules that mimic the structure and function of natural peptides. By incorporating constrained amino acids, we aim to overcome the inherent liabilities of native peptides, such as poor stability and low cell permeability. However, the very modifications that confer these advantages in vitro can lead to unpredictable outcomes in vivo. This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for peptidomimetics containing constrained amino acids, grounded in experimental data and field-proven insights. We will explore the causal relationships behind experimental choices and present a self-validating framework for assessing these complex molecules.

The Rationale for Constrained Peptidomimetics: Beyond Nature's Blueprint

Native peptides are often potent and highly specific ligands for their biological targets. However, their therapeutic potential is severely limited by their rapid degradation by proteases and poor absorption, distribution, metabolism, and excretion (ADME) properties.[1] To address these limitations, medicinal chemists employ a variety of strategies to create more "drug-like" peptidomimetics. A key approach is the incorporation of constrained amino acids, which rigidify the peptide backbone or side chains.[2] This conformational restriction can offer several advantages:

  • Enhanced Proteolytic Stability: By introducing non-natural amino acids or creating cyclic structures, we can "disguise" the peptide from degradative enzymes that are highly specific to L-amino acid sequences.[3]

  • Increased Receptor Affinity and Selectivity: Pre-organizing the peptidomimetic into its bioactive conformation reduces the entropic penalty of binding to its target, potentially leading to higher affinity and selectivity.[4]

  • Improved Cell Permeability: Certain modifications, like N-methylation or hydrocarbon stapling, can enhance the molecule's ability to cross cell membranes and reach intracellular targets.[5][6]

Despite these in vitro advantages, the complexity of a living organism presents a formidable barrier to predicting in vivo success. The journey from a simplified, controlled in vitro environment to a dynamic, multi-system in vivo model is where many promising candidates falter.

Case Study: Stapled Peptides Targeting the p53-MDM2 Interaction

A prime example illustrating the in vitro vs. in vivo dichotomy is the development of stapled peptides to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[7][8][9] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing tumor cells to proliferate unchecked.[9][10] Restoring p53 function by disrupting the p53-MDM2 interaction is a promising therapeutic strategy.

The native p53 peptide binds to a hydrophobic cleft on MDM2 as an α-helix. However, this short, linear peptide is rapidly degraded in vivo and cannot penetrate cells. To overcome this, "stapled peptides" were developed. These peptides incorporate two unnatural, olefin-bearing amino acids that are chemically linked, or "stapled," to reinforce the α-helical structure.[11] This modification dramatically improves the peptide's stability and cell-penetrating capabilities.

Let's compare a linear, unstapled p53-derived peptide with a stapled counterpart, ATSP-7041, a well-characterized dual inhibitor of MDM2 and its homolog MDMX.[4][12]

ParameterUnstapled p53 PeptideStapled Peptide (ATSP-7041)Rationale for Improvement
In Vitro Target Binding (Kd) Micromolar (µM) rangeNanomolar (nM) range (MDM2: 19 nM; MDMX: 45 nM)[4][12]The hydrocarbon staple pre-organizes the peptide into its bioactive α-helical conformation, reducing the entropic penalty of binding and increasing affinity.
In Vitro Proteolytic Stability (t1/2 in serum) MinutesHours to days[11]The non-natural amino acids and the macrocyclic staple are not recognized by proteases, leading to significantly enhanced resistance to degradation.
In Vitro Cellular Potency (EC50) Inactive (cannot enter cells)Sub-micromolar (µM) range[12][13]The stapled peptide's increased helicity and hydrophobicity facilitate its uptake into cells, allowing it to engage its intracellular target.
In Vivo Efficacy (Tumor Growth Inhibition) No significant effectSignificant, dose-dependent tumor growth inhibition in xenograft models[4][12][14]The combination of high target affinity, proteolytic stability, and cell permeability allows the stapled peptide to reach the tumor, enter cancer cells, and activate the p53 pathway, leading to tumor suppression.

This comparison clearly demonstrates that while the unstapled peptide shows some inherent binding activity, it fails to translate to any meaningful cellular or in vivo effect. The incorporation of constrained amino acids via stapling bridges this gap, transforming a biologically active but pharmacologically inert peptide into a potent in vivo agent.

The Experimental Gauntlet: A Self-Validating Approach to Efficacy Testing

To rigorously evaluate the therapeutic potential of a constrained peptidomimetic, a multi-tiered experimental approach is essential. Each stage should provide a clear go/no-go decision point and inform the design of subsequent experiments.

The In Vitro Proving Ground: Establishing Target Engagement and Stability

The initial phase of testing focuses on fundamental biochemical and cellular properties. A positive outcome here is a prerequisite for advancing to more complex and resource-intensive in vivo studies.

Experimental Workflow: From In Vitro to In Vivo Assessment

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation TargetBinding Target Binding Assay (SPR/FP) - Quantify affinity (Kd) - Determine kinetics (ka, kd) Stability Proteolytic Stability Assay - Measure half-life (t1/2) in serum/plasma TargetBinding->Stability High Affinity? CellularActivity Cell-Based Potency Assay - Determine EC50 in relevant cell lines Stability->CellularActivity Sufficiently Stable? PK Pharmacokinetics (PK) Study - Determine exposure, half-life CellularActivity->PK Potent in Cells? Efficacy Disease Model Efficacy Study - Assess therapeutic effect (e.g., tumor growth) PK->Efficacy Adequate Exposure? Tox Toxicology Study - Evaluate safety and tolerability Efficacy->Tox Efficacious?

Caption: A typical workflow for evaluating peptidomimetics.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To quantify the binding affinity (KD) and kinetics (ka, kd) of the peptidomimetic to its target protein.

  • Causality: SPR provides real-time, label-free analysis of molecular interactions.[15][16] A high affinity (low KD) and a slow dissociation rate (low kd) are often desirable for sustained biological activity.

  • Methodology:

    • Surface Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel is prepared similarly but without the protein to subtract non-specific binding.[7][17]

    • Analyte Preparation: Prepare a series of dilutions of the peptidomimetic in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might span from 0.1 to 100 times the expected KD.

    • Binding Measurement: Inject the different concentrations of the peptidomimetic over the sensor and reference surfaces at a constant flow rate. The association phase is monitored in real-time.

    • Dissociation Measurement: After the association phase, switch back to flowing only the running buffer over the surfaces. The dissociation of the peptidomimetic from the target is monitored.

    • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.

    • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 2: Proteolytic Stability Assay in Human Serum

  • Objective: To determine the half-life (t1/2) of the peptidomimetic in a biologically relevant matrix.

  • Causality: Poor serum stability is a primary reason for the failure of peptide-based drugs in vivo. This assay simulates the proteolytic environment of the bloodstream.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the peptidomimetic.

    • Incubation: Add the peptidomimetic to human serum at a final concentration of, for example, 10 µM. Incubate the mixture at 37°C with gentle agitation.[18][19]

    • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum mixture.

    • Quenching: Immediately stop the enzymatic degradation by adding a quenching agent, such as trichloroacetic acid (TCA) or a mixture of organic solvents (e.g., acetonitrile/ethanol), and incubating on ice.[18][20]

    • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated serum proteins.

    • Analysis: Analyze the supernatant, which contains the remaining intact peptidomimetic, by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Quantification: Calculate the percentage of the intact peptidomimetic remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram, relative to the t=0 time point.

    • Half-life Calculation: Plot the percentage of intact peptidomimetic versus time and fit the data to a one-phase decay model to calculate the half-life.

The In Vivo Arena: Assessing Efficacy in a Complex Biological System

Positive in vitro data provides the justification for moving into animal models. These studies are critical for understanding how the peptidomimetic behaves in a whole organism, including its pharmacokinetics (PK) and pharmacodynamics (PD).

The p53-MDM2 Signaling Pathway

p53_MDM2_Pathway cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 targets for degradation StapledPeptide Stapled Peptide (e.g., ATSP-7041) StapledPeptide->MDM2 inhibits TumorSuppression Tumor Suppression Arrest->TumorSuppression Apoptosis->TumorSuppression

Caption: The p53-MDM2 negative feedback loop and its inhibition.

Protocol 3: Subcutaneous Xenograft Model for Anticancer Efficacy

  • Objective: To evaluate the ability of the peptidomimetic to inhibit tumor growth in an in vivo setting.

  • Causality: This model provides a direct measure of therapeutic efficacy in a system that incorporates drug delivery, metabolism, and interaction with a tumor microenvironment.

  • Methodology:

    • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[8] Mice should be 4-6 weeks old and allowed to acclimatize.

    • Cell Preparation: Culture human cancer cells with the desired characteristics (e.g., wild-type p53 and MDM2 amplification, like SJSA-1 cells) to 70-80% confluency. Harvest the cells, wash them with sterile PBS, and resuspend them in a serum-free medium or a mixture with Matrigel at a concentration of approximately 3 x 107 cells/mL.[8][21] Cell viability should be >90%.

    • Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 3 million cells in 100 µL) into the flank of each mouse.[8]

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions (length and width) 2-3 times per week using calipers and calculate the volume using the formula: Volume = (width)² x length / 2.[8][11]

    • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, peptidomimetic at different doses). Administer the treatment via the desired route (e.g., intravenous injection) and schedule (e.g., daily or every other day).

    • Efficacy Assessment: Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.

    • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis like p21 induction).[4] Compare the tumor growth curves between the treatment and control groups to determine statistical significance.

Conclusion: Bridging the Gap with Rational Design and Rigorous Testing

The development of peptidomimetics containing constrained amino acids represents a powerful strategy to unlock the therapeutic potential of peptides. However, the path from in vitro promise to in vivo success is not guaranteed. As we have seen with the p53-MDM2 inhibitor case study, in vitro assays are indispensable for optimizing fundamental properties like target affinity and stability. Yet, they cannot fully replicate the complex interplay of factors that govern a drug's fate in a living organism.

A successful translation relies on a deep understanding of the causality behind our experimental choices. By systematically evaluating our peptidomimetics through a gauntlet of self-validating in vitro and in vivo assays, we can make more informed decisions, identify promising candidates early, and ultimately increase the probability of bridging the great divide between the benchtop and the bedside.

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  • Peptides and peptidomimetics in the p53/MDM2/MDM4 circuitry - a patent review. PubMed. [Link]

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A Senior Application Scientist's Guide to Evaluating Receptor Selectivity of Ligands Derived from Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving receptor selectivity is a paramount objective. The ability of a ligand to preferentially bind to a specific receptor subtype, while minimizing interactions with off-target receptors, is the cornerstone of developing safer and more effective therapeutics. Conformationally restricted amino acids, particularly those incorporating a cyclobutane scaffold, have emerged as a powerful tool in medicinal chemistry to achieve this goal.[1][2] By locking the pharmacophoric elements in a defined spatial orientation, these structures can dramatically enhance binding affinity and selectivity for the intended target.[2]

This guide provides an in-depth comparison of methodologies used to evaluate the receptor selectivity of novel ligands derived from cyclobutane amino acids. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and use a case study to illustrate the practical application of these principles.

The Foundation: Understanding and Quantifying Receptor Selectivity

At its core, selectivity is a comparative measure. It's not enough to know how strongly a ligand binds to its target; we must also quantify its interaction with a panel of relevant off-target receptors. The primary metrics used are the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which reflect the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.

The Selectivity Index (SI) is then calculated by dividing the Ki value for the off-target receptor by the Ki value for the on-target receptor. A higher SI value signifies greater selectivity.

cluster_0 Ligand Selectivity Concept Ligand Cyclobutane Ligand Target On-Target Receptor (e.g., mGluR5a) Low Ki Ligand->Target High Affinity (Desired Interaction) OffTarget1 Off-Target Receptor 1 (e.g., mGluR1a) High Ki Ligand->OffTarget1 Low Affinity (Undesired Interaction) OffTarget2 Off-Target Receptor 2 (e.g., mGluR2) High Ki Ligand->OffTarget2 Low Affinity (Undesired Interaction)

Caption: Conceptual diagram of a selective ligand binding with high affinity to its intended target while showing low affinity for off-target receptors.

Case Study: Cyclobutane Analogues as Selective mGluR5a Ligands

To illustrate the evaluation process, we will examine a case study on conformationally constrained cyclobutane analogues of quisqualic acid designed as selective ligands for the metabotropic glutamate receptor 5a (mGluR5a).[3][4] Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and are implicated in various neurological disorders.[5]

The study synthesized two analogues, referred to as Compound 2 ((Z)-isomer) and Compound 3 ((E)-isomer), and evaluated their activity across several mGlu receptor subtypes.[3][4]

Data Presentation: Functional Selectivity of Cyclobutane Analogues

The primary method used to assess the activity of these compounds was a functional assay measuring phosphoinositide (PI) hydrolysis, a downstream signaling event for Gq-coupled receptors like mGluR1a and mGluR5a.[3][4][6] The results are summarized below.

CompoundTarget ReceptorActivity (EC50 in µM)Selectivity Profile
Compound 2 mGluR5a11 ± 4No significant effect observed on mGluR1a, mGluR2, or mGluR4a receptors.[3][4]
Compound 3 mGluR5a49 ± 25No significant effect observed on mGluR1a, mGluR2, or mGluR4a receptors.[3][4]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Analysis of Results: The data clearly demonstrates that both cyclobutane analogues are selective agonists for the mGluR5a receptor.[3][4] Compound 2, the (Z)-isomer, is notably more potent than Compound 3. Critically, neither compound stimulated PI hydrolysis in cells expressing mGluR1a, nor did they show effects on Group II (mGluR2) or Group III (mGluR4a) receptors.[3][4] This pharmacological profile highlights the success of using the rigid cyclobutane scaffold to achieve subtype selectivity within the same receptor group.

Experimental Protocols for Determining Receptor Selectivity

Accurate and reproducible data is the bedrock of any selectivity study. Below are detailed protocols for two fundamental assay types: Radioligand Binding Assays to determine affinity (Ki) and Functional Assays to determine efficacy (EC50).

This assay quantifies the affinity of a test compound (the cyclobutane ligand) by measuring its ability to compete with a known radiolabeled ligand for binding to the target receptor.[7][8][9]

Rationale: The principle is that if the test compound binds to the same site as the radioligand, it will displace the radioligand in a concentration-dependent manner. The concentration at which the test compound displaces 50% of the radioligand is the IC50, from which the Ki can be calculated.[7]

cluster_1 Radioligand Binding Assay Workflow Prep 1. Prepare Receptor Membranes (e.g., from cells expressing mGluR5a) Incubate 2. Incubate (Membranes + Radioligand + Test Compound) Prep->Incubate Filter 3. Separate Bound/Free Ligand (Rapid Vacuum Filtration) Incubate->Filter Count 4. Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze 5. Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Step-by-step workflow for a typical radioligand competition binding assay.

Step-by-Step Methodology: [7][10]

  • Receptor Membrane Preparation:

    • Culture and harvest cells engineered to express the receptor of interest (e.g., HEK293 cells expressing mGluR5a).

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet and resuspend it in a final assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Incubation:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the prepared receptor membranes (e.g., 50-100 µg of protein).

      • 50 µL of the test cyclobutane ligand at various concentrations (a serial dilution is required).

      • 50 µL of a fixed concentration of the appropriate radioligand (e.g., [³H]-quisqualic acid).

    • Include control wells for:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-labeled ligand to saturate the receptors.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[7]

  • Separation and Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the test ligand concentration.

    • Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

While the mGluR5a case study involved a Gq-coupled receptor, many targets for cyclobutane amino acid ligands are Gs- or Gi-coupled receptors, which modulate the production of cyclic AMP (cAMP).[11][12] Functional assays measuring cAMP levels determine whether a ligand is an agonist (stimulates a response) or an antagonist (blocks an agonist's response).[11][13]

Rationale: Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP levels.[12] Modern assays often use a luciferase-based biosensor that emits light upon binding to cAMP, providing a sensitive, non-radioactive readout.[13][14]

Step-by-Step Methodology: [13][14]

  • Cell Preparation:

    • Use cells stably expressing the Gs- or Gi-coupled receptor of interest and a cAMP biosensor (e.g., GloSensor™).

    • Seed the cells in a 96-well plate and grow them to near confluence.

  • Assay for Agonist Activity:

    • Wash the cells gently with PBS.

    • Add the test cyclobutane ligands at various concentrations to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Measure the luminescent signal using a plate reader. An increase in luminescence indicates a rise in cAMP (Gs activation), while a decrease suggests a drop in cAMP (Gi activation).

  • Assay for Antagonist Activity (for Gi-coupled receptors):

    • Pre-incubate the cells with various concentrations of the test cyclobutane ligand.

    • Add a known agonist (like forskolin, which directly activates adenylyl cyclase, or a specific receptor agonist) at a fixed concentration (e.g., its EC80).

    • Incubate and measure luminescence. An antagonist will block the agonist-induced decrease in cAMP, resulting in a higher luminescent signal compared to the agonist-only control.

  • Data Analysis:

    • For agonists, plot the luminescence signal against the ligand concentration to determine the EC50.

    • For antagonists, plot the signal against the ligand concentration to determine the IC50.

Conclusion: The Value of Rigorous Selectivity Profiling

The strategic use of conformationally constrained scaffolds like cyclobutane amino acids offers a promising path toward highly selective therapeutic agents.[1][15] However, the synthesis of a novel compound is only the first step. A rigorous and multi-faceted evaluation of its receptor selectivity is critical to validating its potential. By combining high-fidelity binding assays to quantify affinity with carefully chosen functional assays to assess efficacy, researchers can build a comprehensive pharmacological profile. This detailed characterization, as exemplified by the mGluR5a case study, is essential for advancing a compound through the drug discovery pipeline and ultimately developing safer, more targeted medicines.

References

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  • Title: Cyclobutane Quisqualic Acid Analogues as Selective mGluR5a Metabotropic Glutamic Acid Receptor Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

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Safety Operating Guide

Proper Disposal of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. As a novel amino acid derivative, its unique properties necessitate a cautious and informed approach to waste management. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our focus is to move beyond mere procedural lists, offering a deep understanding of the principles behind safe chemical handling and disposal, thereby fostering a culture of safety and environmental responsibility.

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations. At the forefront are the guidelines established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). A core requirement under OSHA's Laboratory Standard (29 CFR 1910.1450) is the development and implementation of a written Chemical Hygiene Plan (CHP).[1][2][3][4] This plan is the cornerstone of laboratory safety and must include specific procedures for waste disposal.

The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Therefore, all disposal procedures must align with federal, state, and local regulations.

Hazard Profile of this compound

Understanding the hazard profile of a chemical is the first step in determining the appropriate disposal route. Based on the available Safety Data Sheet (SDS), this compound hydrochloride presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[5]

While comprehensive toxicological and environmental fate data for this specific compound are not widely available, the known hazards necessitate that it be treated as a potentially harmful chemical waste.[6] The cyclobutane structure, while found in some natural products, can exhibit significant ring strain, potentially influencing its reactivity and degradation pathways.[7][8]

Table 1: Hazard Information and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Skin IrritantExclamation MarkChemical-resistant gloves (e.g., nitrile), lab coat
Eye IrritantExclamation MarkSafety glasses with side shields or goggles
Respiratory IrritantExclamation MarkUse in a well-ventilated area or chemical fume hood

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal by a licensed waste disposal service.

Step 1: Immediate Waste Segregation at the Point of Generation

Proper segregation is critical to prevent accidental reactions between incompatible chemicals.[9]

  • Designated Waste Container: All waste containing this compound, including neat compound, contaminated consumables (e.g., weighing paper, pipette tips), and reaction byproducts, should be collected in a designated, chemically compatible waste container.[10]

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals. While specific incompatibility data is limited, this is a prudent measure based on general chemical principles.

Step 2: Proper Labeling of Waste Containers

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[10][11]

  • Content Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."[10] Avoid using abbreviations or chemical formulas.

  • Hazard Communication: The label should include the appropriate hazard warnings (e.g., "Irritant").

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish SAAs for the temporary storage of waste containers.[9][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of potential spills.

  • Container Integrity: Ensure the waste container is kept tightly closed except when adding waste. Regularly inspect the container for any signs of degradation or leakage.

Step 4: Final Disposal through a Licensed Contractor

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[13] The SDS explicitly states to "Dispose of contents/container to an approved waste disposal plant."[5]

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.

  • Schedule a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from your laboratory to its final disposal site.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5]

  • Spill Cleanup: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup. Do not let the product enter drains or waterways.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Disposal Disposal Phase cluster_Prohibited Prohibited Actions start Waste Generation (1-Amino-3-(hydroxymethyl)cyclobutane -1-carboxylic acid) segregation Segregate Waste (Solid vs. Liquid, Incompatibles) start->segregation drain_disposal Drain Disposal start->drain_disposal DO NOT trash_disposal Trash Disposal start->trash_disposal DO NOT labeling Label Container ('Hazardous Waste', Chemical Name, Hazards) segregation->labeling storage Store in SAA (Secondary Containment, Closed Lid) labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact documentation Complete Waste Manifest ehs_contact->documentation disposal_vendor Transfer to Licensed Waste Disposal Vendor documentation->disposal_vendor

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a professional responsibility. By understanding the underlying principles of chemical safety, hazard communication, and regulatory compliance, researchers can protect themselves, their colleagues, and the environment. This guide serves as a foundational resource, but it is incumbent upon each laboratory professional to be familiar with their institution's specific Chemical Hygiene Plan and to consult their EHS department for any questions or concerns.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. (2023-09-18). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Missouri S&T. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025-05-21). [Link]

  • SAFETY DATA SHEET - 1-Amino-cyclobutane carboxylic acid hydrochloride . AFG Bioscience LLC. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022-04-11). [Link]

  • What are the environmental impacts of cyclobutanol? . BTC. (2025-11-27). [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Cyclobutane - Wikipedia . [Link]

  • The application of cyclobutane derivatives in organic synthesis . ResearchGate. (2025-08-06). [Link]

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Navigating the Safe Handling of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, with a focus on personal protective equipment (PPE). By understanding the "why" behind each piece of equipment, you can foster a culture of safety and ensure the reliable progress of your research.

The hydrochloride salt of cis-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS No. 109826-20-2) is classified as a hazardous substance.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental protocol.

Hazard Assessment and Corresponding PPE

A thorough understanding of the hazards associated with this compound dictates the necessary level of protection. The following table summarizes the key risks and the corresponding PPE.

HazardGHS ClassificationRequired PPERationale
Skin Irritation Skin Irritation (Category 2)Chemical-resistant gloves, Lab coatPrevents direct contact with the skin, which can lead to inflammation, itching, redness, and blistering.[1]
Eye Irritation Serious Eye Irritation (Category 2A)Safety glasses with side shields or goggles, Face shield (for splash risk)Protects against accidental splashes or airborne particles that can cause redness, pain, or severe eye damage.[1]
Respiratory Irritation Specific target organ toxicity — single exposure (Category 3), Respiratory systemNIOSH-approved respirator (if not in a fume hood)Prevents inhalation of dust or aerosols, which can irritate the lungs and respiratory system.[1]

Operational Plan: PPE for Varying Scenarios

The selection of PPE is dynamic and should be tailored to the specific task at hand. The following outlines the recommended PPE for routine handling, spill response, and disposal.

Routine Handling in a Laboratory Setting

For standard procedures such as weighing, dissolving, and transferring the compound, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. If there is a significant risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if there is a potential for dust generation, a NIOSH-approved respirator is necessary.

Spill Response

In the event of a spill, the immediate priority is to ensure the safety of all personnel and to contain the spill effectively.

  • For small spills: If you are trained to handle chemical spills, don all the PPE required for routine handling, with the addition of a NIOSH-approved respirator.

  • For large spills: Evacuate the area immediately and alert your institution's emergency response team.

Waste Disposal

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • All waste, including contaminated PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Protocol for Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning PPE:
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a user seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE:
  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Eye and Face Protection: Remove your eye and face protection.

  • Respirator (if worn): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection cluster_0 Task Assessment cluster_1 Hazard Identification cluster_2 PPE Selection Start Start Task Handling 1-Amino-3-(hydroxymethyl) cyclobutane-1-carboxylic acid Start->Task Hazards Skin Irritant Eye Irritant Respiratory Irritant Gloves Chemical-resistant Gloves Task->Gloves Eyewear Safety Glasses/Goggles Task->Eyewear LabCoat Lab Coat Task->LabCoat FumeHood Work in Fume Hood? Task->FumeHood Respirator NIOSH-approved Respirator FumeHood->Respirator No Proceed Proceed with Caution FumeHood->Proceed Yes

Caption: PPE selection workflow for handling the specified chemical.

By adhering to these guidelines, you can create a safer laboratory environment and ensure the responsible handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any new procedure.

References

Sources

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Reactant of Route 1
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
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1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.